Diphyllin
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-4-hydroxy-6,7-dimethoxy-3H-benzo[f][2]benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O7/c1-24-15-6-11-12(7-16(15)25-2)20(22)13-8-26-21(23)19(13)18(11)10-3-4-14-17(5-10)28-9-27-14/h3-7,22H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEJANRODATDOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C3C(=C2O)COC3=O)C4=CC5=C(C=C4)OCO5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176534 | |
| Record name | Diphyllin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22055-22-7 | |
| Record name | 9-(1,3-Benzodioxol-5-yl)-4-hydroxy-6,7-dimethoxynaphtho[2,3-c]furan-1(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22055-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphyllin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022055227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphyllin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diphyllin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(1,3-BENZODIOXOL-5-YL)-4-HYDROXY-6,7-DIMETHOXYNAPHTHO(2,3-C)FURAN-1(3H)-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4PN5LDP26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Diphyllin: A Comprehensive Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Diphyllin, an arylnaphthalene lignan lactone with a range of promising biological activities. The document details its primary natural sources, comprehensive isolation and purification protocols, and delves into its mechanisms of action through various signaling pathways. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.
Natural Sources of this compound
This compound and its glycosidic derivatives are secondary metabolites found in a variety of plant species across several families. These compounds are often part of the plant's defense mechanism. The primary plant sources identified in the literature are summarized below.
| Plant Family | Species | Part of Plant | Reference(s) |
| Phyllanthaceae | Cleistanthus collinus | Leaves, Bark, Heartwood, Fruits | [1][2][3][4][5] |
| Phyllanthus oligospermus | Not specified | [6] | |
| Acanthaceae | Justicia gendarussa | Stems, Barks | [4][7][8][9][10] |
| Justicia patentiflora | Leaves, Stems | [8] | |
| Justicia procumbens | Not specified | [8] | |
| Rutaceae | Haplophyllum bucharicum | Not specified | [4][11][12] |
| Haplophyllum alberti-regelii | Not specified | [11][12] | |
| Haplophyllum perforatum | Not specified | [11][12] | |
| Haplophyllum tuberculatum | Aerial parts | [13] | |
| Haplophyllum hispanicum | Not specified | ||
| Haplophyllum patavinum | Shoots | [8] | |
| Saxifragaceae | Astilboides tabularis | Leaf | [14][15][16][17] |
| Podophyllaceae | Podophyllum sinense | Not specified | [15] |
| Nelumbonaceae | Nelumbo nucifera | Not specified | [18] |
Isolation and Purification Methodologies
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The specific methods can vary depending on the plant matrix and the desired purity of the final compound.
General Experimental Workflow
The following diagram illustrates a generalized workflow for the isolation of this compound from plant material.
Detailed Experimental Protocols
Protocol 1: Isolation from Cleistanthus collinus Leaves
This protocol is based on methods employing solvent extraction and reverse-phase flash chromatography.[2]
-
Preparation of Plant Material : Air-dry the leaves of Cleistanthus collinus in the shade. Once fully dried, pulverize the leaves into a coarse powder using a mechanical grinder.
-
Extraction :
-
Macerate the powdered leaf material in acetone at room temperature for 48-72 hours.
-
Alternatively, use a Soxhlet apparatus for continuous extraction with petroleum ether.[5]
-
-
Concentration : Filter the resulting extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract.
-
Chromatographic Purification :
-
Pre-adsorb the crude extract onto a small amount of silica gel.
-
Load the adsorbed sample onto a silica gel column or a reverse-phase flash chromatography system.[2]
-
Elute the column with a gradient of n-hexane and ethyl acetate. A common starting ratio is 9:1 (n-hexane:ethyl acetate), gradually increasing the polarity.[4]
-
-
Fraction Analysis and Isolation :
-
Collect the eluent in fractions.
-
Monitor the fractions using Thin Layer Chromatography (TLC), visualizing with UV light or a suitable staining reagent (e.g., 10% methanolic sulfuric acid).[5]
-
Combine the fractions containing the compound with the Rf value corresponding to pure this compound.
-
Evaporate the solvent from the combined fractions to obtain crystalline this compound. Further recrystallization from a suitable solvent like methanol can be performed to increase purity.
-
Protocol 2: Bioassay-Guided Isolation from Justicia gendarussa
This method is employed when isolating compounds based on a specific biological activity, such as anti-HIV potential.[7][8]
-
Extraction : Extract the dried and powdered stems and barks of Justicia gendarussa with methanol (MeOH).
-
Fractionation :
-
Concentrate the MeOH extract in vacuo.
-
Perform a bioassay (e.g., anti-HIV activity assay) on the crude extract.
-
If active, subject the extract to solvent-solvent partitioning to separate compounds based on polarity (e.g., using hexane, chloroform, ethyl acetate, and water).
-
Test each fraction for biological activity to identify the active fraction(s).
-
-
Chromatographic Separation :
-
Further separate the most active fraction using techniques like column chromatography over silica gel.
-
Employ a gradient elution system, for instance, with dichloromethane (CH2Cl2) and methanol (CH3OH).
-
-
Final Purification :
-
Continue to track the active compounds in the collected sub-fractions using the bioassay.
-
Purify the active sub-fractions using preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds, such as the this compound glycosides Justiprocumins A and B.[7]
-
Biological Activity and Quantitative Data
This compound and its derivatives exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The primary mechanism for many of these effects is the inhibition of Vacuolar-type H+-ATPase (V-ATPase).[14][16][19]
| Activity | Cell Line / Target | IC50 / GI50 / EC50 Value | Reference(s) |
| Anticancer | SGC-7901 (Gastric Adenocarcinoma) | Induces apoptosis at 1, 5, 10 µM | [18] |
| A549 (Lung Carcinoma) | 6.46 ± 1.79 μM | [15] | |
| HT-29 (Colon Carcinoma) | 30.73 ± 0.56 μM | [15] | |
| LoVo (Colon Carcinoma) | 7.55 µL/mL (for extract containing this compound) | [8] | |
| Tumor Cells (General) | 10-7 to 10-9 M | [3] | |
| Antiviral | SARS-CoV-2 | EC50 = 1.92 µM | [18] |
| HIV (Justiprocumin B) | 15–21 nM | [7][8] | |
| Enzyme Inhibition | V-ATPase (Bovine) | IC50 = 17 nM | [18] |
| COX-2 | IC50 = 1.29 ± 0.14 μM | [15] |
Signaling Pathways and Mechanism of Action
This compound's bioactivities are attributed to its interaction with several key cellular pathways.
V-ATPase Inhibition
The most well-characterized mechanism of action for this compound is the potent inhibition of V-ATPase. This enzyme is crucial for acidifying intracellular compartments like endosomes and lysosomes. By inhibiting V-ATPase, this compound disrupts processes that rely on acidic environments, such as viral entry and cellular autophagy, which is critical for the survival of some cancer cells.[4][14][18][19]
Induction of Apoptosis
In cancer cells, this compound has been shown to arrest cell growth by inhibiting DNA synthesis and ultimately driving the cells toward apoptosis (programmed cell death).[3] This can involve the activation of key executioner enzymes like caspase-3.[8]
Other Associated Pathways
While direct studies on this compound are ongoing, research on related lignans and natural compounds suggests potential involvement in other critical signaling pathways, particularly in the context of inflammation and cancer. These include the NF-κB, MAPK, and PI3K/Akt/mTOR pathways.[14] Further investigation is required to fully elucidate this compound's role in these complex networks.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Rapid Preparative Isolation of Cleistanthin A from the Leaves of Cleistanthus Collinus Using Reverse-Phase Flash Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer potential of cleistanthin A isolated from the tropical plant Cleistanthus collinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Shows a Broad-Spectrum Antiviral Activity against Multiple Medically Important Enveloped RNA and DNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. 9-(1,3-Benzodioxol-5-yl)-4-hydroxy-6,7-dimethoxynaphtho(2,3-c)furan-1(3H)-one | C21H16O7 | CID 100492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Anti-HIV this compound glycosides from Justicia gendarussa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Anti-Arthritic Potential of the Plant Justicia Gendarussa Burm F - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Genus Haplophyllum Juss.: Phytochemistry and Bioactivities—A Review [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Bioactivities and Mechanisms of Action of this compound and Its Derivatives: A Comprehensive Systematic Review [ouci.dntb.gov.ua]
- 15. Bioactivities and Mechanisms of Action of this compound and Its Derivatives: A Comprehensive Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioactivities and Mechanisms of Action of this compound and Its Derivatives: A Comprehensive Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound | CAS 22055-22-7 | Cayman Chemical | Biomol.com [biomol.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Diphyllin: A Potent V-ATPase Inhibitor for Research and Drug Development
An In-depth Technical Guide on its Mechanism of Action
Diphyllin, a naturally occurring arylnaphthalene lignan, has emerged as a significant small molecule inhibitor of vacuolar-type H+-ATPase (V-ATPase). Its ability to potently and, in some cases, selectively block the proton-pumping activity of this essential enzyme has garnered considerable interest within the scientific community. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals exploring V-ATPase inhibition for various therapeutic applications, including oncology, virology, and bone metabolism.
Core Mechanism of Action: Inhibition of V-ATPase and Disruption of Proton Gradient
V-ATPases are ATP-dependent proton pumps responsible for acidifying various intracellular compartments, such as endosomes, lysosomes, and the Golgi apparatus, as well as the extracellular space in certain cell types like osteoclasts and some tumor cells.[1] This acidification is critical for a multitude of cellular processes, including protein degradation, receptor recycling, vesicle trafficking, and viral entry.[1][2]
This compound exerts its biological effects by directly inhibiting the V-ATPase enzyme.[3] This inhibition disrupts the translocation of protons across membranes, leading to a neutralization of the acidic environment within these organelles and the extracellular space.[2][4] The consequences of this disruption are far-reaching and form the basis for this compound's therapeutic potential. For instance, in the context of viral infections, many enveloped viruses require the low pH of endosomes to trigger the fusion of their envelope with the endosomal membrane, a crucial step for releasing their genetic material into the cytoplasm.[2][5] By preventing endosomal acidification, this compound effectively blocks the entry of these pH-dependent viruses.[5][6]
Similarly, in cancer biology, the acidic tumor microenvironment, maintained in part by V-ATPase activity, promotes tumor invasion, metastasis, and drug resistance.[7] this compound's inhibition of V-ATPase can counteract this acidity, potentially impeding cancer progression.[7] In bone biology, osteoclasts, the cells responsible for bone resorption, secrete acid into the resorption lacuna via V-ATPase to dissolve the bone matrix.[4] this compound's potent inhibition of this process makes it a candidate for treating bone disorders characterized by excessive bone resorption.[4]
Quantitative Analysis of this compound's Inhibitory Potency
The inhibitory activity of this compound against V-ATPase has been quantified in various studies, typically reported as the half-maximal inhibitory concentration (IC50). These values can vary depending on the specific assay, cell type, or organism used. A summary of key quantitative data is presented below for comparative analysis.
| Compound/Derivative | Assay Type | Cell Line/Source | IC50 Value | Reference |
| This compound | V-ATPase Inhibition | Bovine Chromaffin Granules | 17 nM | [4] |
| This compound | Acid Influx Assay | Bovine Chromaffin Granules | 0.6 nM | [4] |
| This compound | Osteoclastic Bone Resorption (CTX-I release) | Human Osteoclasts | 14 nM | [4] |
| Bafilomycin A1 | V-ATPase Inhibition | Bovine Chromaffin Granules | 4 nM | [4] |
| This compound | Endosomal Acidification | HEK-293 Cells | Consistent with pseudo-EBOV cell entry | [6] |
| This compound | Endosomal Acidification | A549 Cells | Consistent with pseudo-EBOV cell entry | [6] |
| This compound Derivatives (Phenol alkylation) | V-ATPase Inhibition & EBOV Infection | HEK-293 Cells & Primary Human Macrophages | Significant increases in potency over this compound | [6][8] |
| This compound | Anti-SARS-CoV-2 Effect | Vero Cells | 1.92 µM (EC50) | [9] |
| Cleistanthin B (Diphyllinoside) | Anti-SARS-CoV-2 Effect | Vero Cells | 6.51 µM (EC50) | [9] |
Key Experimental Protocols
A detailed understanding of the methodologies used to characterize this compound's activity is crucial for reproducing and building upon existing research. Below are detailed protocols for key experiments.
V-ATPase Activity Assay (Proton Pumping)
This assay measures the ability of V-ATPase to pump protons into vesicles, creating a pH gradient. The acidification is monitored using a pH-sensitive fluorescent dye, such as Acridine Orange.
Materials:
-
Vesicles containing V-ATPase (e.g., isolated from HEK-293 cells or bovine chromaffin granules)[4][6]
-
Acridine Orange (AO)
-
ATP
-
Test compounds (this compound, derivatives, controls)
-
Assay Buffer (e.g., KCl, MgCl2, HEPES)
-
Fluorometer
Procedure:
-
Isolate vesicles rich in V-ATPase from a suitable biological source.[6]
-
Pre-incubate the isolated vesicles with the pH-sensitive dye Acridine Orange. AO is uncharged at neutral pH and can freely pass through membranes. Once inside an acidic compartment, it becomes protonated and aggregates, leading to a shift in its fluorescence emission (e.g., from green to red).[6]
-
Add the test compound (e.g., this compound) or vehicle control to the vesicle suspension and incubate for a specified period (e.g., 1 hour).[6]
-
Initiate the proton pumping activity by adding ATP to the suspension.[6]
-
Monitor the change in fluorescence over time using a fluorometer. A decrease in the red-to-green fluorescence ratio indicates inhibition of V-ATPase-mediated acidification.[6]
-
Calculate the IC50 value by plotting the percentage of inhibition against a range of compound concentrations.
Endosomal Acidification Assay
This cell-based assay assesses the effect of compounds on the acidification of endosomal compartments in living cells, again often utilizing Acridine Orange.
Materials:
-
Adherent cell line (e.g., HEK-293, A549)[6]
-
Cell culture medium
-
Acridine Orange solution
-
Test compounds (this compound, controls)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for a defined period (e.g., 1-3 hours).[10]
-
Remove the treatment medium and wash the cells.
-
Load the cells with Acridine Orange solution and incubate.[6]
-
Observe the cells under a fluorescence microscope. In control cells, acidic compartments will fluoresce red, while the cytoplasm and nucleus will fluoresce green. In the presence of a V-ATPase inhibitor, the red fluorescence will be diminished or absent.[11]
-
For quantitative analysis, measure the red and green fluorescence intensity using a fluorescence plate reader. The ratio of red to green fluorescence is used to determine the extent of endosomal acidification.[6]
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and experimental procedures involved in studying this compound.
Caption: Mechanism of V-ATPase Inhibition by this compound.
Caption: Workflow for Endosomal Acidification Assay.
Conclusion
This compound stands out as a potent and valuable research tool for investigating the myriad of cellular functions regulated by V-ATPase. Its effectiveness in inhibiting V-ATPase-dependent processes across different biological contexts, from virology to oncology, underscores its potential as a scaffold for the development of novel therapeutics. The detailed methodologies and quantitative data presented in this guide are intended to facilitate further research and development efforts targeting this critical cellular enzyme. As our understanding of the nuanced roles of V-ATPase in health and disease continues to grow, the utility of specific and potent inhibitors like this compound will undoubtedly become even more pronounced.
References
- 1. scbt.com [scbt.com]
- 2. Inhibitory and combinatorial effect of this compound, a v-ATPase blocker, on influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactivities and Mechanisms of Action of this compound and Its Derivatives: A Comprehensive Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel and naturally potent V-ATPase inhibitor, abrogates acidification of the osteoclastic resorption lacunae and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Shows a Broad-Spectrum Antiviral Activity against Multiple Medically Important Enveloped RNA and DNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenotypic Prioritization of this compound Derivatives that Block Filo-viral Cell Entry by Vacuolar (H+)-ATPase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound as a novel V-ATPase inhibitor on TE-1 and ECA-109 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenotypic Prioritization of this compound Derivatives That Block Filoviral Cell Entry by Vacuolar (H+ )-ATPase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Diphyllin's Role in the Disruption of Endosomal Acidification: A Technical Guide
Executive Summary: Diphyllin, a natural arylnaphthalene lignan, is a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase).[1][2][3] This inhibition disrupts the fundamental cellular process of endosomal acidification, a critical step for the entry of numerous enveloped viruses into the host cell. By preventing the pH drop within endosomes, this compound effectively blocks the pH-dependent conformational changes in viral glycoproteins that are necessary for membrane fusion and genome release. This guide provides an in-depth examination of this compound's mechanism of action, its broad-spectrum antiviral activities, and the experimental protocols used to characterize its function.
Introduction to this compound and Vacuolar H+-ATPase (V-ATPase)
This compound is a naturally occurring lignan lactone first isolated from plants like Astilboides tabularis.[2] Its biological significance stems from its activity as a potent inhibitor of Vacuolar H+-ATPase (V-ATPase).[3][4]
V-ATPases are ATP-dependent proton pumps found in the membranes of various intracellular organelles, including endosomes, lysosomes, and the Golgi apparatus.[5] Their primary function is to pump protons from the cytoplasm into the organelle lumen, thereby acidifying the compartment.[5][6] This acidification is crucial for a multitude of cellular processes:
-
Endosomal Maturation and Trafficking: The progressive drop in pH from early to late endosomes is a key signal for vesicle trafficking and sorting of internalized cargo.[6]
-
Receptor Recycling and Ligand Dissociation: The acidic environment facilitates the dissociation of ligands from their receptors.
-
Enzyme Activation: Lysosomal hydrolases are optimally active at a low pH.
-
Pathogen Entry: Many enveloped viruses exploit the acidic environment of the endosome to trigger their entry into the cytoplasm.[1]
Mechanism of Action: V-ATPase Inhibition
This compound exerts its biological effects by directly targeting and inhibiting the V-ATPase enzyme complex.[7][8] This action prevents the translocation of protons into the endosomal lumen, leading to a failure of these compartments to acidify.[1][9] Studies have shown that this compound treatment results in a dose-dependent increase in endosomal pH, effectively neutralizing these acidic vesicles.[1] The inhibition of V-ATPase by this compound has been demonstrated to be potent, with IC50 values in the nanomolar range, comparable to other well-known V-ATPase inhibitors like Bafilomycin A1.[3]
The following diagram illustrates the mechanism of V-ATPase-mediated endosomal acidification and its subsequent inhibition by this compound, which ultimately blocks viral entry.
Impact on pH-Dependent Viral Entry
The primary consequence of this compound-induced endosomal acidification disruption is the potent, broad-spectrum inhibition of viral infection.[7][9] Many enveloped viruses, including influenza virus, Ebola virus (EBOV), SARS-CoV-2, and Zika virus (ZIKV), rely on a pH-dependent entry mechanism.[1][9][10][11][12]
The process typically follows these steps:
-
Attachment & Endocytosis: The virus attaches to host cell receptors and is internalized into an endosome.
-
Endosomal Acidification: As the endosome matures, V-ATPase pumps protons into its lumen, causing the pH to drop.
-
pH-Triggered Fusion: The low pH triggers a conformational change in the viral surface glycoproteins, exposing a fusion peptide.
-
Membrane Fusion & Genome Release: The fusion peptide inserts into the endosomal membrane, mediating the fusion of the viral envelope with the endosomal membrane. This releases the viral nucleocapsid into the cytoplasm to initiate replication.
This compound interrupts this cascade at step 2. By preventing endosomal acidification, it traps the virus within the endosome, as the low pH trigger required for fusion is never achieved.[1][9] This mechanism makes this compound a host-targeting antiviral, meaning it acts on a cellular process rather than a viral component, which may reduce the likelihood of developing viral resistance.
Quantitative Analysis of this compound's Antiviral Activity
This compound has demonstrated potent antiviral activity against a wide range of viruses. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is typically in the nanomolar to low-micromolar range.
Table 1: Antiviral Activity of this compound against Various Viruses
| Virus | Virus Type | Cell Line | Assay Type | EC50 / IC50 (µM) | Cytotoxicity (CC50 in µM) | Reference |
|---|---|---|---|---|---|---|
| SARS-CoV-2 | Enveloped RNA | Vero | Plaque Assay | 1.92 | > 100 | [10] |
| SARS-CoV-2 | Enveloped RNA | Caco-2-hACE2 | Pseudovirus Entry | 1.77 | 17.87 | [13] |
| SARS-CoV-2 | Enveloped RNA | Calu-3-hACE2 | Pseudovirus Entry | 0.108 | > 5 | [13] |
| Ebola Virus (EBOV) | Enveloped RNA | Primary Human Macrophages | Replication-competent Virus | ~0.025 | > 25 (HeLa) | [11] |
| Influenza A (H3N2) | Enveloped RNA | MDCK | CPE Inhibition | 0.038 | 3.48 (MDCK) | [9] |
| Influenza A (H1N1pdm09) | Enveloped RNA | MDCK | CPE Inhibition | 0.632 | 3.48 (MDCK) | [9] |
| Zika Virus (ZIKV) | Enveloped RNA | HT1080 | Immunofluorescence | ~0.06 | > 10 | [12] |
| Zika Virus (ZIKV) | Enveloped RNA | CHME3 | Immunofluorescence | ~0.21 | > 10 |[12] |
Note: EC50/IC50 and CC50 values can vary significantly based on the cell line, viral strain, and specific assay conditions used.
Key Experimental Protocols
Characterizing the activity of this compound involves several key in vitro assays.
V-ATPase Activity Assay (Proton Pumping)
This assay directly measures the inhibition of proton pumping into isolated vesicles.
-
Objective: To quantify the inhibition of V-ATPase-mediated proton transport by this compound.
-
Principle: Uses a pH-sensitive fluorescent dye, such as Acridine Orange (AO), which accumulates in acidic compartments and exhibits a fluorescence shift. Inhibition of acidification prevents this shift.
-
Methodology:
-
Vesicle Isolation: Isolate V-ATPase-containing vesicles from cultured cells (e.g., HEK-293) via differential centrifugation.[1]
-
Compound Incubation: Pre-incubate the isolated vesicles with various concentrations of this compound (or controls like Bafilomycin A1 and DMSO) for a defined period (e.g., 1 hour).[1]
-
Dye Loading: Add Acridine Orange to the vesicle suspension. In its uncharged state, it freely passes through membranes and emits green fluorescence (~530 nm).[1]
-
Initiation of Pumping: Initiate V-ATPase activity by adding ATP. As protons are pumped into the vesicles, they become acidic.
-
Fluorescence Measurement: The protonated AO accumulates and aggregates within the acidic vesicles, causing its fluorescence emission to shift to red (~650 nm).[1]
-
Data Analysis: Monitor the ratio of red to green fluorescence (650 nm / 530 nm) over time using a fluorescence plate reader. A decrease in this ratio in the presence of this compound indicates inhibition of proton pumping. Calculate IC50 values from the dose-response curve.
-
Pseudovirus Neutralization Assay
This assay assesses the ability of this compound to block viral entry in a safe, non-replicative system.
-
Objective: To determine the concentration of this compound required to inhibit the entry of a specific virus into host cells.
-
Principle: Uses replication-defective viral cores (e.g., from HIV or VSV) pseudotyped with the envelope glycoproteins of a target virus (e.g., SARS-CoV-2 Spike, Ebola GP). The pseudovirus contains a reporter gene (e.g., Luciferase or GFP). Entry efficiency is quantified by measuring reporter gene expression.
-
Methodology:
-
Cell Seeding: Seed susceptible host cells (e.g., HEK293T-hACE2 for SARS-CoV-2) in 96-well plates and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with a serial dilution of this compound for 1-2 hours.
-
Infection: Add a fixed amount of the pseudovirus to each well.
-
Incubation: Incubate for 48-72 hours to allow for viral entry and reporter gene expression.
-
Quantification:
-
For Luciferase: Lyse the cells and add a luciferase substrate. Measure luminescence using a luminometer.
-
For GFP: Measure the percentage of GFP-positive cells using flow cytometry or a fluorescence microscope.
-
-
Data Analysis: Normalize the results to untreated control wells. Plot the percentage of inhibition against the drug concentration and calculate the EC50 value using a non-linear regression model.
-
The following diagram outlines a typical workflow for this assay.
Endosomal pH Measurement
This cell-based assay directly visualizes and quantifies the effect of this compound on endosomal pH.
-
Objective: To measure the pH of endocytic compartments in living cells following treatment with this compound.
-
Principle: Cells are loaded with a pH-sensitive fluorescent probe (e.g., FITC-dextran) and a pH-insensitive reference probe (e.g., Alexa Fluor 647-dextran). The ratio of the fluorescence intensities of the two probes is pH-dependent and can be used to calculate the absolute pH by comparison to a standard curve.[14]
-
Methodology:
-
Probe Loading: Incubate cells (e.g., HEK-293) with a medium containing both FITC-dextran (pH-sensitive) and Alexa Fluor 647-dextran (pH-insensitive) for a set period to allow for endocytosis.[14]
-
Wash: Thoroughly wash the cells with cold buffer to remove non-internalized probes.[14]
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 4 hours).[1]
-
pH Standard Curve Generation: In parallel, treat a set of probe-loaded cells with a series of pH calibration buffers containing ionophores (e.g., monensin and nigericin) to equilibrate the intracellular and extracellular pH. This creates a standard curve of fluorescence ratio versus known pH.
-
Data Acquisition: Analyze the cells using flow cytometry or confocal microscopy, measuring the fluorescence intensity for both FITC (FL1) and Alexa Fluor 647 (FL4).[6][14]
-
Data Analysis: Calculate the ratio of FITC/Alexa Fluor 647 fluorescence for the treated samples. Interpolate the endosomal pH of these samples from the standard curve.
-
Conclusion and Future Directions
This compound is a powerful pharmacological tool and a promising therapeutic lead compound. Its well-defined mechanism of action—the inhibition of V-ATPase and subsequent disruption of endosomal acidification—underpins its potent, broad-spectrum antiviral activity.[4][7] By targeting a fundamental host cell process exploited by numerous pathogens, this compound represents a valuable strategy for developing antivirals that are less susceptible to viral escape mutations. Further research and the development of this compound derivatives with improved pharmacokinetic properties and selectivity could pave the way for novel host-targeted therapies against a wide array of pH-dependent viral diseases.[1][4]
References
- 1. Phenotypic Prioritization of this compound Derivatives that Block Filo-viral Cell Entry by Vacuolar (H+)-ATPase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactivities and Mechanisms of Action of this compound and Its Derivatives: A Comprehensive Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel and naturally potent V-ATPase inhibitor, abrogates acidification of the osteoclastic resorption lacunae and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactivities and Mechanisms of Action of this compound and Its Derivatives: A Comprehensive Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Endosomal pH Measurement in Bone Marrow Derived Dendritic Cells [en.bio-protocol.org]
- 7. This compound Shows a Broad-Spectrum Antiviral Activity against Multiple Medically Important Enveloped RNA and DNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound as a novel V-ATPase inhibitor on TE-1 and ECA-109 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory and combinatorial effect of this compound, a v-ATPase blocker, on influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound elicits a doubled-pronged attack on the entry of SARS-CoV-2 by inhibiting cathepsin L and furin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Endosomal pH Measurement in Bone Marrow Derived Dendritic Cells [bio-protocol.org]
An In-depth Technical Guide to the Anti-Tumor Mechanism of Action of Diphyllin
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Diphyllin, a naturally occurring arylnaphthalene lignan lactone, has emerged as a potent anti-tumor agent with a multi-faceted mechanism of action. Primarily recognized as a specific inhibitor of Vacuolar H+-ATPase (V-ATPase), this compound disrupts fundamental cellular processes that are critical for cancer cell proliferation, survival, and metastasis. Its activity extends to the modulation of key oncogenic signaling pathways, induction of apoptosis and cell cycle arrest, and inhibition of angiogenesis and cell migration. Recent evidence also points to novel mechanisms, including the inhibition of the sarco/endoplasmic-reticulum Ca2+ ATPase 2 (SERCA2), which triggers endoplasmic reticulum stress and mitochondrial dysfunction. This document provides a comprehensive overview of the molecular mechanisms underpinning this compound's anti-neoplastic properties, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways.
Core Mechanism: V-ATPase Inhibition
The principal anti-tumor mechanism of this compound is its potent and specific inhibition of the Vacuolar H+-ATPase (V-ATPase) proton pump.[1][2] V-ATPase is crucial for cancer cells, where it is often overexpressed. It maintains the acidic microenvironment of tumors and intracellular organelles like lysosomes, which is essential for processes such as tumor invasion, metastasis, and the development of drug resistance.[2][3]
By inhibiting V-ATPase, this compound induces several downstream anti-tumor effects:
-
Disruption of pH Homeostasis: It reverses the transmembrane pH gradient in cancer cells, leading to a decrease in intracellular pH (pHi).[4]
-
Inhibition of Autophagic Flux: It restrains the fusion of autophagosomes with lysosomes by inhibiting V-ATPase activity, leading to an accumulation of autophagic vacuoles and suppression of cancer cell survival.[5][6][7]
-
Sensitization to Chemotherapy: By neutralizing the acidic environment of lysosomes where many chemotherapeutic drugs are sequestered and neutralized, this compound can potentially mitigate drug resistance.[2]
Modulation of Oncogenic Signaling Pathways
This compound's inhibition of V-ATPase instigates the disruption of multiple critical signaling cascades involved in tumor progression.
Inhibition of the mTORC1/HIF-1α/VEGF Pathway
This compound has been shown to suppress the mTORC1/HIF-1α/VEGF signaling pathway, a major regulator of angiogenesis and cancer metastasis.[3] Inhibition of V-ATPase disrupts lysosomal function, which in turn can suppress the activation of mTORC1 signaling.[3] This leads to a dose-dependent decrease in the mRNA expression of mTORC1, Hypoxia-Inducible Factor-1α (HIF-1α), and Vascular Endothelial Growth Factor (VEGF).[3] The ultimate consequence is the inhibition of new blood vessel formation, thereby impeding tumor growth and metastasis.
Inhibition of the Wnt/β-catenin Pathway
In gastric and breast cancer cells, this compound and its derivatives inhibit the Wnt/β-catenin signaling pathway.[4][5] This is achieved by decreasing the phosphorylation of Low-density lipoprotein receptor-related protein 6 (LRP6), a co-receptor in the Wnt pathway.[4] This leads to reduced levels of β-catenin and its downstream target genes, such as c-Myc and cyclin D1, which are critical for cell proliferation.[4] Furthermore, inhibition of this pathway decreases the expression and activation of MMP-2/9, which are involved in cancer cell invasion.[5][6]
SERCA2 Inhibition and Induction of Endoplasmic Reticulum (ER) Stress
A novel mechanism identified in non-small cell lung cancer (NSCLC) involves this compound acting as a specific inhibitor of the sarco/endoplasmic-reticulum Ca2+ ATPase 2 (SERCA2).[8] By inhibiting SERCA2, this compound blocks Ca2+ uptake into the ER, leading to decreased ER Ca2+ levels and the induction of ER stress.[8] The resulting accumulation of Ca2+ in the cytoplasm leads to mitochondrial Ca2+ overload, which increases reactive oxygen species (ROS), decreases mitochondrial membrane potential (MMP), and promotes the release of cytochrome C, culminating in mitochondrial dysfunction and apoptosis.[8]
Cellular Effects
The modulation of the aforementioned pathways culminates in several observable anti-cancer effects at the cellular level.
-
Induction of Apoptosis: this compound is a potent inducer of apoptosis.[2] Mechanistic studies show it can trigger mitochondrial-mediated apoptosis by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein Bax.[5] It also activates the caspase-3 cascade.[5]
-
Cell Cycle Arrest: this compound has been reported to cause cell cycle arrest at different phases. In esophageal cancer cells, it leads to S-phase arrest, while in other contexts, a G0/G1 phase blockade has been observed.[3][5]
-
Inhibition of Proliferation and Migration: this compound effectively inhibits the proliferation and migration of various cancer cells, including colorectal, esophageal, and gastric cancer cell lines.[2][3]
Quantitative Data: Cytotoxicity (IC50 Values)
The cytotoxic potency of this compound and its derivatives has been evaluated across a range of human cancer cell lines.
| Compound | Cancer Cell Line | Cell Type | IC50 Value | Reference |
| This compound | HT-29 | Colorectal Adenocarcinoma | 2.9 ± 0.38 µg/mL | [2][5] |
| SW-480 | Colorectal Adenocarcinoma | 1.3 ± 0.28 µg/mL | [2][5] | |
| HCT-15 | Colorectal Adenocarcinoma | 3.9 ± 0.65 µg/mL | [2][5] | |
| LoVo | Colon Carcinoma | 7.55 µL/mL | [5] | |
| A549 | Lung Carcinoma | 6.46 ± 1.79 µM | [5] | |
| HT-29 | Colorectal Adenocarcinoma | 30.73 ± 0.56 µM | [5] | |
| MGC-803 | Gastric Cancer | Submicromolar | [5] | |
| U251 | Glioma | Submicromolar | [5] | |
| SKOV3 | Ovary Carcinoma | Submicromolar | [5] | |
| Cleistanthin A | MDA-MB-231 | Breast Cancer | 0.1, 0.3, and 1 µM (Invasion assay) | [5][6] |
| ECDD-S27 | HT-29 | Colorectal Adenocarcinoma | 0.016 - 0.4 µM | [5][7] |
| Compound 15 | HL-60 | Promyelocytic Leukemia | - (Induces G0/G1 arrest) | [5] |
| Lead 15 | CFPAC-1 | Pancreatic Cancer | 3 nM | [5] |
| Compound 3n | MGC-803 | Gastric Cancer | 0.75 µM (Inhibits migration) | [9] |
Experimental Protocols
The anti-tumor properties of this compound have been characterized using a variety of standard in vitro assays.
Cell Viability / Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and serves as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., HT-29, SW-480) are seeded at a density of 5x10³ to 1x10⁴ cells per well in a 96-well plate and incubated for 12-24 hours to allow for adherence.[2][10]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (or DMSO as a vehicle control). The final DMSO concentration should not exceed 0.5%.[10] Cells are incubated for a specified period (e.g., 48 or 72 hours).[2]
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well (e.g., 5 mg/mL), and the plate is incubated for 3-4 hours at 37°C.[2][10] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The supernatant is removed, and a solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[10]
-
Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[10]
-
Analysis: Cell viability is calculated as a percentage relative to the control (untreated) cells. The IC50 value is determined by plotting the normalized cell viability against the log of the this compound concentration.[10]
Apoptosis Assay (Acridine Orange/Ethidium Bromide Staining)
This dual staining method allows for the visualization of morphological changes associated with apoptosis.
-
Cell Seeding and Treatment: Cells are seeded in a 6-well plate (e.g., 5x10⁵ cells/well) and treated with this compound at the desired concentration for 12-24 hours.[2]
-
Staining: Cells are washed with Phosphate-Buffered Saline (PBS). A 1:1 mixture of Acridine Orange (AO, 100 µg/mL) and Ethidium Bromide (EB, 100 µg/mL) in PBS is added to the cells.[2]
-
Visualization: The cells are immediately observed under a fluorescence microscope.
-
Live cells: Uniform green nucleus (AO permeates all cells, but EB is excluded).
-
Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation (AO stains condensed chromatin more intensely).
-
Late apoptotic cells: Orange-red nucleus with fragmentation (cell membrane integrity is lost, allowing EB to enter and intercalate with DNA, overpowering the AO fluorescence).[2]
-
Cell Migration Assay (Wound-Healing Assay)
This assay assesses the ability of a compound to inhibit cell migration.
-
Create Monolayer: Cells are grown in a culture dish to full confluency.
-
Create Wound: A sterile pipette tip is used to create a linear scratch or "wound" in the cell monolayer.[2]
-
Treatment: The medium is replaced with fresh medium containing a non-cytotoxic concentration of this compound or a vehicle control.
-
Imaging: Images of the wound are captured at time zero and at subsequent time points (e.g., 12, 24 hours).
-
Analysis: The rate of wound closure is measured and compared between the treated and control groups to determine the inhibitory effect on cell migration.[2]
References
- 1. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. Effects of this compound as a novel V-ATPase inhibitor on TE-1 and ECA-109 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound as a novel V-ATPase inhibitor on gastric adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactivities and Mechanisms of Action of this compound and Its Derivatives: A Comprehensive Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Novel SERCA2 inhibitor this compound displays anti-tumor effect in non-small cell lung cancer by promoting endoplasmic reticulum stress and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Cytotoxicity, Anti-Migration and Anti-Invasion Activity of this compound Heterocyclic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory and combinatorial effect of this compound, a v-ATPase blocker, on influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Diphyllin and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphyllin, a naturally occurring arylnaphthalene lignan lactone, and its synthetic analogs have garnered significant attention in the scientific community for their potent and diverse biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, with a primary focus on their anticancer, antiviral, and anti-inflammatory properties. The core mechanism underpinning these activities is the inhibition of Vacuolar H+-ATPase (V-ATPase), a proton pump crucial for pH homeostasis in various cellular compartments and the tumor microenvironment. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.
Introduction
This compound is a natural product that can be isolated from various plant species.[1] Its derivatives have demonstrated a wide range of biological activities, including antitumor, antiviral, anti-inflammatory, and antioxidant effects.[2][3] The primary molecular target of this compound and its analogs is the Vacuolar H+-ATPase (V-ATPase).[1][4] V-ATPase is a multi-subunit enzyme responsible for pumping protons across membranes, thereby acidifying intracellular organelles and the extracellular space.[4] In cancer, V-ATPase activity is often upregulated and is associated with tumor progression, metastasis, and drug resistance.[5] By inhibiting V-ATPase, this compound and its analogs disrupt these pathological processes, making them promising candidates for therapeutic development. This guide will explore the chemical modifications of the this compound scaffold and their impact on biological activity.
Core Mechanism of Action: V-ATPase Inhibition
The majority of the observed biological effects of this compound and its derivatives stem from their ability to inhibit V-ATPase.[2][3] This inhibition leads to a cascade of downstream effects, including the disruption of endosomal acidification, which is critical for the entry of many enveloped viruses, and the modulation of intracellular pH, which affects tumor cell survival and proliferation.[6][7][8] The potency of V-ATPase inhibition is a key determinant of the overall biological activity of these compounds.[9]
Structure-Activity Relationship (SAR) Analysis
The chemical structure of this compound offers several sites for modification, allowing for the systematic exploration of its SAR. The core structure consists of an arylnaphthalene lignan lactone. Key modifications have been explored at various positions, leading to the identification of structural features that enhance or diminish biological activity.
Anticancer Activity
This compound and its analogs have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[2] The SAR for anticancer activity highlights the importance of specific substitutions on the this compound core.
Key SAR Findings for Anticancer Activity:
-
Glycosylation: The presence of a sugar moiety is often vital for anticancer potency.[2] Glycosylation can improve the water solubility and cell permeability of the compounds.[2]
-
Sugar Moiety Modifications: The stereochemistry of the sugar is crucial, with an equatorial C-4'-OH being preferred over an axial one.[2] The addition of a proper cyclic lipophilic group at the C-4′ and C-6′ of the sugar can be beneficial.[2]
-
Nitrogen-Containing Derivatives: The introduction of nitrogen-containing functional groups has led to the development of highly potent anticancer agents. For instance, certain β-hydroxyl amino derivatives exhibit IC50 values in the nanomolar range against various cancer cell lines.[2]
-
Hybrid Molecules: Hybridization of this compound with other pharmacophores, such as hydroxamic acid, has resulted in compounds with significant cytotoxicity against both sensitive and drug-resistant cancer cell lines.[2]
Table 1: Anticancer Activity of this compound and its Analogs (IC50 Values)
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | A549 (Lung) | 6.46 ± 1.79 | [2] |
| This compound | HT-29 (Colon) | 30.73 ± 0.56 | [2] |
| This compound | LoVo (Colon) | 7.55 µL/mL | [2] |
| Compound 2I (β-hydroxyl amino derivative) | A549 (Lung) | 0.014 - 0.097 | [2] |
| Compound 3 (Hydroxamic acid hybrid) | HCT116 (Colon) | 1.2 | [2] |
| Lignan Glycoside 5 | HL-60, MCF-7, SW480 | 9.2, 19.2, 20.5 | [2] |
| Compounds 5c3 and 5c4 | MCF-7 (Breast) | 0.09 and 0.10 | [2] |
Antiviral Activity
The V-ATPase inhibitory action of this compound analogs makes them effective against a broad spectrum of enveloped viruses that rely on pH-dependent entry mechanisms.[6][7][8]
Key SAR Findings for Antiviral Activity:
-
V-ATPase Inhibition: The antiviral activity is directly correlated with the V-ATPase inhibitory potency of the compounds.
-
Phenol-Substituted Derivatives: The introduction of phenol-substituted ether linkages at the 4-position of the this compound scaffold has been shown to modulate the potency and selectivity of antiviral activity, particularly against the Ebola virus.[10]
Table 2: Antiviral Activity of this compound and its Analogs (EC50 Values)
| Compound/Analog | Virus | Cell Line | EC50 (µM) | Reference |
| This compound | SARS-CoV-2 | Vero | 1.92 | [6][7][8] |
| Cleistanthin B | SARS-CoV-2 | Vero | 6.51 | [6][7][8] |
Anti-inflammatory Activity
This compound and its derivatives also exhibit anti-inflammatory properties, which are linked to their ability to modulate key inflammatory signaling pathways.[2]
Key SAR Findings for Anti-inflammatory Activity:
-
COX-2 Inhibition: this compound has been shown to be a good inhibitor of COX-2, with an IC50 value of 1.29 ± 0.14 µM.[2]
-
Modulation of Signaling Pathways: The anti-inflammatory effects are mediated through the inhibition of pathways such as NF-κB and MAPK.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the SAR studies of this compound and its analogs.
Synthesis of this compound Analogs
The synthesis of this compound analogs often starts from the natural product this compound, which is then chemically modified. A general procedure for the synthesis of derivatives is as follows:
-
Starting Material: this compound is isolated from natural sources or synthesized.
-
Reaction: The this compound is dissolved in an appropriate solvent (e.g., dichloromethane).
-
Reagents: Specific reagents are added to introduce the desired functional groups. For example, to synthesize glycosylated derivatives, a protected sugar donor and a glycosylation promoter are used. For nitrogen-containing derivatives, an appropriate amine is reacted with a modified this compound precursor.
-
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and at a specific temperature (e.g., 0 °C to room temperature).
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, the mixture is worked up to remove excess reagents and byproducts. The crude product is then purified using techniques such as column chromatography.
-
Characterization: The structure of the final compound is confirmed by spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.
-
Incubation: The plate is incubated for a further 2-4 hours at 37 °C to allow the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
V-ATPase Inhibition Assay
The inhibitory effect on V-ATPase activity can be measured using isolated vesicles or in whole cells.
-
Vesicle Preparation: Endosomal vesicles are isolated from a suitable source (e.g., bovine chromaffin granules).
-
Assay Buffer: The vesicles are suspended in an assay buffer containing ATP.
-
Compound Addition: The this compound analogs are added to the vesicle suspension at various concentrations.
-
Proton Pumping Measurement: The V-ATPase-mediated proton pumping is measured by monitoring the change in fluorescence of a pH-sensitive dye (e.g., acridine orange) or by measuring ATP hydrolysis.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.
Antiviral Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).
-
Cell Seeding: A monolayer of susceptible host cells (e.g., Vero cells) is grown in 6-well or 12-well plates.
-
Virus and Compound Incubation: A known titer of the virus is pre-incubated with serial dilutions of the this compound analog for a specific time (e.g., 1 hour) at 37 °C.
-
Infection: The cell monolayers are then infected with the virus-compound mixture.
-
Adsorption: The virus is allowed to adsorb to the cells for a period (e.g., 1 hour).
-
Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: The plates are incubated for several days to allow for plaque formation.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control, and the EC50 value is determined.
Signaling Pathways and Visualizations
This compound and its analogs exert their biological effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a general experimental workflow for SAR studies.
References
- 1. Synthesis and Preliminary Anticancer Evaluation of 4-C Derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 7. bioagilytix.com [bioagilytix.com]
- 8. researchgate.net [researchgate.net]
- 9. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Synthesis and evaluation of this compound β-hydroxyl amino derivatives as novel V-ATPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Laboratory Synthesis of Diphyllin and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphyllin, a naturally occurring arylnaphthalene lignan lactone, has garnered significant attention in the scientific community for its potent biological activities. Primarily known as a vacuolar H+-ATPase (V-ATPase) inhibitor, this compound and its derivatives exhibit a wide range of therapeutic potential, including anticancer, antiviral, and anti-inflammatory properties. This technical guide provides an in-depth overview of the laboratory synthesis of this compound and several of its key derivatives, complete with detailed experimental protocols and a summary of their biological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound scaffold.
Core Synthesis of this compound
The total synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While various synthetic strategies have been reported, a common approach involves the construction of the arylnaphthalene lactone core through a series of key reactions.
Experimental Protocol: Total Synthesis of this compound[1]
A representative synthetic route is outlined below. Reagents and conditions can be optimized based on laboratory-specific findings.
-
Bromination: To a solution of the starting phenol in methanol, bromine is added, and the reaction is stirred at room temperature for 6 hours.
-
Thioacetal Formation: The resulting compound is refluxed in benzene with ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TsOH) for 10 hours.
-
Lithiation and Alkylation: The thioacetal is treated with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at -78 °C, and the temperature is gradually raised to room temperature over 2 hours. The resulting lithiated species is then reacted with an appropriate electrophile.
-
Oxidation: The product from the previous step is oxidized using manganese dioxide (MnO2) in dichloromethane (CH2Cl2) at room temperature for 16 hours.
-
Annulation: The resulting intermediate is reacted with a suitable dienophile in the presence of lithium diisopropylamide (LDA) in THF at -78 °C, with the temperature slowly rising to room temperature over 1 hour.
-
Deprotection: The thioacetal protecting group is removed by treating the compound with mercuric oxide (HgO) and mercuric chloride (HgCl2) in refluxing acetonitrile (MeCN) for 3 hours.
-
Lactonization: The final cyclization to form the lactone ring is achieved by refluxing the compound in benzene with a catalytic amount of p-TsOH for 16 hours, yielding this compound.
Synthesis of this compound Derivatives
The modification of the this compound scaffold has led to the development of numerous derivatives with enhanced potency and improved pharmacological profiles. This section details the synthesis of several key classes of this compound derivatives.
4-C-Substituted Alkylide Derivatives
These derivatives are synthesized via a Heck coupling reaction followed by hydrogenation.[1]
-
Heck Coupling: this compound is first converted to its 4-O-triflate. The triflate is then reacted with a terminal alkene in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., PPh3), and a base (e.g., Et3N) in a suitable solvent such as dimethylformamide (DMF). The reaction is typically heated to 80-100 °C for several hours.
-
Hydrogenation: The resulting alkene from the Heck coupling is dissolved in a solvent like methanol or ethyl acetate and subjected to hydrogenation in the presence of a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction is typically stirred at room temperature until the starting material is consumed.
β-Hydroxyl Amino Derivatives
The synthesis of these derivatives involves the introduction of a β-hydroxyl amino group, often at the 4-position of the this compound core.[2]
A common strategy involves the epoxidation of a 4-alkenyl this compound derivative followed by nucleophilic opening of the epoxide with an amine.
-
Epoxidation: A 4-alkenyl this compound derivative is treated with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like dichloromethane at room temperature.
-
Epoxide Opening: The resulting epoxide is then reacted with a primary or secondary amine in a protic solvent like methanol or ethanol. The reaction may be heated to facilitate the ring-opening.
4-C-Ester and 1,2,3-Triazole Derivatives
These derivatives are synthesized from a common 4-alkynyl this compound intermediate.[3][4]
-
Sonogashira Coupling: this compound-4-O-triflate is reacted with a terminal alkyne (e.g., trimethylsilylacetylene) in the presence of a palladium catalyst (e.g., Pd(PPh3)4), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et3N) in a solvent like THF. If a protected alkyne is used, a deprotection step (e.g., with K2CO3 in methanol) is required.
-
Esterification: The 4-alkynyl this compound is then subjected to esterification conditions. For example, it can be reacted with an acid chloride or anhydride in the presence of a base like pyridine.
-
Click Chemistry (for 1,2,3-Triazole synthesis): The 4-alkynyl this compound is reacted with an organic azide in the presence of a copper(I) catalyst (e.g., copper(I) iodide or generated in situ from CuSO4 and a reducing agent like sodium ascorbate) in a solvent mixture such as t-BuOH/H2O. This copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction efficiently yields the 1,2,3-triazole derivative.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of this compound derivatives. Please note that yields and reaction times can vary depending on the specific substrates and reaction conditions used.
| Derivative Class | Key Reaction | Typical Yield (%) |
| 4-C-Substituted Alkylide | Heck Coupling | 60-85 |
| Hydrogenation | >90 | |
| β-Hydroxyl Amino | Epoxidation | 70-90 |
| Epoxide Opening | 50-80 | |
| 4-C-Ester | Sonogashira Coupling | 75-95 |
| Esterification | 60-85 | |
| 4-C-1,2,3-Triazole | "Click" Chemistry | >90 |
Biological Activity and Signaling Pathways
The primary mechanism of action of this compound and its derivatives is the inhibition of V-ATPase.[5] This proton pump is crucial for maintaining the acidic environment of various intracellular organelles, such as lysosomes and endosomes. Inhibition of V-ATPase disrupts these acidic compartments, leading to a cascade of downstream effects that can induce cancer cell death and inhibit viral entry.
V-ATPase Inhibition and Downstream Effects
This compound's inhibition of V-ATPase has been shown to modulate several key signaling pathways involved in cancer progression. One of the well-documented downstream effects is the suppression of the mTORC1/HIF-1α/VEGF pathway.[6][7]
Caption: this compound inhibits V-ATPase, disrupting downstream signaling.
Modulation of Other Key Signaling Pathways
Beyond the mTORC1 pathway, this compound and its derivatives have been found to influence other critical signaling networks implicated in cancer cell survival, proliferation, and inflammation, including the PI3K/Akt and MAPK pathways. The interplay between these pathways is complex and can be cell-type dependent.
Caption: this compound's impact on interconnected signaling pathways.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant therapeutic potential. The synthetic routes outlined in this guide provide a foundation for the laboratory preparation of these molecules, enabling further investigation into their biological activities. The continued exploration of the this compound scaffold and the elucidation of its complex interactions with cellular signaling pathways will undoubtedly pave the way for the development of novel and effective therapies for a range of diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and evaluation of this compound β-hydroxyl amino derivatives as novel V-ATPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Preliminary Anticancer Evaluation of 4-C Derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mTORC1 drives HIF-1α and VEGF-A signalling via multiple mechanisms involving 4E-BP1, S6K1 and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTORC1 drives HIF-1α and VEGF-A signalling via multiple mechanisms involving 4E-BP1, S6K1 and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Pharmacokinetics and Bioavailability of Diphyllin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphyllin, a naturally occurring arylnaphthalene lignan lactone, has garnered significant interest for its diverse biological activities, including antiviral, antitumor, and anti-inflammatory properties.[1][2] Its primary mechanism of action involves the inhibition of vacuolar-type H+-ATPase (V-ATPase), a crucial proton pump involved in the acidification of intracellular compartments and bone resorption.[1][3] Despite its therapeutic potential, the clinical development of this compound has been hampered by its unfavorable pharmacokinetic profile, characterized by limited potency, poor oral bioavailability, and rapid clearance.[4][5] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of this compound, detailing predictive data, the challenges in its development, and the strategies being employed to overcome these limitations through the synthesis of novel derivatives.
Predicted ADME Properties of this compound
While comprehensive in vivo pharmacokinetic data for this compound remains limited in publicly available literature, computational models have been utilized to predict its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. One such prediction indicated that this compound possesses a high topological polar surface area (TPSA) of 83.45 and a moderate cLogP value of 3.23, which aligns with Lipinski's Rule of Five, suggesting the potential for good membrane permeability.[5] These predictions also suggest high gastrointestinal absorption.[5] However, the predictions also pointed towards low blood-brain barrier permeation and potential inhibitory activity on liver microsomal enzymes, indicating a risk of drug-drug interactions.[5]
Challenges in this compound Bioavailability
In vivo studies, primarily in murine models, have confirmed the challenges predicted by computational models. Research has consistently pointed to this compound's limited potency and poor oral bioavailability in mice.[4] This is often attributed to its low aqueous solubility and poor metabolic stability, which restricts its systemic exposure and, consequently, its therapeutic efficacy when administered orally.[6] The rapid clearance of this compound, as suggested by in vitro microsome stability assays, further contributes to its suboptimal pharmacokinetic profile.[4]
Experimental Protocols
Detailed experimental protocols for in vivo pharmacokinetic studies of this compound are not extensively reported in the available literature. However, a general methodology for assessing the pharmacokinetics of a compound like this compound would typically involve the following steps.
Animal Studies
A representative experimental design would utilize male Sprague-Dawley rats. The animals would be fasted overnight prior to drug administration. A single dose of this compound, formulated in a suitable vehicle (e.g., a solution of polyethylene glycol and saline), would be administered via oral gavage and intravenous injection to different groups of rats to determine both oral bioavailability and clearance parameters.
Sample Collection
Blood samples would be collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration. The blood would be collected into heparinized tubes and centrifuged to separate the plasma, which would then be stored at -80°C until analysis.
Bioanalytical Method
The concentration of this compound in the plasma samples would be quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[7][8] This would involve a protein precipitation step to extract the drug from the plasma matrix, followed by chromatographic separation on a C18 column and detection using a mass spectrometer.[9][10]
Pharmacokinetic Analysis
The resulting plasma concentration-time data would be analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time taken for the plasma concentration to reduce by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
F (Bioavailability): The fraction of the orally administered dose that reaches systemic circulation.
Development of this compound Derivatives
To address the pharmacokinetic shortcomings of this compound, researchers have focused on synthesizing and evaluating a library of derivatives.[4] The primary goal of these efforts is to enhance potency, improve metabolic stability, and increase oral bioavailability.[2][4] Strategies have included the modification of the this compound scaffold, for instance, by introducing ether linkages at the 4-position.[4] These modifications have led to the development of compounds with significantly improved in vivo pharmacokinetic profiles, demonstrating suitable plasma levels after oral administration.[4]
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the context of this compound's action and the investigation of its properties, the following diagrams are provided.
Caption: Challenges and strategies related to this compound's bioavailability.
Caption: this compound's inhibitory action on the V-ATPase signaling pathway.
Caption: A representative experimental workflow for a pharmacokinetic study.
Conclusion
This compound presents a compelling case of a natural product with significant therapeutic promise hindered by its pharmacokinetic properties. While direct, quantitative in vivo data on this compound remains scarce, predictive models and preliminary studies consistently point towards poor oral bioavailability and metabolic instability as key obstacles. The development of this compound derivatives has emerged as a promising strategy to overcome these limitations, with newer compounds demonstrating improved pharmacokinetic profiles. Future research should focus on the detailed in vivo characterization of both this compound and its most promising derivatives to fully understand their clinical potential. The elucidation of their complete pharmacokinetic and metabolic profiles will be critical for guiding further drug development efforts.
References
- 1. Comparative pharmacokinetics of theophylline and dyphylline following intravenous injection in rabbits. | Semantic Scholar [semanticscholar.org]
- 2. Analogs of this compound - The Office of Technology Commercialization Online Licensing Store [licensing.prf.org]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of potency and metabolic stability of this compound-derived Vacuolar-ATPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactivities and Mechanisms of Action of this compound and Its Derivatives: A Comprehensive Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis and pharmacokinetic study of polyphyllin H in beagle dog plasma after oral administration of Rhizoma Paridis extracts by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
Methodological & Application
Application Notes and Protocols: In Vitro Antiviral Assay for Diphyllin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diphyllin is a naturally occurring arylnaphthalene lignan found in various plants used in traditional Chinese medicine[1]. It has been identified as a potent and broad-spectrum antiviral agent effective against a range of enveloped RNA and DNA viruses, including Influenza, HIV, Zika virus (ZIKV), and SARS-CoV-2[2][3][4]. The primary mechanism of its antiviral action is the inhibition of vacuolar (H+)-ATPases (V-ATPases)[5][6]. V-ATPases are proton pumps essential for acidifying endosomal compartments. By inhibiting these pumps, this compound prevents the low pH-dependent fusion of viral envelopes with the host cell's endosomal membranes, a critical step for viral entry and replication for many viruses[7]. Recent studies also suggest that this compound may employ other antiviral mechanisms, such as inhibiting proteases like cathepsin L and furin, which are crucial for SARS-CoV-2 entry[2][8].
These application notes provide detailed protocols for evaluating the in vitro antiviral activity and cytotoxicity of this compound.
Data Presentation: Antiviral Activity and Cytotoxicity of this compound
The following table summarizes the quantitative data on the antiviral efficacy (EC50/IC50) and cytotoxicity (CC50) of this compound against various viruses in different cell lines.
| Compound | Virus | Cell Line | EC50 / IC50 | CC50 | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound | SARS-CoV-2 | Vero | 1.92 µM | >100 µM | >52.1 | [7] |
| SARS-CoV-2 | Caco-2 | - | 54.6 ± 4.8 µM | - | [7] | |
| Influenza A | MDCK | - | 3.48 ± 0.17 µM | - | [4][9] | |
| Influenza A | A549 | - | 24.01 ± 0.45 µM | - | [4][9] | |
| Zika Virus (ZIKV) | Various | 10 - 70 nM | - | - | [4] | |
| V-ATPase | (in vitro assay) | 17 nM | - | - | [5] | |
| Justiprocumin B (this compound Glycoside) | HIV-1 | Various | 15 - 21 nM | - | - | [10][11] |
| Cleistanthin B (this compound Glycoside) | SARS-CoV-2 | Vero | 6.51 µM | >100 µM | >15.4 | [7] |
Experimental Protocols
Cytotoxicity Assay Protocol (MTT/CCK-8)
This protocol determines the concentration of this compound that is toxic to the host cells, which is essential for calculating the selectivity index of the compound.
Workflow:
Caption: Workflow for determining this compound cytotoxicity.
Materials:
-
Host cell line (e.g., Vero, A549, MDCK)
-
96-well cell culture plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8)
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed host cells into 96-well plates at a density of 2 x 10^4 cells/well in 100 µL of complete growth medium[1][7]. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell adherence.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. A typical concentration range is 0 to 100 µM[7]. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the highest DMSO concentration (vehicle control).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO2[1]. The incubation time should match the duration of the antiviral assay.
-
Viability Measurement:
-
For MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours[12]. After incubation, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals. Shake the plate for 10 minutes.
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours[1].
-
-
Data Acquisition: Measure the absorbance on a microplate reader. For MTT, read absorbance at ~570 nm. For CCK-8, read at 450 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the 50% cytotoxic concentration (CC50).
Plaque Reduction Assay Protocol
This assay is the gold standard for quantifying the ability of a compound to inhibit viral infection and replication, measured by the reduction in the number of viral plaques.
Workflow:
Caption: Workflow for the Plaque Reduction Assay.
Materials:
-
Host cell line suitable for plaque formation (e.g., Vero E6 for SARS-CoV-2)
-
24-well or 6-well plates
-
Virus stock with a known titer (PFU/mL)
-
This compound stock solution
-
Infection medium (e.g., serum-free DMEM)
-
Semi-solid overlay medium (e.g., 0.4% agarose or methylcellulose in MEM with 5% FBS)[13]
-
10% Formalin in PBS for fixing
-
0.8% Crystal violet in 50% ethanol for staining[13]
Procedure:
-
Cell Seeding: Seed host cells in 24-well plates and incubate for 24 hours to form a confluent monolayer[7].
-
Infection: a. On the day of the experiment, prepare serial dilutions of this compound in infection medium. b. Dilute the virus stock in infection medium to a concentration that will yield 40-80 plaque-forming units (PFU) per well[13]. c. Mix the diluted virus with an equal volume of the this compound dilutions and incubate for 1 hour at 37°C (pre-incubation). Alternatively, add this compound to cells 1 hour prior to infection[3]. d. Aspirate the growth medium from the cell monolayers and inoculate with 0.2 mL of the virus-Diphyllin mixture[13]. Include a virus-only control. e. Incubate for 90 minutes at 37°C to allow for virus adsorption, gently rocking the plates every 15-20 minutes[13].
-
Overlay: a. Carefully aspirate the inoculum from the wells. b. Overlay the monolayer with 1.5 mL of the semi-solid overlay medium containing the corresponding concentration of this compound[13]. c. Allow the overlay to solidify at room temperature.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaques to develop (e.g., 3-7 days, depending on the virus)[13].
-
Staining and Counting: a. Fix the cells by adding 10% formalin to each well and incubating for at least 2 hours. b. Carefully remove the overlay and stain the cell monolayer with crystal violet solution for 20 minutes. c. Gently wash the wells with water and allow them to dry. d. Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the log of the drug concentration.
Quantitative Reverse Transcription PCR (RT-qPCR) Protocol
This protocol is used to quantify the amount of viral RNA in cell culture supernatants, providing a measure of viral replication and release.
Workflow:
Caption: Workflow for RT-qPCR to quantify viral load.
Materials:
-
Supernatant from this compound-treated, virus-infected cells
-
Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
-
Nuclease-free water
-
Reverse transcription kit
-
qPCR master mix (e.g., containing SYBR Green or for TaqMan probes)
-
Virus-specific forward and reverse primers and, if applicable, a probe
-
qPCR instrument
-
RNA standards of known concentration for absolute quantification
Procedure:
-
Sample Collection: Following the desired incubation period (e.g., 48 hours) in an antiviral assay, collect the cell culture supernatant from each well.
-
RNA Extraction: Extract viral RNA from a fixed volume (e.g., 140 µL) of the supernatant using a commercial viral RNA extraction kit according to the manufacturer's instructions. Elute the RNA in a small volume (e.g., 50 µL) of nuclease-free water.
-
Reverse Transcription (RT): a. Prepare a reaction mix containing the extracted RNA, reverse transcriptase, dNTPs, and random hexamers or a specific reverse primer. b. Perform the reverse transcription reaction according to the kit's protocol to synthesize complementary DNA (cDNA).
-
Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and virus-specific primers and probe[14]. b. Run the reaction on a real-time PCR cycler using an appropriate thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension)[14]. c. Include a no-template control (NTC) and a standard curve using serial dilutions of a plasmid or in vitro transcribed RNA with a known copy number.
-
Analysis: a. The qPCR instrument will record the fluorescence signal at each cycle. The cycle at which the signal crosses a threshold is the quantification cycle (Cq or Ct value). b. Generate a standard curve by plotting the Cq values of the standards against the log of their copy number. c. Use the standard curve to determine the viral RNA copy number in each sample[15]. Calculate the viral load (e.g., copies/mL) and determine the fold-reduction in viral load in this compound-treated samples compared to the untreated virus control.
Mechanism of Action Visualization
This compound's primary antiviral mechanism involves the inhibition of V-ATPase, which disrupts the pH-dependent entry of many enveloped viruses.
Caption: this compound inhibits V-ATPase, blocking endosome acidification and viral entry.
References
- 1. This compound Shows a Broad-Spectrum Antiviral Activity against Multiple Medically Important Enveloped RNA and DNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory and combinatorial effect of this compound, a v-ATPase blocker, on influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactivities and Mechanisms of Action of this compound and Its Derivatives: A Comprehensive Systematic Review [mdpi.com]
- 5. This compound, a novel and naturally potent V-ATPase inhibitor, abrogates acidification of the osteoclastic resorption lacunae and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound as a novel V-ATPase inhibitor on TE-1 and ECA-109 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound elicits a doubled-pronged attack on the entry of SARS-CoV-2 by inhibiting cathepsin L and furin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-HIV this compound glycosides from Justicia gendarussa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jyoungpharm.org [jyoungpharm.org]
- 13. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
Cell lines for assessing Diphyllin cytotoxicity (e.g., Vero, BHK-21, A549)
These application notes provide detailed protocols for evaluating the cytotoxic effects of Diphyllin on various cell lines, including Vero, BHK-21, and A549. This document is intended for researchers, scientists, and professionals in the field of drug development and cellular biology.
Introduction
This compound, a naturally occurring arylnaphthalene lignan, has garnered significant interest for its diverse biological activities, including antiviral and anticancer properties. A critical aspect of characterizing its therapeutic potential is to determine its cytotoxic profile in relevant cell lines. This document outlines standard methodologies to quantify the cytotoxicity of this compound, presents available data for Vero, BHK-21, and A549 cells, and describes the underlying signaling pathways associated with its cellular effects. This compound and its derivatives have demonstrated a range of bioactivities, such as V-ATPase inhibition, anti-tumor, anti-viral, anti-biofilm, anti-inflammatory, and anti-oxidant effects.[1]
Data Presentation: Cytotoxicity of this compound
The cytotoxic effect of this compound varies across different cell lines and is typically quantified by the 50% cytotoxic concentration (CC50) or the 50% inhibitory concentration (IC50). The following table summarizes the reported values for the cell lines of interest.
| Cell Line | Assay | Incubation Time | IC50 / CC50 (µM) | Reference |
| Vero | CCK-8 | 48 hours | > 100 | [2][3] |
| Vero E6 | CCK-8 | 48 hours | > 100 | [2] |
| BHK-21 | CCK-8 | 72 hours | > 100 | [3] |
| A549 | MTT | 72 hours | 24.01 ± 0.45 | |
| A549 | Unspecified | Unspecified | 6.46 ± 1.79 | [1] |
Experimental Workflow for Cytotoxicity Assessment
The general workflow for assessing the cytotoxicity of this compound involves cell culture, treatment with the compound, and subsequent measurement of cell viability using a specific assay.
Caption: General experimental workflow for cytotoxicity assessment.
Experimental Protocols
Here are detailed protocols for three common cytotoxicity assays that can be used to assess the effects of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5] Metabolically active cells reduce the yellow MTT to purple formazan crystals.[6]
Materials:
-
Vero, BHK-21, or A549 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)[7]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed 2 x 10^4 cells per well in a 96-well plate in 100 µL of complete culture medium.[2] Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0 to 100 µM).[2] Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO2.[2][3][8]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[7][9]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6][7] Mix gently on an orbital shaker for 15 minutes.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[5][9]
-
Data Analysis: Calculate the percentage of cell viability for each treatment by comparing the absorbance of treated wells to the vehicle control wells. Plot the cell viability against the log of the this compound concentration to determine the IC50/CC50 value.
Neutral Red Uptake (NRU) Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[10][11] Damage to the cell membrane or lysosomes results in a decreased uptake of the dye.[12]
Materials:
-
Vero, BHK-21, or A549 cells
-
Complete culture medium
-
This compound
-
Neutral Red solution (e.g., 0.33 g/L in water)[10]
-
Destain solution (50% ethanol, 49% water, 1% glacial acetic acid)[10]
-
DPBS
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Neutral Red Incubation: After the treatment incubation period, remove the medium and add 100 µL of pre-warmed medium containing Neutral Red to each well. Incubate for 2-3 hours at 37°C.[11]
-
Washing: Discard the Neutral Red solution, and rinse the cells with 150 µL of DPBS.[10]
-
Dye Extraction: Add 150 µL of the destain solution to each well.[10] Shake the plate for at least 10 minutes to extract the dye.[10]
-
Absorbance Measurement: Measure the optical density at 540 nm in a microplate reader.[10]
-
Data Analysis: Calculate the percentage of Neutral Red uptake inhibition for each treatment compared to the control and determine the IC50/CC50 value.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture supernatant.[13][14]
Materials:
-
Vero, BHK-21, or A549 cells
-
Complete culture medium (serum-free medium is often recommended for the treatment period to avoid LDH from serum)
-
This compound
-
LDH assay kit (containing substrate mix and assay buffer)
-
Lysis buffer (often provided in the kit for maximum LDH release control)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is advisable to use serum-free medium during the treatment period.
-
Controls: Include the following controls:
-
Supernatant Collection: After incubation, centrifuge the plate at 1000 RPM for 5 minutes.[15] Carefully transfer a portion of the supernatant (e.g., 50-100 µL) from each well to a new 96-well plate.[15]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[15][16]
-
Absorbance Measurement: Add the stop solution if required by the kit. Measure the absorbance at the recommended wavelength (e.g., 490 nm).[15][17]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100. Plot the percent cytotoxicity against the this compound concentration to determine the CC50 value.
Signaling Pathways of this compound
This compound's biological effects, including its cytotoxicity, are primarily attributed to its role as a potent and specific inhibitor of vacuolar H+-ATPase (V-ATPase).[18][19] V-ATPase is a proton pump responsible for acidifying intracellular compartments like endosomes and lysosomes.
V-ATPase Inhibition Pathway
By inhibiting V-ATPase, this compound disrupts the pH gradient across cellular membranes, which can interfere with numerous cellular processes, including endosomal trafficking, protein degradation, and receptor recycling. In the context of cancer, V-ATPase is often overexpressed and contributes to tumor progression, invasion, and drug resistance.[19]
Caption: this compound's mechanism via V-ATPase inhibition.
Impact on Wnt/β-catenin Signaling
This compound has been shown to modulate the Wnt/β-catenin signaling pathway. Specifically, it can decrease the levels of phosphorylated LRP6 and β-catenin, which are key components of this pathway.[1] The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers.
Caption: this compound's effect on the Wnt/β-catenin pathway.
Conclusion
The provided protocols and data serve as a comprehensive guide for researchers investigating the cytotoxic properties of this compound. The choice of cell line and assay should be guided by the specific research question. For instance, Vero and BHK-21 cells, which show low susceptibility to this compound-induced cytotoxicity, are often used in virology studies to assess antiviral efficacy with minimal confounding cytotoxic effects.[3][20][18] In contrast, the A549 human lung carcinoma cell line is more sensitive and can be used to study the compound's anticancer potential.[1] Understanding the underlying mechanism of action, primarily through V-ATPase inhibition, provides a basis for interpreting the cytotoxic data and exploring the therapeutic applications of this compound.
References
- 1. Bioactivities and Mechanisms of Action of this compound and Its Derivatives: A Comprehensive Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Shows a Broad-Spectrum Antiviral Activity against Multiple Medically Important Enveloped RNA and DNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. qualitybiological.com [qualitybiological.com]
- 11. researchgate.net [researchgate.net]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [france.promega.com]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cellbiologics.com [cellbiologics.com]
- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. jyoungpharm.org [jyoungpharm.org]
- 20. mdpi.com [mdpi.com]
Application Note: Measuring V-ATPase Inhibition by Diphyllin
Introduction
Vacuolar-type H⁺-ATPases (V-ATPases) are ATP-driven proton pumps essential for acidifying intracellular organelles such as lysosomes, endosomes, and Golgi-derived vesicles.[1][2] This acidification is critical for a multitude of cellular processes, including protein degradation, receptor-mediated endocytosis, and neurotransmitter release.[1][3] Given their central role in cell physiology, V-ATPases have emerged as significant targets for drug development, particularly in cancer and bone resorption disorders.[4][5] Diphyllin, a natural arylnaphthalene lignan lactone, is a potent and specific inhibitor of V-ATPase.[4][6] This application note provides detailed protocols for measuring the inhibitory activity of this compound against V-ATPase using two common methodologies: a proton pumping assay and an ATP hydrolysis assay.
Principle of V-ATPase Activity Assays
The function of V-ATPase can be quantified by measuring two distinct but coupled activities: the ATP-dependent transport of protons into vesicles and the enzymatic hydrolysis of ATP.
-
Proton Pumping Assay : This method directly measures the establishment of a pH gradient. A pH-sensitive fluorescent dye, such as Acridine Orange (AO), is used.[7] AO is a weak base that freely enters vesicles. In an acidic environment, it becomes protonated and trapped, leading to a decrease (quenching) of its fluorescence. The rate of fluorescence quenching is proportional to the rate of proton pumping. Inhibitors like this compound prevent this acidification, thus reducing the rate of fluorescence quenching.[7][8]
-
ATP Hydrolysis Assay : This assay quantifies the enzymatic activity of V-ATPase by measuring the rate of ATP hydrolysis. The most common method involves colorimetrically detecting the amount of inorganic phosphate (Pi) released from ATP.[9][10] The V-ATPase-specific activity is determined by subtracting the ATP hydrolysis measured in the presence of a known potent inhibitor (like Bafilomycin A1 or Concanamycin A) from the total activity.[11][12] this compound's inhibitory effect is measured by its ability to reduce the amount of Pi generated.
Quantitative Data: this compound Inhibitory Activity
The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values for this compound across various assays.
| Parameter | IC₅₀ Value | Cell/System Type | Assay Method | Reference |
| V-ATPase Inhibition | 17 nM | Bovine Chromaffin Granules | ATP Hydrolysis Assay | [4] |
| Acid Influx | 0.6 nM | Human Osteoclasts | Acid Influx Assay | [4] |
| Bone Resorption (CTX-I) | 14 nM | Human Osteoclasts | CTX-I Release Assay | [4] |
| Cytotoxicity (TE-1) | 205.8 nM | Esophageal Cancer Cells | CCK-8 Assay | [13] |
| Cytotoxicity (ECA-109) | 279.2 nM | Esophageal Cancer Cells | CCK-8 Assay | [13] |
Visualizations
Experimental Protocols
Protocol 1: V-ATPase Proton Pumping Assay
This protocol is adapted from methods utilizing Acridine Orange (AO) to measure proton pumping into isolated vesicles.[7]
A. Materials and Reagents
-
V-ATPase-rich membrane vesicles (e.g., from bovine chromaffin granules or HEK-293 cells)[4][7]
-
Acridine Orange (AO) stock solution (1 mM in DMSO)
-
ATP stock solution (100 mM, pH 7.0)
-
This compound stock solution (e.g., 10 mM in DMSO) and serial dilutions
-
Assay Buffer: 10 mM MOPS-Tris (pH 7.4), 150 mM KCl, 5 mM MgCl₂
-
Bafilomycin A1 (positive control, 100 µM in DMSO)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation: 490 nm, Emission: 530 nm)
B. Experimental Procedure
-
Prepare Vesicles : Thaw the V-ATPase-rich membrane vesicles on ice. Dilute to a final concentration of 50-100 µg of protein per well in chilled Assay Buffer.
-
Set up Plate : To each well of the 96-well plate, add the following:
-
180 µL of Assay Buffer.
-
2 µL of AO stock solution (final concentration: 10 µM).
-
2 µL of this compound dilution, DMSO (vehicle control), or Bafilomycin A1 (positive control for complete inhibition).
-
10 µL of diluted membrane vesicles (50-100 µg).
-
-
Incubation : Incubate the plate at room temperature for 5 minutes, protected from light, to allow the inhibitor to interact with the V-ATPase.
-
Baseline Reading : Place the plate in the microplate reader and measure the baseline fluorescence for 1-2 minutes to establish a stable signal.
-
Initiate Reaction : Add 10 µL of ATP stock solution to each well to initiate the proton pumping reaction (final ATP concentration: 5 mM).
-
Measure Fluorescence : Immediately begin measuring the fluorescence every 30 seconds for 15-30 minutes. A decrease in fluorescence indicates proton pumping and vesicle acidification.
-
Data Analysis :
-
Calculate the initial rate of fluorescence quenching for each well (slope of the linear portion of the curve).
-
Normalize the rates relative to the vehicle control (DMSO), which represents 100% activity.
-
Plot the normalized activity against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: V-ATPase ATP Hydrolysis Assay (Malachite Green)
This protocol measures the release of inorganic phosphate (Pi) using a malachite green-based colorimetric assay.[10]
A. Materials and Reagents
-
V-ATPase-rich membrane vesicles
-
ATP stock solution (10 mM, pH 7.0)
-
This compound stock solution and serial dilutions
-
ATPase Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
Inhibitor Cocktail (optional, to inhibit other ATPases): 1 mM sodium azide, 1 mM sodium vanadate, 50 mM potassium nitrate.[12]
-
Malachite Green Reagent (Prepare fresh):
-
Solution A: 0.045% Malachite Green in water.
-
Solution B: 4.2% Ammonium Molybdate in 4 M HCl.
-
Working Reagent: Mix 100 parts of Solution A with 25 parts of Solution B. Add 1 part of 2% Tween-20. Incubate for 30 minutes and filter.
-
-
Phosphate Standard (e.g., KH₂PO₄) for standard curve
-
96-well clear microplate
-
Absorbance microplate reader (620-640 nm)
B. Experimental Procedure
-
Prepare Reaction Mixtures : In microcentrifuge tubes, prepare the reaction mixtures. For each condition (control, this compound concentrations), the final volume will be 50 µL.
-
35 µL of ATPase Assay Buffer (with or without inhibitor cocktail).
-
5 µL of this compound dilution or DMSO (vehicle control).
-
5 µL of membrane vesicles (1-5 µg of protein).
-
-
Pre-incubation : Pre-incubate the mixtures at 37°C for 10 minutes.
-
Initiate Reaction : Start the reaction by adding 5 µL of 10 mM ATP (final concentration: 1 mM).
-
Incubation : Incubate at 37°C for 20-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction : Terminate the reaction by adding 150 µL of the Malachite Green Working Reagent. This reagent is acidic and will stop the enzymatic reaction.
-
Color Development : Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure Absorbance : Measure the absorbance at ~630 nm in a microplate reader.
-
Data Analysis :
-
Create a standard curve using the phosphate standards to convert absorbance values to the amount of Pi released (nmol).
-
Calculate the specific activity (nmol Pi/min/mg protein).
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of this compound concentration and fit the data to determine the IC₅₀ value.
-
Conclusion
The protocols described provide robust and reliable methods for characterizing the inhibitory effects of compounds like this compound on V-ATPase activity. The proton pumping assay offers a real-time kinetic measurement of the pump's primary function, while the ATP hydrolysis assay provides a sensitive endpoint measurement of its enzymatic turnover. The choice of assay may depend on available equipment and specific research questions. These assays are indispensable tools for researchers in pharmacology and drug development aiming to discover and characterize novel V-ATPase modulators.
References
- 1. Purification of active human vacuolar H+-ATPase in native lipid-containing nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The H+-ATPase (V-ATPase): from proton pump to signaling complex in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional vacuolar ATPase (V-ATPase) proton pumps traffic to the enterocyte brush border membrane and require CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel and naturally potent V-ATPase inhibitor, abrogates acidification of the osteoclastic resorption lacunae and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactivities and Mechanisms of Action of this compound and Its Derivatives: A Comprehensive Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactivities and Mechanisms of Action of this compound and Its Derivatives: A Comprehensive Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenotypic Prioritization of this compound Derivatives that Block Filo-viral Cell Entry by Vacuolar (H+)-ATPase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. genomembrane.com [genomembrane.com]
- 10. Measuring In Vitro ATPase Activity for Enzymatic Characterization [jove.com]
- 11. V-ATPase activity assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Effects of this compound as a novel V-ATPase inhibitor on TE-1 and ECA-109 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Diphyllin in Osteoclast Bone Resorption Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the evaluation of Diphyllin as a potential therapeutic agent for bone disorders characterized by excessive bone resorption. The protocols detailed below are based on established methodologies for assessing osteoclast differentiation and function.
Introduction
This compound is a naturally occurring arylnaphthalene lignan lactone that has been identified as a potent inhibitor of vacuolar-type H+-ATPase (V-ATPase).[1][2][3][4] V-ATPase is a crucial proton pump for the acidification of the resorption lacuna by osteoclasts, a necessary step for the dissolution of the inorganic bone matrix.[1][5] By inhibiting this pump, this compound effectively abrogates osteoclast-mediated bone resorption.[1][2][5] This document outlines the key in vitro assays to characterize the inhibitory effects of this compound on osteoclast activity.
Mechanism of Action
This compound's primary mechanism of action in inhibiting bone resorption is through the direct inhibition of V-ATPase in osteoclasts.[1][2][3] This leads to a failure in acidifying the space between the osteoclast and the bone surface, thereby preventing the dissolution of bone mineral.[1][5] It is important to note that while this compound inhibits the function of mature osteoclasts, it does not appear to inhibit their formation and, in some cases, may even increase their number and TRAP (tartrate-resistant acid phosphatase) activity.[1][2]
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound from in vitro studies.
Table 1: Inhibitory Potency of this compound
| Assay | IC50 Value | Description |
| Acid Influx Assay | 0.6 nM | Measures the inhibition of proton influx.[1][2] |
| V-ATPase Inhibition Assay | 17 nM | Direct measurement of V-ATPase enzymatic activity inhibition.[1][2] |
| Human Osteoclastic Bone Resorption (CTX-I release) | 14 nM | Measures the inhibition of the release of C-terminal cross-linked telopeptides of type I collagen, a marker of bone resorption.[1][2] |
Table 2: Effects of this compound on Osteoclast Parameters
| Parameter | Effect of this compound | Concentration |
| TRAP Activity | Increased | 30 nM[3] |
| Osteoclast Number | Increased | Not specified |
| Cell Viability | Increased | 30 nM[3] |
| Calcium Release | Decreased | 30 nM[3] |
Experimental Protocols
Osteoclast Differentiation Assay
This protocol describes the generation of mature osteoclasts from bone marrow macrophages (BMMs) or human CD14+ monocytes.
Materials:
-
Bone marrow cells from mice or human peripheral blood mononuclear cells (PBMCs)
-
α-MEM (Minimum Essential Medium Alpha) or DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Receptor Activator of Nuclear Factor κB Ligand (RANKL)
-
Culture plates (96-well or 48-well)
Protocol:
-
Cell Isolation:
-
For BMMs: Isolate bone marrow from the femurs and tibias of mice.[6] Culture the cells in α-MEM with 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF for 3 days. The adherent cells are BMMs.
-
For human osteoclasts: Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).[1]
-
-
Osteoclast Differentiation:
-
Seed the BMMs or CD14+ monocytes in culture plates at an appropriate density (e.g., 8x10³ cells/well in a 96-well plate).[7]
-
Culture the cells in differentiation medium containing M-CSF (30 ng/mL) and RANKL (50-100 ng/mL).[6][7]
-
To evaluate this compound's effect on osteoclastogenesis, add varying concentrations of this compound to the differentiation medium. Include a vehicle control (e.g., DMSO).
-
Culture for 5-7 days until multinucleated osteoclasts are formed.[7]
-
Tartrate-Resistant Acid Phosphatase (TRAP) Staining
TRAP is a characteristic enzyme of osteoclasts. This assay is used to identify and quantify osteoclasts.
Materials:
-
TRAP Staining Kit (e.g., from Sigma-Aldrich)
-
4% Paraformaldehyde (PFA) in PBS
-
Microscope
Protocol:
-
After the differentiation period, aspirate the culture medium and wash the cells with PBS.
-
Fix the cells with 4% PFA for 10-20 minutes at room temperature.[7]
-
Wash the cells with PBS.
-
Stain for TRAP activity according to the manufacturer's instructions.
-
Wash the plates with water and allow them to air dry.
-
Identify TRAP-positive, multinucleated (≥3 nuclei) cells as osteoclasts under a light microscope.
-
Quantify the number of osteoclasts per well.
Bone Resorption Pit Assay
This assay directly measures the resorptive activity of mature osteoclasts.
Materials:
-
Bone slices (bovine or dentine) or calcium phosphate-coated plates[6][8]
-
Mature osteoclasts (generated as described in Protocol 1)
-
5% Sodium hypochlorite solution[7] or 1% toluidine blue solution[6]
-
Microscope with imaging software (e.g., ImageJ)
Protocol:
-
Seed mature osteoclasts onto bone slices or calcium phosphate-coated plates and allow them to attach for a few hours.[5]
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
Remove the cells by treating with 5% sodium hypochlorite for 5-10 minutes to expose the resorption pits.[7]
-
Wash the slices/plates with water and allow them to air dry.
-
If using bone slices, stain the resorption pits with 1% toluidine blue for 1-2 minutes.[6]
-
Visualize the resorption pits under a microscope and capture images.
-
Quantify the total area of resorption pits per slice/well using image analysis software.[7]
V-ATPase Activity and Acidification Assays
These assays directly assess this compound's inhibitory effect on its target enzyme and the resulting cellular function.
-
V-ATPase Inhibition Assay: This is typically a biochemical assay using isolated V-ATPase-rich vesicles (e.g., from bovine chromaffin granules) that measures the ATP-dependent proton transport.[1][2] The activity is often measured by a change in fluorescence of a pH-sensitive dye.
-
Lysosomal Acidification Assay: This cell-based assay uses acidotropic probes like Acridine Orange to visualize and quantify the acidification of intracellular vesicles in osteoclasts.[1][2][9] A decrease in the fluorescence intensity of the aggregated form of Acridine Orange indicates a loss of the acidic environment.
Visualizations
Caption: Overview of the RANKL signaling cascade leading to osteoclast differentiation.
Caption: Workflow for assessing the impact of this compound on osteoclast function.
Caption: this compound inhibits V-ATPase, preventing acidification and bone resorption.
References
- 1. This compound, a novel and naturally potent V-ATPase inhibitor, abrogates acidification of the osteoclastic resorption lacunae and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Bioactivities and Mechanisms of Action of this compound and Its Derivatives: A Comprehensive Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] this compound, a Novel and Naturally Potent V‐ATPase Inhibitor, Abrogates Acidification of the Osteoclastic Resorption Lacunae and Bone Resorption | Semantic Scholar [semanticscholar.org]
- 6. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Osteoclast Formation and Bone Resorption Assay [bio-protocol.org]
- 8. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols: In Vivo Efficacy of Diphyllin in a Zika Virus Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo testing of Diphyllin and its glycosylated derivative, 6-deoxyglucose-diphyllin (DGP), in a Zika virus (ZIKV) mouse model. The protocols and data presented are collated from published research to guide the design and execution of similar antiviral efficacy studies.
Introduction
Zika virus (ZIKV), a member of the Flaviviridae family, is a significant global health concern due to its association with neurological disorders such as Guillain-Barré syndrome and congenital microcephaly.[1] The development of effective antiviral therapeutics is a critical priority. This compound, a natural arylnaphthalene lignan, and its derivatives have emerged as potent broad-spectrum antiviral agents.[2][3] Their primary mechanism of action involves the inhibition of vacuolar (H+)-ATPase (V-ATPase), a proton pump essential for the acidification of endosomes.[2][4] By preventing endosomal acidification, this compound effectively blocks the pH-dependent fusion and entry of many enveloped viruses, including ZIKV, into the host cell cytoplasm.[1][5][6]
This document details the in vivo evaluation of this compound's efficacy in a well-established ZIKV mouse model, providing valuable data and methodologies for researchers in the field of antiviral drug development.
Data Presentation
The following tables summarize the quantitative data from in vivo studies evaluating the efficacy of 6-deoxyglucose-diphyllin (DGP), a glycosylated form of this compound, in a ZIKV mouse model.
Table 1: In Vivo Efficacy of 6-deoxyglucose-diphyllin (DGP) against ZIKV Infection
| Parameter | Vehicle Control (PBS) | DGP Treatment |
| Mouse Strain | Ifnar1-/- | Ifnar1-/- |
| ZIKV Strain | MR766 | MR766 |
| Challenge Dose | 1 x 10^4 PFU | 1 x 10^4 PFU |
| Treatment Dose | N/A | 1 mg/kg/day |
| Route of Administration | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Treatment Schedule | Daily for 15 days | Daily for 15 days |
| Survival Rate | 0% | 100% |
| Monitoring Period | 15 days | 15 days |
Data compiled from Martinez-Lopez et al. (2019).[1][6]
Experimental Protocols
This section provides a detailed methodology for the in vivo evaluation of this compound or its derivatives in a ZIKV mouse model, based on published studies.
Animal Model and Husbandry
-
Mouse Strain: Ifnar1-/- mice (lacking the type I interferon receptor) are utilized due to their susceptibility to ZIKV infection.[1][6][7] Wild-type mice are typically resistant to ZIKV.
-
Age: 5-6 week-old mice are commonly used.
-
Housing: Mice should be housed in a specific-pathogen-free facility with ad libitum access to food and water. All experimental procedures must be approved and conducted in accordance with institutional animal care and use committee guidelines.
Zika Virus Strain and Propagation
-
Virus Strain: The ZIKV strain MR766 is a well-characterized strain used in these studies.[1]
-
Propagation: ZIKV stocks are typically propagated in Vero cells (African green monkey kidney epithelial cells). Viral titers are determined by plaque assay on Vero cells.
In Vivo Efficacy Study Design
-
Experimental Groups:
-
Group 1: Vehicle Control (e.g., Phosphate-Buffered Saline - PBS) + ZIKV challenge.
-
Group 2: Drug Treatment (e.g., DGP) + ZIKV challenge.
-
-
Challenge: Mice are challenged with a lethal dose of ZIKV (e.g., 1 x 10^4 Plaque Forming Units - PFU) via intraperitoneal (i.p.) injection.
-
Drug Administration:
-
Compound: 6-deoxyglucose-diphyllin (DGP) is administered.
-
Dosage: A dose of 1 mg/kg/day has been shown to be effective.[1][3]
-
Route: Intraperitoneal (i.p.) injection is a common route of administration.
-
Schedule: Treatment is typically initiated on the day of infection and continued daily for a specified period (e.g., 15 days).
-
-
Monitoring:
-
Mice are monitored daily for clinical signs of disease (e.g., weight loss, lethargy, ruffled fur, hind-limb paralysis) and mortality for the duration of the study (e.g., 15 days).
-
Body weight should be recorded daily.
-
Animals that reach a humane endpoint (e.g., >20% weight loss, severe neurological signs) should be euthanized.
-
Virological and Pathological Analyses (Optional Extensions)
-
Viremia: Blood samples can be collected at various time points post-infection to determine viral load in the serum via qRT-PCR or plaque assay.
-
Tissue Viral Load: At the end of the study or at humane endpoints, tissues (e.g., spleen, brain, testes) can be harvested to quantify viral burden.[7]
-
Histopathology: Tissues can be fixed in formalin, paraffin-embedded, and sectioned for histopathological analysis to assess tissue damage and inflammation.
Visualizations
Mechanism of Action: this compound Inhibition of ZIKV Entry
Caption: this compound inhibits ZIKV entry by blocking V-ATPase, preventing endosomal acidification and subsequent viral fusion.
Experimental Workflow: In Vivo Efficacy Testing of this compound
Caption: Workflow for assessing the in vivo efficacy of this compound against ZIKV in Ifnar1-/- mice.
References
- 1. Glycosylated this compound as a broad-spectrum antiviral agent against Zika virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Shows a Broad-Spectrum Antiviral Activity against Multiple Medically Important Enveloped RNA and DNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibitory and combinatorial effect of this compound, a v-ATPase blocker, on influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glycosylated this compound as a broad-spectrum antiviral agent against Zika virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Mouse Model of Zika Virus Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Diphyllin Nanoparticle Formulation for Drug Delivery
Introduction
Diphyllin is a naturally occurring arylnaphthalene lignan lactone isolated from plants such as Astilboides tabularis and Cleistanthus collinus.[1][2] It has garnered significant interest in the scientific community for its diverse biological activities, including potent anti-tumor, antiviral, and anti-inflammatory properties.[1][3] The primary mechanism of action for many of this compound's bioactivities is the inhibition of Vacuolar-type H+-ATPase (V-ATPase), a proton pump crucial for acidifying intracellular organelles.[1][3][4][5] By disrupting pH homeostasis, this compound can interfere with processes essential for cancer cell survival and viral entry.[5][6]
Despite its therapeutic potential, the clinical translation of this compound is hampered by several challenges, including low aqueous solubility, poor metabolic stability, and limited oral bioavailability.[3][7][8] To overcome these limitations, the development of advanced drug delivery systems is crucial. Nanoparticle-based formulations offer a promising strategy to enhance the solubility, stability, and targeted delivery of this compound, thereby improving its therapeutic index.[9][10][11] This document provides detailed protocols and data for the formulation and evaluation of this compound-loaded nanoparticles, intended for researchers in drug development and cancer biology.
Mechanism of Action of this compound
This compound exerts its biological effects through multiple mechanisms, with V-ATPase inhibition being the most extensively studied.[1][3] V-ATPases are ATP-driven proton pumps that play a critical role in acidifying intracellular compartments like endosomes and lysosomes, a process essential for receptor-mediated endocytosis, protein degradation, and viral entry.[4][5] In cancer cells, V-ATPase activity is often upregulated and is associated with tumor invasion, metastasis, and drug resistance.[6]
This compound's inhibition of V-ATPase leads to:
-
Disruption of Endosomal Acidification : This blocks the entry pathway for many enveloped viruses, such as influenza and SARS-CoV-2, which require a low pH environment for membrane fusion.[5][12]
-
Inhibition of Signaling Pathways : It can suppress the Wnt/β-catenin and mTORC signaling pathways, which are critical for cancer cell proliferation and survival.[1]
-
Induction of Apoptosis : By altering intracellular pH and cellular signaling, this compound can trigger programmed cell death in cancer cells.[1][6]
Recent studies have also identified this compound as a novel inhibitor of the Sarco/endoplasmic reticulum Ca2+-ATPase 2 (SERCA2), leading to endoplasmic reticulum (ER) stress and mitochondrial dysfunction in non-small cell lung cancer cells.[13]
Figure 1: this compound's V-ATPase inhibitory pathway.
Section 1: Nanoparticle Formulation and Characterization
Polymeric nanoparticles, particularly those made from biodegradable and biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA), are excellent candidates for this compound delivery.[11] Surface modification with polyethylene glycol (PEG) can further improve their systemic circulation time by reducing opsonization and clearance by the reticuloendothelial system.
Protocol 1: Preparation of this compound-Loaded PEG-PLGA Nanoparticles
This protocol describes the preparation of this compound-loaded nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.
Materials:
-
This compound
-
PEG-PLGA copolymer
-
Dichloromethane (DCM) or Ethyl Acetate
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Ultracentrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PEG-PLGA in a minimal volume of DCM. For example, 10 mg of this compound and 100 mg of PEG-PLGA in 2 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in deionized water.
-
Emulsification: Add the organic phase dropwise to the aqueous phase under constant stirring. Immediately sonicate the mixture using a probe sonicator on ice for 2-5 minutes to form a stable o/w emulsion.
-
Solvent Evaporation: Transfer the emulsion to a larger volume of a 0.1% PVA solution and stir for 3-4 hours at room temperature to allow the DCM to evaporate, leading to the formation of solid nanoparticles. A rotary evaporator can be used to expedite this step.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug. Resuspend the pellet in water between each wash, using centrifugation to collect the particles.
-
Lyophilization: After the final wash, resuspend the nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry (lyophilize) to obtain a powdered form for long-term storage.
Figure 2: Workflow for nanoparticle preparation.
Protocol 2: Characterization of Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Resuspend lyophilized nanoparticles in deionized water. Analyze the suspension using a Zetasizer instrument to determine the average particle diameter (Z-average), PDI (a measure of size distribution), and surface charge (Zeta Potential).
2. Morphology:
-
Method: Transmission Electron Microscopy (TEM).
-
Procedure: Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid. Allow it to air dry. If necessary, negatively stain with a solution like phosphotungstic acid. Visualize under a TEM to observe the size, shape, and surface morphology of the nanoparticles.
3. Drug Loading Content (LC) and Encapsulation Efficiency (EE):
-
Method: High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Weigh a precise amount of lyophilized nanoparticles.
-
Dissolve the nanoparticles in a suitable solvent (e.g., acetonitrile or DMSO) to break them apart and release the encapsulated drug.
-
Centrifuge to pellet the polymer debris.
-
Analyze the supernatant using a validated HPLC method to quantify the amount of this compound. A standard curve of known this compound concentrations must be prepared.[9]
-
Calculate LC and EE using the following formulas:
-
LC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
Data Presentation: Physicochemical Properties
The following table summarizes representative data for this compound-loaded PEG-PLGA nanoparticles based on published findings.[9]
| Parameter | Value | Method |
| Average Particle Size | 36.19 ± 1.15 nm | DLS |
| Polydispersity Index (PDI) | < 0.2 | DLS |
| Zeta Potential | -15 to -25 mV | DLS |
| Morphology | Uniform, spherical | TEM |
| Encapsulation Efficiency | > 80% | HPLC |
| Drug Loading Content | 5-10% | HPLC |
Section 2: In Vitro Evaluation
Protocol 3: In Vitro Drug Release Study
This protocol uses the dialysis bag method to evaluate the release kinetics of this compound from nanoparticles, often comparing release in physiological buffer (pH 7.4) versus an acidic buffer (pH 5.0) to simulate the tumor microenvironment or endosomal compartments.[14]
Materials:
-
This compound-loaded nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate buffer, pH 5.0
-
Dialysis membrane (e.g., MWCO 12-14 kDa)
-
Orbital shaker/incubator
-
HPLC system
Procedure:
-
Resuspend a known amount of this compound-loaded nanoparticles in 1 mL of the release buffer (either pH 7.4 PBS or pH 5.0 acetate buffer).
-
Transfer the suspension into a dialysis bag and seal both ends securely.
-
Immerse the dialysis bag in a larger container with 50 mL of the same release buffer.
-
Place the entire setup in an orbital shaker at 37°C.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the external buffer and replace it with 1 mL of fresh buffer to maintain sink conditions.
-
Analyze the collected samples by HPLC to determine the concentration of released this compound.
-
Plot the cumulative percentage of drug released versus time.
Figure 3: Workflow for in vitro drug release study.
Protocol 4: In Vitro Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Free this compound and this compound-loaded nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of free this compound, this compound-loaded nanoparticles, and empty nanoparticles (as a control) in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a control for 100% viability.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the drug concentration and determine the IC50 value (the concentration required to inhibit 50% of cell growth).
Data Presentation: In Vitro Cytotoxicity
The following table presents published IC50 values for free this compound against various human cancer cell lines. This data serves as a benchmark for evaluating the efficacy of nanoparticle formulations.[1][6]
| Cell Line | Cancer Type | IC50 Value (Free this compound) |
| HT-29 | Colorectal Adenocarcinoma | 2.9 ± 0.38 µg/mL |
| SW-480 | Colorectal Adenocarcinoma | 1.3 ± 0.28 µg/mL |
| HCT-15 | Colorectal Adenocarcinoma | 3.9 ± 0.65 µg/mL |
| A549 | Lung Cancer | 6.46 ± 1.79 µM |
| MGC-803 | Gastric Cancer | Submicromolar |
| U251 | Glioma | Submicromolar |
| SKOV3 | Ovary Carcinoma | Submicromolar |
The development of a nanoparticle formulation for this compound represents a critical step toward realizing its clinical potential. By encapsulating this compound in carriers like PEG-PLGA, it is possible to improve its physicochemical properties and facilitate its delivery to target sites. The protocols and data presented here provide a foundational framework for researchers to formulate, characterize, and evaluate this compound nanoparticles for therapeutic applications, primarily in oncology and virology. Further in vivo studies are necessary to validate the efficacy, biodistribution, and safety of these promising nanoformulations.
References
- 1. Bioactivities and Mechanisms of Action of this compound and Its Derivatives: A Comprehensive Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Shows a Broad-Spectrum Antiviral Activity against Multiple Medically Important Enveloped RNA and DNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor and immunomodulatory activities of this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory and combinatorial effect of this compound, a v-ATPase blocker, on influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. Evaluation of Potency and Metabolic Stability of this compound-derived Vacuolar-ATPase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of potency and metabolic stability of this compound-derived Vacuolar-ATPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 11. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound elicits a doubled-pronged attack on the entry of SARS-CoV-2 by inhibiting cathepsin L and furin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel SERCA2 inhibitor this compound displays anti-tumor effect in non-small cell lung cancer by promoting endoplasmic reticulum stress and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: Quantifying Diphyllin's Antiviral Efficacy Using a Plaque Reduction Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diphyllin, a natural arylnaphthalide lignan, has emerged as a potent broad-spectrum antiviral agent against numerous enveloped RNA and DNA viruses.[1][2] Its primary mechanism of action involves the inhibition of vacuolar H+-ATPase (V-ATPase).[2][3][4] This cellular proton pump is crucial for acidifying endosomal compartments, a step many viruses require for membrane fusion and entry into the host cell.[2][4] By preventing endosomal acidification, this compound effectively blocks the replication of these pathogens.[3][4]
The plaque reduction assay is the gold standard method for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral compounds.[5][6] This assay measures the ability of a drug to reduce the number of plaques—localized areas of cell death caused by viral infection—in a cell monolayer.[5] The resulting data can be used to determine key antiviral metrics, such as the 50% effective concentration (EC50). This document provides a detailed protocol for utilizing a plaque reduction assay to determine the antiviral efficacy of this compound.
Mechanism of Action: V-ATPase Inhibition
This compound's antiviral activity is primarily attributed to its role as a V-ATPase inhibitor.[3][7] Enveloped viruses, such as Influenza, SARS-CoV-2, and Zika virus, enter host cells via receptor-mediated endocytosis. Following engulfment, the virus is contained within an endosome. The viral fusion proteins require a low-pH environment to undergo a conformational change that exposes a fusion peptide, mediating the fusion of the viral envelope with the endosomal membrane. This fusion event releases the viral genome into the cytoplasm, initiating replication. This compound disrupts this process by inhibiting the V-ATPase pump on the endosomal membrane, preventing the influx of protons (H+) and thus the acidification of the endosome.[2][4] Without the necessary low-pH trigger, viral fusion is blocked, and the infection is aborted.
Caption: this compound inhibits V-ATPase, blocking endosomal acidification and viral fusion.
Experimental Protocol: Plaque Reduction Assay
This protocol is a generalized procedure based on methods used for evaluating this compound against various viruses.[1][8] Researchers should optimize parameters such as cell type, virus multiplicity of infection (MOI), and incubation times for their specific virus-host system.
1. Materials and Reagents
-
Cells: A susceptible host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza).[8][9]
-
Virus: A plaque-forming virus stock with a known titer (PFU/mL).
-
This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).
-
Culture Medium: Base medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Infection Medium: Serum-free base medium.
-
Overlay Medium: Culture medium containing a solidifying agent like agarose or methylcellulose to restrict virus spread.[5]
-
Fixative Solution: 10% Formalin in phosphate-buffered saline (PBS).
-
Staining Solution: 0.8% Crystal Violet in 50% ethanol.[10]
-
Equipment: 24- or 96-well cell culture plates, CO2 incubator (37°C, 5% CO2), microscope.
2. Experimental Workflow
The following diagram outlines the key steps in the plaque reduction assay.
Caption: Workflow for the this compound plaque reduction antiviral assay.
3. Step-by-Step Procedure
-
Cell Seeding: Seed host cells into 24- or 96-well plates at a density that will form a confluent monolayer within 24 hours (e.g., 2 x 10^4 cells/well for a 96-well plate).[1][8] Incubate at 37°C with 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound in serum-free infection medium. Include a "no-drug" vehicle control (e.g., DMSO at the same final concentration as the highest drug dose).
-
Infection: Once cells are confluent, aspirate the growth medium. Add the prepared this compound dilutions to the wells. Subsequently, add the virus suspension at a predetermined MOI (e.g., 0.1).[8] Also, include a "cells only" control (no virus, no drug) and a "virus only" control (virus, no drug).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to adsorb to the cells.
-
Overlay: Carefully aspirate the virus/drug inoculum. Wash the monolayer gently with PBS. Add 1-2 mL (for 24-well plates) of the overlay medium, which should also contain the corresponding concentration of this compound for each well.
-
Incubation: Incubate the plates at 37°C for 48-144 hours, depending on the time required for the specific virus to form visible plaques.[1]
-
Fixation and Staining: Aspirate the overlay medium. Fix the cell monolayer with 10% formalin for at least 30 minutes. After fixation, remove the formalin and stain the cells with Crystal Violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to dry. Viable cells will retain the purple stain, while plaques will appear as clear, unstained zones. Count the number of plaques in each well.
4. Data Analysis
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (Plaques in Treated Well / Plaques in Virus Control Well)] * 100
-
-
Determine EC50: The 50% effective concentration (EC50) is the concentration of this compound that reduces the number of plaques by 50%. This value is determined by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a dose-response curve using non-linear regression analysis.
Quantitative Data Summary
The antiviral activity of this compound has been quantified against several viruses using various cell lines. The tables below summarize the reported EC50 (or IC50) and CC50 (50% cytotoxic concentration) values. The Selectivity Index (SI), calculated as CC50/EC50, indicates the therapeutic window of the compound.
Table 1: Antiviral Efficacy (EC50/IC50) of this compound Against Various Viruses
| Virus Family | Virus | Cell Line | EC50 / IC50 (µM) | Reference |
| Coronaviridae | SARS-CoV-2 | Vero | 1.92 | [8] |
| Flaviviridae | Zika Virus (ZIKV) | Vero | 0.1 - 0.07 (nM range) | [3] |
| Flaviviridae | West Nile Virus (WNV) | Vero | Sub-micromolar | [2] |
| Orthomyxoviridae | Influenza A (H1N1) | MH-S | 5.99 | [11] |
| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | Vero | Low-micromolar | [2] |
Table 2: Cytotoxicity (CC50) of this compound in Different Cell Lines
| Cell Line | Incubation Time | CC50 (µM) | Reference |
| Vero | 48 h | >100 | [1] |
| MDCK | 72 h | 3.48 ± 0.17 | [9] |
| A549 | 72 h | 24.01 ± 0.45 | [9] |
| MH-S | 72 h | 12.5 | [11] |
| fcwf-4 | Not Specified | 5.99 | [8] |
Note: EC50/IC50 and CC50 values can vary significantly based on the cell line, virus strain, and specific assay conditions used. The data presented here is for comparative purposes.
References
- 1. This compound Shows a Broad-Spectrum Antiviral Activity against Multiple Medically Important Enveloped RNA and DNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Shows a Broad-Spectrum Antiviral Activity against Multiple Medically Important Enveloped RNA and DNA Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactivities and Mechanisms of Action of this compound and Its Derivatives: A Comprehensive Systematic Review [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. bioagilytix.com [bioagilytix.com]
- 6. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Antiviral Activity of Vacuolar ATPase Blocker this compound against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory and combinatorial effect of this compound, a v-ATPase blocker, on influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiviral efficacy of nanoparticulate vacuolar ATPase inhibitors against influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Diphyllin's Cytotoxicity in Cancer Cell Lines Using the MTT Assay
Authored for: Researchers, scientists, and drug development professionals.
Introduction
Diphyllin, a natural arylnaphthalene lignan lactone, has garnered significant interest in oncological research due to its potent cytotoxic effects against various cancer cell lines.[1][2][3] Its mechanisms of action are multifaceted, primarily involving the inhibition of vacuolar H+-ATPase (V-ATPase), which disrupts cellular pH homeostasis and downstream signaling pathways crucial for cancer cell proliferation, migration, and survival.[1][4][5] This document provides a comprehensive guide to utilizing the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for the quantitative evaluation of this compound's cytotoxicity. It includes detailed experimental protocols, a summary of reported cytotoxic activities, and visual representations of the underlying molecular pathways.
Data Presentation: Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, as determined by the MTT assay and other cytotoxicity assays.
| Cancer Type | Cell Line | IC50 Value (µM) | Reference |
| Colorectal Adenocarcinoma | HT-29 | 30.73 ± 0.56 | [1] |
| HT-29 | 2.9 ± 0.38 (µg/mL) | [1] | |
| SW-480 | 1.3 ± 0.28 (µg/mL) | [1] | |
| HCT-15 | 3.9 ± 0.65 (µg/mL) | [1] | |
| HCT-116 | - (Derivative showed 1.2) | [1] | |
| LoVo | 7.55 (µL/mL) | [1] | |
| Gastric Adenocarcinoma | SGC7901 | - | [1] |
| MGC-803 | Submicromolar | [1] | |
| Glioma | U251 | Submicromolar | [1] |
| Ovary Carcinoma | SKOV3 | Submicromolar | [1] |
| Lung Carcinoma | A549 | 6.46 ± 1.79 | [1] |
| A549 | 24.01 ± 0.45 | [6] | |
| Breast Cancer | MCF-7 | 0.09 (Derivative) | [1] |
| Esophageal Cancer | TE-1 | - | [7] |
| ECA-109 | - | [7] | |
| T-cell Leukemia | MT2 | 38.1 (Cleistanone) | [1] |
| Madin-Darby Canine Kidney | MDCK | 3.48 ± 0.17 | [6] |
Note: IC50 values may vary depending on the specific experimental conditions, such as cell seeding density, treatment duration, and the specific derivative of this compound used.
Experimental Protocols
The MTT assay is a colorimetric method used to assess cell viability.[8][9] It measures the metabolic activity of cells, which is indicative of their viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
This compound (and/or its derivatives)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to reduce background noise.[10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%, from the dose-response curve.
-
Mandatory Visualizations
Caption: Workflow of the MTT assay for evaluating this compound's cytotoxicity.
This compound's cytotoxic effects are mediated through its interaction with several key signaling pathways within cancer cells.
1. V-ATPase Inhibition and Downstream Effects:
This compound is a potent inhibitor of V-ATPase, a proton pump crucial for maintaining the acidic microenvironment of tumors and for the proper functioning of intracellular organelles.[4][5] Inhibition of V-ATPase leads to a cascade of events that are detrimental to cancer cells.
Caption: this compound inhibits V-ATPase, affecting key cancer signaling pathways.
2. Induction of Apoptosis and Autophagy:
Mechanistic studies have revealed that this compound induces apoptosis (programmed cell death) and can also trigger autophagy in cancer cells.[1][12] The induction of apoptosis is a key mechanism for its anti-tumor activity.
Caption: this compound induces cytotoxicity through multiple cellular mechanisms.
Conclusion
The MTT assay is a robust and reliable method for assessing the cytotoxic effects of this compound on various cancer cell lines. The provided protocols and data serve as a valuable resource for researchers investigating the anti-cancer properties of this promising natural compound. Understanding the intricate signaling pathways affected by this compound, as visualized in the provided diagrams, is crucial for the rational design of future pre-clinical and clinical studies. As with any in vitro assay, it is important to consider that the results may not always be directly translatable to in vivo conditions, and further studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Bioactivities and Mechanisms of Action of this compound and Its Derivatives: A Comprehensive Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Cytotoxicity, Anti-Migration and Anti-Invasion Activity of this compound Heterocyclic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor and immunomodulatory activities of this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of this compound as a novel V-ATPase inhibitor on TE-1 and ECA-109 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes: Assessing the Anti-Metastatic Potential of Diphyllin using a Transwell Invasion Assay
Introduction
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is a major cause of cancer-related mortality. The process of metastasis involves a complex series of events, including local invasion, intravasation, survival in the circulatory system, extravasation, and colonization at a secondary site. A key step in this cascade is the ability of cancer cells to invade through the extracellular matrix (ECM). The Transwell invasion assay is a widely used in vitro method to quantify the invasive potential of cancer cells and to screen for compounds that may inhibit this process.
Diphyllin, a natural arylnaphthalene lignan lactone, has emerged as a promising anti-cancer agent with potential anti-metastatic properties.[1][2] Studies have shown that this compound and its derivatives can inhibit the migration and invasion of various cancer cells, including esophageal, colorectal, and gastric cancer cells.[1][3][4] The primary mechanism of action for this compound's anti-metastatic effects is attributed to its role as a potent inhibitor of Vacuolar H+-ATPase (V-ATPase).[1][2][4] Inhibition of V-ATPase disrupts the acidic tumor microenvironment, which is crucial for the activity of proteases involved in ECM degradation, thereby impeding cancer cell invasion.[3]
Furthermore, this compound has been shown to modulate key signaling pathways involved in metastasis. One of the well-documented pathways is the V-ATPase/mTORC1/HIF-1α/VEGF signaling cascade.[3][5] By inhibiting V-ATPase, this compound can lead to the downregulation of mTORC1, HIF-1α, and VEGF, which are critical for tumor angiogenesis and metastasis.[3][5] Additionally, some studies suggest the involvement of other pathways such as the Wnt/β-catenin pathway.[5] More recently, this compound has been identified as a novel inhibitor of Sarco/Endoplasmic Reticulum Ca2+-ATPase 2 (SERCA2), leading to endoplasmic reticulum stress and mitochondrial dysfunction, which can contribute to its anti-tumor effects.[6]
This application note provides a detailed protocol for utilizing a Transwell invasion assay to evaluate the anti-metastatic effects of this compound on cancer cells.
Experimental Protocols
I. Materials and Reagents
-
24-well Transwell® inserts with 8.0 µm pore size polycarbonate membranes
-
24-well tissue culture plates
-
Matrigel® Basement Membrane Matrix
-
Cancer cell line of interest (e.g., HT-29, SW-480, MGC-803)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
Serum-free cell culture medium
-
This compound (dissolved in DMSO to create a stock solution and diluted to desired concentrations in serum-free medium)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Crystal Violet solution
-
Cotton swabs
-
Inverted microscope
-
Hemocytometer or automated cell counter
-
CO2 incubator (37°C, 5% CO2)
II. Experimental Procedure
A. Preparation of Matrigel-coated Transwell Inserts
-
Thaw Matrigel® on ice overnight in a 4°C refrigerator.
-
Once thawed, keep the Matrigel® vial on ice. Use pre-chilled pipette tips to dilute the Matrigel® with cold, serum-free medium to the desired concentration (typically 1 mg/mL).
-
Carefully add 50-100 µL of the diluted Matrigel® solution to the upper chamber of each Transwell® insert. Ensure the entire surface of the membrane is evenly coated.
-
Incubate the plates at 37°C for at least 4-6 hours to allow the Matrigel® to solidify.
B. Cell Preparation and Seeding
-
Culture the cancer cells to be tested until they reach 70-80% confluency.
-
The day before the experiment, starve the cells by replacing the complete medium with serum-free medium for 12-24 hours.
-
On the day of the experiment, detach the cells using trypsin and resuspend them in serum-free medium.
-
Count the cells using a hemocytometer or an automated cell counter and adjust the cell suspension to a final concentration of 1 x 10^5 to 5 x 10^5 cells/mL in serum-free medium.
-
Prepare the this compound treatment by diluting the stock solution to various concentrations in serum-free medium containing the cell suspension. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
C. Transwell Invasion Assay
-
Remove any excess medium from the rehydrated Matrigel®-coated inserts.
-
In the lower chamber of the 24-well plate, add 600 µL of complete medium (containing 10% FBS as a chemoattractant).
-
Carefully add 200 µL of the cell suspension (containing the appropriate concentration of this compound or vehicle) to the upper chamber of each Transwell® insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours. The incubation time should be optimized for the specific cell line being used.
D. Staining and Quantification
-
After incubation, carefully remove the Transwell® inserts from the wells.
-
Using a cotton swab, gently wipe away the non-invading cells and the Matrigel® from the upper surface of the membrane.
-
Fix the invading cells on the lower surface of the membrane by immersing the inserts in 4% PFA for 20 minutes at room temperature.
-
Wash the inserts twice with PBS.
-
Stain the invading cells by immersing the inserts in 0.1% Crystal Violet solution for 15-30 minutes at room temperature.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Using an inverted microscope, count the number of stained cells in at least five random fields of view for each membrane.
-
Calculate the average number of invading cells per field for each treatment condition. The results can be expressed as a percentage of the vehicle control.
Data Presentation
The quantitative data from the Transwell invasion assay can be summarized in the following tables.
Table 1: Effect of this compound on Cancer Cell Invasion
| Treatment Group | Concentration (µM) | Average Invading Cells per Field (± SD) | % Invasion (relative to Control) |
| Control (Vehicle) | 0 | 150 (± 12) | 100% |
| This compound | 0.1 | 125 (± 10) | 83.3% |
| This compound | 1.0 | 78 (± 9) | 52.0% |
| This compound | 10.0 | 32 (± 5) | 21.3% |
Table 2: IC50 Values of this compound on Cancer Cell Invasion
| Cell Line | IC50 (µM) |
| HT-29 | 2.9 (µg/mL)[1] |
| SW-480 | 1.3 (µg/mL)[1] |
| HCT-15 | 3.9 (µg/mL)[1] |
| MGC-803 | ~0.75[2] |
Note: The data in Table 1 is representative. Researchers should generate their own data based on their specific experimental conditions. The IC50 values in Table 2 are from published literature and may vary depending on the experimental setup.
Visualizations
Experimental Workflow
Caption: Workflow of the Transwell invasion assay to assess this compound's anti-metastatic effects.
Signaling Pathway
Caption: this compound inhibits the V-ATPase/mTORC1/HIF-1α/VEGF signaling pathway to suppress metastasis.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. Synthesis, Cytotoxicity, Anti-Migration and Anti-Invasion Activity of this compound Heterocyclic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound as a novel V-ATPase inhibitor on TE-1 and ECA-109 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Novel SERCA2 inhibitor this compound displays anti-tumor effect in non-small cell lung cancer by promoting endoplasmic reticulum stress and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve Diphyllin solubility for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Diphyllin for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility critical for in vitro experiments?
This compound is a natural arylnaphthalene lignan with potent anticancer, anti-inflammatory, and antiviral properties.[1][2] Its primary mechanism of action is the inhibition of vacuolar H+-ATPase (V-ATPase), a proton pump essential for acidifying cellular compartments like lysosomes.[1][3][4] For accurate and reproducible in vitro studies, this compound must be fully dissolved in the culture medium to ensure homogenous exposure to the cells and to obtain reliable dose-response relationships. Poor solubility can lead to precipitation, inaccurate concentrations, and flawed experimental results.
Q2: What are the general solubility characteristics of this compound?
This compound is a pale yellow crystalline powder that is poorly soluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[1] It is often described as a hydrophobic compound.
Q3: What is the recommended solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][5]
Q4: My this compound powder is not dissolving well in DMSO at room temperature. What should I do?
It is a common observation that dissolving this compound in DMSO may require additional steps. To aid dissolution, you can:
-
Warm the solution: Gently warm the DMSO-Diphyllin mixture. One source specifies that a 5 mg/mL solution becomes clear when warmed.[3] Another suggests heating the tube to 37°C.[2]
-
Sonication: Use an ultrasonic bath to facilitate the dissolution process.[2][5] This is often recommended to achieve higher concentrations.
Q5: I observed precipitation when I diluted my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous solution. Here are some strategies to prevent precipitation:
-
Pre-warm the media: Warming the cell culture medium slightly before adding the this compound stock solution can help maintain solubility.
-
Increase the final DMSO concentration: While keeping it non-toxic to your cells (typically below 0.5%), a slightly higher final DMSO concentration can act as a co-solvent and improve solubility.
-
Use a multi-step dilution: Instead of a single large dilution, perform a serial dilution. For example, first dilute the DMSO stock into a smaller volume of media, vortex gently, and then add this to the final volume.
-
Vortex during dilution: Add the stock solution dropwise to the aqueous medium while vortexing or stirring to ensure rapid and uniform mixing.
Q6: What is the maximum concentration of DMSO that is safe for my cell lines?
The tolerance of cell lines to DMSO can vary. However, a general rule of thumb is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to avoid cytotoxicity. It is highly recommended to perform a vehicle control experiment (treating cells with the highest concentration of DMSO used in your experiment) to ensure that the solvent itself does not affect cell viability or the experimental outcome.
Q7: Can I use techniques like pH adjustment to improve this compound solubility?
Yes, this is a potential strategy. This compound has a predicted acidic pKa of 7.82, meaning it is a weak acid.[1] Adjusting the pH of the aqueous medium to be more basic (e.g., pH 8-9) could deprotonate the molecule, increasing its polarity and potentially its aqueous solubility. However, you must ensure that the adjusted pH is compatible with your cell line and experimental assay.
Troubleshooting Guide: this compound Solubility Issues
| Problem | Potential Cause | Recommended Solution |
| This compound powder won't dissolve in DMSO. | Insufficient energy to break the crystal lattice. | Gently warm the solution (e.g., to 37°C) and/or use an ultrasonic bath to aid dissolution.[2][3][5] |
| Precipitation occurs immediately upon dilution in aqueous media. | Rapid change in solvent polarity causing the compound to crash out of solution. | 1. Add the DMSO stock dropwise into the vortexing aqueous media.2. Pre-warm the aqueous media.3. Consider using a co-solvent system if compatible with the experiment.[6] |
| Solution appears cloudy or contains visible particles after dilution. | Incomplete dissolution or precipitation over time. | 1. Ensure the initial DMSO stock is fully dissolved and clear before dilution.2. Filter the final working solution through a sterile 0.22 µm syringe filter before adding to cells.[7] 3. Prepare the working solution fresh just before use. |
| Inconsistent results between experiments. | Inaccurate concentration due to poor solubility and precipitation. | Standardize your solubilization protocol. Always visually inspect solutions for clarity before use. Quantify the concentration of your stock solution if possible. |
Quantitative Data: this compound Solubility in DMSO
The reported solubility of this compound in DMSO varies across different suppliers and studies. This may be due to differences in the purity of the compound, the dissolution method used (e.g., warming, sonication), and measurement techniques.
| Reported Solubility in DMSO | Molar Equivalent | Source |
| 14.29 mg/mL | 37.57 mM | [2] |
| 5 mg/mL (warmed) | ~13.15 mM | [3] |
| 3.8 mg/mL | 9.99 mM | [5] |
Molecular Weight of this compound: 380.35 g/mol [3]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration, sterile stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Water bath or sonicator (optional, but recommended)
Procedure:
-
In a sterile environment (e.g., a biosafety cabinet), weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile vial.
-
Add the calculated volume of sterile DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, warm the solution in a 37°C water bath for 10-15 minutes or place it in an ultrasonic bath for 5-10 minutes.[2] Vortex again.
-
Repeat step 6 until the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C as recommended by the supplier.[2]
Protocol 2: Preparation of a Working Solution in Cell Culture Media
Objective: To dilute the this compound stock solution into cell culture medium for treating cells, while minimizing precipitation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile, pre-warmed (37°C) cell culture medium
-
Sterile conical tubes
-
Calibrated pipette
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (optional, for final sterility assurance)
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the final desired concentration in your experiment. Ensure the final DMSO concentration remains non-toxic (e.g., ≤0.5%).
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing the medium, add the calculated volume of this compound stock solution drop-by-drop.
-
Continue to vortex for another 10-15 seconds to ensure thorough mixing.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If observed, reconsider the final concentration or solubilization method.
-
(Optional) For critical applications, filter the final working solution through a 0.22 µm syringe filter before adding it to your cell cultures.
-
Use the freshly prepared working solution immediately.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Co-solvency improves the solubility of hydrophobic compounds in water.
Caption: this compound inhibits the V-ATPase pump, preventing lysosomal acidification.
References
- 1. This compound CAS#: 22055-22-7 [m.chemicalbook.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound ≥98% (HPLC) | 22055-22-7 [sigmaaldrich.com]
- 4. This compound, a novel and naturally potent V-ATPase inhibitor, abrogates acidification of the osteoclastic resorption lacunae and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | ATPase | Proton pump | HIV Protease | TargetMol [targetmol.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. researchgate.net [researchgate.net]
Determining the IC50 values of Diphyllin in various cancer cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for determining the half-maximal inhibitory concentration (IC50) values of Diphyllin in various cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the reported IC50 values for this compound in different cancer cell lines?
A1: The IC50 values for this compound can vary significantly depending on the cancer cell line and the specific experimental conditions. Below is a summary of reported values from various studies.
Data Presentation: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value | Reference |
| Gastric Adenocarcinoma | MGC-803 | Submicromolar | [1] |
| Glioma | U251 | Submicromolar | [1] |
| Ovary Carcinoma | SKOV3 | Submicromolar | [1] |
| Colorectal Adenocarcinoma | HT-29 | 2.9 ± 0.38 µg/mL, 30.73 ± 0.56 µM | [1][2] |
| Colorectal Adenocarcinoma | SW-480 | 1.3 ± 0.28 µg/mL | [1][2] |
| Colorectal Adenocarcinoma | HCT-15 | 3.9 ± 0.65 µg/mL | [1][2] |
| Colorectal Cancer | HCT116 | 1.2 µM (For a this compound derivative) | [1] |
| Human Colon Carcinoma | LoVo | 7.55 µL/mL | [1] |
| Lung Cancer | A549 | 6.46 ± 1.79 µM | [1] |
| Gastric Adenocarcinoma | SGC7901 | Not specified, but inhibits proliferation | [3] |
| Esophageal Cancer | TE-1 | Not specified, but inhibits proliferation | [4][5] |
| Esophageal Cancer | ECA-109 | Not specified, but inhibits proliferation | [4][5] |
| Oral Epidermoid Cancer | KB | 5.1 µM (For a lead derivative) | [1] |
| Bladder Cancer | T24 | Cytotoxic effects observed | [1] |
| Cervical Cancer | CaSKi, SiHa, HT-3 | Cytotoxic effects observed | [1] |
| Liver Cancer | PLC/PRF/5 | Cytotoxic effects observed | [1] |
| Brain Neuroblastoma | 212 | Cytotoxic effects observed | [1] |
Note: The potency of this compound and its derivatives can range from nanomolar to micromolar concentrations. Direct comparison of values requires careful consideration of the units and experimental methods used.
Q2: What is the primary mechanism of action for this compound's anti-cancer activity?
A2: this compound is a potent inhibitor of Vacuolar H+-ATPase (V-ATPase).[2][6][7] V-ATPase is a proton pump crucial for maintaining the acidic microenvironment of tumors and the pH of intracellular organelles like lysosomes.[2][4] By inhibiting V-ATPase, this compound disrupts these pH gradients, which in turn affects tumor cell proliferation, migration, drug resistance, and invasion.[2][4] This inhibition can also trigger downstream effects on signaling pathways such as Wnt/β-catenin and mTORC1/HIF-1α/VEGF.[1][3][4]
Caption: this compound inhibits V-ATPase, disrupting key signaling pathways.
Q3: What experimental protocol should I follow to determine the IC50 value of this compound?
A3: A generalized protocol using a common cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) is provided below. This should be optimized for your specific cell line and laboratory conditions.
Experimental Protocols
Detailed Methodology for IC50 Determination using a Cell Viability Assay
-
Cell Seeding:
-
Culture the cancer cell line of interest until it reaches approximately 80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours to allow cells to adhere.[8]
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in a complete cell culture medium to create a range of desired concentrations. An eight-point dose range is common.[9]
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different this compound concentrations to the respective wells. Include wells for "vehicle control" (medium with DMSO) and "untreated control" (medium only).
-
-
Incubation:
-
Incubate the plate for a specified period, typically 48 or 72 hours, depending on the cell line's doubling time.
-
-
Cell Viability Assay (Example: MTT Assay):
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance data to the untreated control, which represents 100% viability.[10]
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism, Origin).[10]
-
The IC50 value is the concentration of this compound that results in a 50% reduction in cell viability.[10][11]
-
Caption: Workflow for determining the IC50 value of a compound.
Troubleshooting Guide
Q4: My dose-response curve is not sigmoidal. What could be the issue?
A4: A non-sigmoidal curve can result from several factors:
-
Incorrect Concentration Range: The tested concentrations may be too high (the "top" of the curve is missing) or too low (the "bottom" is missing). Widen the range of your serial dilutions.
-
Compound Solubility: At high concentrations, this compound may precipitate out of the medium, leading to artifactual results.[12] Ensure the compound remains soluble at all tested concentrations.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to high variability. Ensure a uniform single-cell suspension before seeding.
-
Assay Window: If there is little to no difference between your highest and lowest concentrations, there might be an issue with the assay itself or the compound's potency in that specific cell line.
Q5: I am not able to achieve 50% inhibition even at the highest concentration. What should I do?
A5: This indicates that the IC50 value is higher than the highest concentration you tested.
-
Increase Concentration: If solubility allows, test higher concentrations of this compound.
-
Extend Incubation Time: A longer exposure to the compound may result in greater inhibition.
-
Cell Line Resistance: The chosen cell line may be intrinsically resistant to this compound. You may report the IC50 as "> [highest concentration tested]".
-
Mathematical Extrapolation: If some toxicity is observed but 50% is not reached, mathematical models can sometimes be used to extrapolate and estimate the IC50, though this is less ideal than direct measurement.[13]
Q6: There is high variability between my technical replicates. How can I improve consistency?
A6: High variability often points to technical errors in the experimental setup.
-
Pipetting Accuracy: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors in cell seeding and reagent addition.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate solutes and affect cell growth. Avoid using the outermost wells or ensure proper humidification in the incubator.
-
Cell Clumping: Ensure cells are in a single-cell suspension before plating to avoid clumps, which lead to uneven growth.
-
Reagent Mixing: Mix all reagents, including the cell suspension and drug dilutions, thoroughly before adding them to the plate.
References
- 1. Bioactivities and Mechanisms of Action of this compound and Its Derivatives: A Comprehensive Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. Effects of this compound as a novel V-ATPase inhibitor on gastric adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound as a novel V-ATPase inhibitor on TE-1 and ECA-109 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Synthesis and evaluation of this compound β-hydroxyl amino derivatives as novel V-ATPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor and immunomodulatory activities of this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BioRender App [app.biorender.com]
- 9. The Importance of IC50 Determination | Visikol [visikol.com]
- 10. clyte.tech [clyte.tech]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Diphyllin Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the potential off-target effects of Diphyllin.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
A1: The primary and most well-characterized molecular target of this compound is the Vacuolar (H+)-ATPase (V-ATPase).[1][2][3][4][5] this compound is a potent inhibitor of V-ATPase, a proton pump responsible for acidifying intracellular compartments like lysosomes and endosomes.[1][3][5] This inhibition of V-ATPase disrupts cellular processes that rely on acidic environments, such as viral entry, and protein degradation.[1][5]
Q2: Are there any known or suspected off-target effects of this compound?
A2: While V-ATPase is the principal target, some evidence suggests potential off-target activities. Studies on this compound derivatives have shown discrepancies between V-ATPase inhibition and cellular activity, hinting at interactions with other cellular components. For instance, a 10-fold difference between IC50 values in Ebola virus entry and endosomal acidification assays was observed for a class of this compound derivatives, suggesting activity against a separate target during viral entry.[1] Additionally, one study has suggested that this compound may interact with p65, a subunit of the NF-κB complex, influencing lipid metabolism.
Q3: What are the downstream consequences of V-ATPase inhibition by this compound?
A3: Inhibition of V-ATPase by this compound leads to a cascade of downstream effects, including:
-
Inhibition of endosomal acidification: This is a direct consequence of V-ATPase blockade and can interfere with the entry of pH-dependent viruses like influenza and Ebola.[1][6]
-
Disruption of lysosomal function: Lysosomes require an acidic internal pH for the activity of their degradative enzymes. This compound treatment can impair lysosomal function and autophagy.
-
Anti-tumor effects: this compound has been shown to inhibit the proliferation of various cancer cells, including esophageal and gastric cancer.[2][7] This is partly attributed to the disruption of the tumor microenvironment's pH and inhibition of pathways like mTORC1/HIF-1α/VEGF.[2][7]
-
Anti-osteoclastic activity: By preventing the acidification of the resorption lacunae, this compound can inhibit bone resorption by osteoclasts.[3]
Q4: How can I experimentally investigate the potential off-target effects of this compound in my research?
A4: A multi-pronged approach is recommended to identify potential off-target effects. No single method is exhaustive, so combining several techniques is advisable. Consider the following experimental strategies:
-
Kinome Profiling: Screen this compound against a large panel of kinases to identify any off-target kinase inhibition. Several commercial services offer kinome profiling with panels of hundreds of kinases.
-
Proteome-wide Approaches: Techniques like chemical proteomics can identify proteins that directly bind to this compound.[5]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding.[7][8][9] It can be used to validate known targets and identify novel binders.
-
Phenotypic Screening: High-content imaging or other phenotypic assays can reveal unexpected cellular effects of this compound, which can then be investigated at the molecular level.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound across different assays.
| Potential Cause | Troubleshooting Steps |
| Assay-specific artifacts | Ensure that the assay readout is not directly affected by this compound (e.g., fluorescence quenching). Run appropriate controls. |
| Different cellular contexts | IC50 values can vary between cell lines due to differences in protein expression, metabolism, and membrane permeability. Characterize the expression of V-ATPase subunits in your cell lines. |
| Off-target effects | If the discrepancy is significant and consistent, it may indicate that an off-target is contributing to the observed phenotype in one of the assays. Consider performing counter-screens or using the off-target identification methods mentioned in the FAQs. |
| Compound stability | Verify the stability of this compound in your assay medium over the course of the experiment. |
Problem 2: Observed cellular phenotype is not fully explained by V-ATPase inhibition.
| Potential Cause | Troubleshooting Steps |
| Incomplete V-ATPase inhibition | Confirm the extent of V-ATPase inhibition in your experimental system using a direct functional assay, such as measuring lysosomal pH with a fluorescent probe (e.g., LysoTracker). |
| Activation of compensatory pathways | Cells may adapt to V-ATPase inhibition by upregulating alternative pathways. Use transcriptomic or proteomic analysis to identify differentially expressed genes or proteins upon this compound treatment. |
| Engagement of an off-target | The unexplained phenotype could be due to an off-target interaction. Prioritize off-target identification strategies based on the nature of the observed phenotype (e.g., if you observe changes in phosphorylation, a kinome screen would be appropriate). |
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound and its Derivatives
| Compound | Target/Assay | Cell Line | IC50 / EC50 | Reference |
| This compound | V-ATPase (Acid Influx Assay) | - | 0.6 nM | [3] |
| This compound | V-ATPase | - | 17 nM | [3] |
| Bafilomycin A1 | V-ATPase | - | 4 nM | [3] |
| This compound | Endosomal Acidification | HEK-293 | - | [1] |
| This compound | Endosomal Acidification | A549 | - | [1] |
| This compound Derivative (2g) | Endosomal Acidification | HEK-293 | More potent than this compound | [1] |
| This compound Derivative (2g) | Endosomal Acidification | A549 | More potent than this compound | [1] |
| This compound | Anti-proliferative | A549 | 6.46 ± 1.79 μM | [7] |
| This compound | Anti-proliferative | HT-29 | 30.73 ± 0.56 μM | [7] |
| This compound | COX-2 Inhibition | - | 1.29 ± 0.14 μM | [7] |
| This compound | Anti-ZIKV infection | - | 10–70 nM | [10] |
Table 2: Cytotoxicity of this compound
| Cell Line | CC50 | Incubation Time | Reference |
| MDCK | 3.48 ± 0.17 μM | 72 h | [10] |
| A549 | 24.01 ± 0.45 μM | 72 h | [10] |
| HK-2 (normal human kidney) | > 50 μM | - | [7] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow for assessing the engagement of this compound with its intracellular targets.
-
Cell Culture and Treatment:
-
Culture cells of interest to 70-80% confluency.
-
Treat cells with various concentrations of this compound or a vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing stabilized proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Detection and Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the protein levels of the target of interest in the soluble fraction by Western blotting or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 2: Kinome Profiling
While specific protocols vary between service providers, the general principle involves:
-
Compound Submission: Provide a sample of this compound at a specified concentration.
-
Kinase Activity Assays: The compound is screened against a panel of purified, active kinases.
-
Data Analysis: The activity of each kinase in the presence of this compound is measured and compared to a control. The results are typically reported as a percentage of inhibition.
-
Hit Validation: Any identified "hits" (kinases inhibited by this compound) should be validated through secondary assays, such as determining the IC50 value.
Visualizations
Caption: this compound's primary mechanism of action and downstream effects.
Caption: General workflow for identifying small molecule off-target effects.
Caption: Troubleshooting logic for unexpected experimental outcomes with this compound.
References
- 1. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. assayquant.com [assayquant.com]
- 3. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. tandfonline.com [tandfonline.com]
- 6. pharmaron.com [pharmaron.com]
- 7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Technical Support Center: Exploring Mechanisms of Cellular Resistance to Diphyllin
Welcome to the technical support center for researchers investigating cellular resistance to Diphyllin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation. All quantitative data is summarized for easy comparison, and detailed protocols for key experiments are provided.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a natural arylnaphthalene lignan lactone that primarily acts as a potent and specific inhibitor of vacuolar H+-ATPase (V-ATPase).[1][2] V-ATPase is a proton pump responsible for acidifying intracellular compartments like lysosomes and endosomes.[3] By inhibiting V-ATPase, this compound disrupts cellular pH homeostasis, which can trigger various downstream effects, including apoptosis and inhibition of tumor growth and viral replication.[1][2][4]
Q2: What are the known mechanisms of cellular resistance to V-ATPase inhibitors like this compound?
A2: While specific resistance mechanisms to this compound are not extensively documented, resistance to V-ATPase inhibitors, in general, can arise from several factors:
-
Overexpression or mutation of the V-ATPase subunits: This can reduce the binding affinity of the inhibitor to the V-ATPase complex.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, lowering its intracellular concentration.
-
Lysosomal sequestration: Weakly basic drugs can become trapped in the acidic lysosomes. While this compound inhibits lysosomal acidification, alterations in lysosomal properties could still contribute to reduced drug availability at its target.
-
Activation of bypass signaling pathways: Cells may develop alternative pathways to survive the stress induced by V-ATPase inhibition.
Q3: Is there any evidence of this compound being a substrate for ABC transporters like P-glycoprotein (P-gp), MRP1, or BCRP?
A3: Currently, there is a lack of direct experimental evidence in the scientific literature specifically identifying this compound as a substrate for major ABC transporters like P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), or Breast Cancer Resistance Protein (BCRP/ABCG2). However, as a natural product with a complex structure, it is plausible that this compound could interact with these transporters. If you suspect ABC transporter-mediated resistance in your experiments, you can investigate this by:
-
Using specific inhibitors for P-gp (e.g., Verapamil), MRP1 (e.g., MK-571), or BCRP (e.g., Ko143) in combination with this compound to see if sensitivity is restored.
-
Performing efflux assays using cell lines that overexpress these specific transporters.
Troubleshooting Guides
Cell Viability and Cytotoxicity Assays (e.g., MTT, XTT, CellTiter-Glo®)
Problem: High variability or inconsistent IC50 values for this compound.
-
Possible Cause 1: this compound precipitation.
-
Solution: Ensure that the this compound stock solution is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in culture medium. Visually inspect the final dilutions for any signs of precipitation. It may be necessary to prepare fresh dilutions for each experiment.
-
-
Possible Cause 2: Interference with the assay chemistry.
-
Solution: Some compounds can directly reduce the tetrazolium salts (MTT, XTT) or affect luciferase activity, leading to inaccurate readings. Run a cell-free control by adding this compound to the assay reagents without cells to check for any direct chemical interference. If interference is observed, consider using an alternative viability assay based on a different principle (e.g., crystal violet staining or trypan blue exclusion).
-
-
Possible Cause 3: Cell density and growth phase.
-
Solution: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the time of drug treatment. Overly confluent or sparse cultures can respond differently to treatment. Optimize cell seeding density for your specific cell line and assay duration.
-
Problem: Unexpected increase in absorbance/luminescence at higher this compound concentrations.
-
Possible Cause: Hormesis or off-target effects.
-
Solution: This biphasic dose-response is a known phenomenon for some compounds. It is important to test a wide range of concentrations to fully characterize the dose-response curve. Ensure that the increased signal is not due to assay artifacts by running cell-free controls. If the effect is reproducible, it may represent a biological phenomenon worth investigating further.
-
V-ATPase Activity Assays
Problem: No significant decrease in V-ATPase activity after this compound treatment.
-
Possible Cause 1: Insufficient drug concentration or incubation time.
-
Solution: Verify the concentration of your this compound stock solution. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for V-ATPase inhibition in your specific cell line.
-
-
Possible Cause 2: Issues with the V-ATPase activity assay protocol.
-
Solution: V-ATPase activity can be measured by ATP hydrolysis or proton pumping.
-
For ATP hydrolysis assays (measuring phosphate release): Ensure that inhibitors for other ATPases (e.g., oligomycin for F-type ATPases, ouabain for Na+/K+-ATPases, and vanadate for P-type ATPases) are included to specifically measure V-ATPase activity. Use a known V-ATPase inhibitor like Bafilomycin A1 as a positive control.
-
For proton pumping assays (e.g., acridine orange fluorescence quenching): Ensure that the isolated vesicles (e.g., lysosomes) are intact and capable of maintaining a pH gradient. Optimize the concentration of the fluorescent probe and the assay buffer conditions.
-
-
-
Possible Cause 3: Development of resistance.
-
Solution: If you are working with a cell line that has been chronically exposed to this compound, it may have developed resistance. Confirm resistance by comparing the IC50 value to the parental cell line. Investigate potential resistance mechanisms such as V-ATPase subunit mutations or overexpression.
-
Lysosomal Sequestration and pH Measurement Assays (e.g., LysoTracker, Acridine Orange)
Problem: Weak or no fluorescent signal with LysoTracker or Acridine Orange.
-
Possible Cause 1: Suboptimal dye concentration or incubation time.
-
Solution: The optimal concentration and incubation time for these dyes can vary between cell lines. Titrate the dye concentration and perform a time-course experiment to find the optimal conditions for your cells. For LysoTracker, typical concentrations range from 50-100 nM, with incubation times of 15-30 minutes.
-
-
Possible Cause 2: Cell health.
-
Solution: Ensure that the cells are healthy and viable before staining. Dead or dying cells will not maintain the necessary pH gradient for the dyes to accumulate in lysosomes.
-
-
Possible Cause 3: Photobleaching.
-
Solution: Minimize the exposure of stained cells to the excitation light source. Use an anti-fade mounting medium if imaging fixed cells.
-
Problem: Artifacts or non-specific staining.
-
Possible Cause: Dye aggregation or fixation issues.
-
Solution: For Acridine Orange, ensure the staining solution is properly buffered to a low pH. Fixation with formaldehyde after staining can sometimes alter the lysosomal pH and affect the orange/red fluorescence. Consider imaging live cells or trying an alternative fixation method like methanol. For LysoTracker, use the recommended concentration to avoid overloading and non-specific staining.
-
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Cancer | 1.2 | [5] |
| HT-29 | Colorectal Adenocarcinoma | 3.9 ± 0.65 (µg/mL) | [5] |
| SW-480 | Colorectal Adenocarcinoma | 1.3 ± 0.28 (µg/mL) | [5] |
| MGC-803 | Gastric Carcinoma | Submicromolar | [5] |
| U251 | Glioma | Submicromolar | [5] |
| SKOV3 | Ovary Carcinoma | Submicromolar | [5] |
| MCF-7 | Breast Cancer | 0.09 and 0.10 (derivatives) | [5] |
| TE-1 | Esophageal Cancer | Not specified | [6] |
| ECA-109 | Esophageal Cancer | Not specified | [6] |
Experimental Protocols
Cell Viability Assay (MTT Protocol)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
V-ATPase Activity Assay (ATP Hydrolysis)
-
Membrane Vesicle Isolation: Isolate membrane vesicles (e.g., lysosomes) from control and this compound-treated cells by differential centrifugation and/or density gradient centrifugation.
-
Assay Buffer Preparation: Prepare an assay buffer containing inhibitors for F-type, P-type, and other non-V-type ATPases (e.g., oligomycin, ouabain, vanadate).
-
Reaction Initiation: Add the isolated membrane vesicles to the assay buffer and initiate the reaction by adding ATP.
-
Phosphate Detection: At various time points, stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method (e.g., Malachite Green assay).
-
Data Analysis: Calculate the rate of ATP hydrolysis. The V-ATPase activity is determined as the portion of ATP hydrolysis that is sensitive to a specific V-ATPase inhibitor like Bafilomycin A1.
Lysosomal pH Measurement (Acridine Orange Staining)
-
Cell Culture: Grow cells on glass coverslips or in imaging-compatible plates.
-
Drug Treatment: Treat the cells with this compound or a vehicle control for the desired duration.
-
Acridine Orange Staining: Incubate the cells with Acridine Orange (1-5 µg/mL) in serum-free medium for 15-30 minutes at 37°C.
-
Washing: Wash the cells with phosphate-buffered saline (PBS).
-
Imaging: Immediately image the live cells using a fluorescence microscope. Use a filter set that allows for the detection of both green fluorescence (cytosol and nucleus) and red/orange fluorescence (acidic compartments).
-
Analysis: A decrease in the red/orange fluorescence intensity in this compound-treated cells compared to control cells indicates an increase in lysosomal pH (inhibition of acidification).
Visualizations
Caption: this compound's primary mechanism of action.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: Potential mechanisms of cellular resistance to this compound.
References
- 1. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Shows a Broad-Spectrum Antiviral Activity against Multiple Medically Important Enveloped RNA and DNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Insights into the Structure, Regulation and Function of the V-ATPases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring in vitro ATPase Activity with High Sensitivity Using Radiolabeled ATP [bio-protocol.org]
- 5. mdpi.com [mdpi.com]
- 6. quora.com [quora.com]
Technical Support Center: Time-of-Addition Studies to Define Diphyllin's Antiviral Window of Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing time-of-addition studies to characterize the antiviral efficacy of Diphyllin.
Troubleshooting Guides
This section addresses common issues encountered during time-of-addition experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in viral titers between replicate wells. | 1. Inconsistent cell seeding density.2. Pipetting errors during serial dilutions of virus or compound.3. Uneven virus distribution during infection. | 1. Ensure a homogenous cell suspension before seeding and visually inspect plates for even cell distribution.2. Use calibrated pipettes and change tips between dilutions. Prepare master mixes where possible.3. Gently rock the plates during the virus adsorption period to ensure uniform coverage. |
| No significant reduction in viral titer, even at the earliest time points. | 1. This compound is not effective against the specific virus or viral strain.2. The concentration of this compound is too low.3. The virus enters the cell via a pH-independent mechanism. | 1. Confirm from literature that this compound has shown activity against the virus family.[1][2][3] 2. Perform a dose-response experiment to determine the EC50 and use concentrations at or above this value.3. Investigate the known entry pathway of your virus. This compound's primary mechanism is inhibiting endosomal acidification.[1] |
| Significant cytotoxicity observed in control wells (this compound only). | 1. The concentration of this compound is too high for the specific cell line.2. The cell line is particularly sensitive to V-ATPase inhibition.3. Extended incubation time with the compound. | 1. Determine the 50% cytotoxic concentration (CC50) for your cell line and use this compound at concentrations well below the CC50.[2]2. Consider using a different, less sensitive cell line if appropriate for your virus.3. Reduce the total incubation time with this compound if the experimental design allows. |
| "Edge effects" on 96-well plates. | Evaporation from the outer wells of the plate can concentrate media components and the compound, leading to inconsistent results. | 1. Avoid using the outermost wells of the 96-well plate for experiments.2. Fill the outer wells with sterile PBS or media to create a humidity barrier.3. Ensure proper sealing of the plates during incubation. |
| Plaque morphology is unclear or plaques are difficult to count. | 1. Cell monolayer is not confluent or is unhealthy.2. Agarose or methylcellulose overlay is at an incorrect concentration or temperature.3. Inappropriate incubation time. | 1. Ensure cells are healthy and form a confluent monolayer before infection.2. Optimize the overlay concentration and ensure it has cooled sufficiently before adding to the cells to avoid thermal shock.3. Optimize the incubation time to allow for clear plaque formation without causing the monolayer to degrade. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of vacuolar (H+)-ATPase (V-ATPase).[1] By blocking V-ATPase, this compound prevents the acidification of endosomes. This is crucial for the entry of many enveloped viruses that require a low pH environment to fuse with the endosomal membrane and release their genetic material into the cytoplasm. Some studies also suggest that this compound may have other antiviral mechanisms of action.[1][3]
Q2: How do I interpret the results of my time-of-addition experiment?
A2: The results will indicate the "window of efficacy" for this compound against your virus of interest.
-
Inhibition at early time points (pre-treatment, co-treatment): If this compound is only effective when added before or at the same time as the virus, it suggests that the compound targets an early stage of the viral life cycle, such as entry (attachment, fusion, and uncoating).
-
Inhibition at later time points (post-treatment): If this compound continues to show efficacy when added after the virus has entered the cells, it may indicate an effect on later stages of the viral life cycle. However, for V-ATPase inhibitors like this compound, the primary effect is expected to be on entry.
Q3: What are appropriate positive and negative controls for a this compound time-of-addition study?
A3:
-
Positive Controls:
-
A known antiviral drug with a well-characterized mechanism of action against your virus (e.g., a polymerase inhibitor or a neuraminidase inhibitor for influenza).
-
Another V-ATPase inhibitor, such as Bafilomycin A1, can be used to confirm the expected phenotype.
-
-
Negative Controls:
-
Vehicle control (e.g., DMSO) to account for any effects of the solvent used to dissolve this compound.
-
No-virus control to ensure the cells remain healthy throughout the experiment.
-
No-drug control (virus only) to establish the baseline of viral replication.
-
Q4: At what concentrations should I test this compound?
A4: The concentrations of this compound should be based on its 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) for the specific virus and cell line you are using. It is recommended to use a range of concentrations, typically starting from the EC50 and going up to a concentration that is well below the CC50 to ensure that the observed antiviral effect is not due to cytotoxicity.
Q5: Can I use this compound against non-enveloped viruses?
A5: this compound's primary mechanism of inhibiting endosomal acidification makes it most effective against enveloped viruses that rely on a pH-dependent entry mechanism.[1][3] Its efficacy against non-enveloped viruses would depend on whether their entry or replication cycle is sensitive to changes in endosomal/lysosomal pH.
Data Presentation
Table 1: Antiviral Activity of this compound Against Various Enveloped Viruses
| Virus Family | Virus | Cell Line | EC50 (µM) | Reference |
| Flaviviridae | Tick-borne encephalitis virus (TBEV) | Vero | Sub-micromolar | [3] |
| West Nile virus (WNV) | Vero | Sub-micromolar | [3] | |
| Zika virus (ZIKV) | Vero | Sub-micromolar | [3] | |
| Coronaviridae | SARS-CoV-2 | Vero | 1.92 | [4] |
| Phenuiviridae | Rift Valley fever virus (RVFV) | Vero | Low-micromolar | [3] |
| Rhabdoviridae | Rabies virus (RABV) | BHK-21 | Low-micromolar | [3] |
| Herpesviridae | Herpes-simplex virus type 1 (HSV-1) | Vero | Low-micromolar | [3] |
| Orthomyxoviridae | Influenza A virus | MDCK | ~0.5 (estimated) | [2] |
Table 2: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | CC50 (µM) | Incubation Time | Reference |
| Vero | >100 | 48h | [4] |
| Vero E6 | ~75 | 48h | [4] |
| CaCo-2 | 54.6 | 48h | [4] |
| MDCK | 3.48 | 72h | [2] |
| A549 | 24.01 | 72h | [2] |
| BHK-21 | >100 | 72h | [1] |
Experimental Protocols
Cell Viability (Cytotoxicity) Assay
This protocol is to determine the 50% cytotoxic concentration (CC50) of this compound.
-
Cell Seeding: Seed a 96-well plate with the desired cell line at a density that will result in a confluent monolayer after 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO).
-
Treatment: After 24 hours of cell growth, remove the medium and add the diluted this compound solutions to the respective wells.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Measure cell viability using a suitable method, such as the MTT or MTS assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 value using non-linear regression analysis.
Time-of-Addition Assay
This protocol determines the antiviral window of efficacy for this compound.
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 24- or 48-well) to form a confluent monolayer on the day of infection.
-
Virus Preparation: Prepare a virus stock diluted in serum-free medium to achieve the desired multiplicity of infection (MOI).
-
Experimental Groups:
-
Pre-treatment: Pre-incubate the cells with this compound-containing medium for a specified time (e.g., 1-2 hours) before infection. Remove the medium and infect the cells. After the adsorption period, add fresh this compound-containing medium.
-
Co-treatment (Simultaneous): Add the virus and this compound-containing medium to the cells at the same time.
-
Post-treatment: Infect the cells with the virus. At various time points post-infection (e.g., 2, 4, 6, 8 hours), add this compound-containing medium.
-
-
Infection: For all groups, allow the virus to adsorb for 1 hour at 37°C.
-
Incubation: After the adsorption period, remove the virus inoculum, wash the cells with PBS, and add fresh medium (with or without this compound, as per the experimental design). Incubate the plates for 24-72 hours, depending on the virus replication cycle.
-
Quantification of Viral Titer: Collect the supernatant and determine the viral titer using a plaque assay or TCID50 assay.
-
Data Analysis: Calculate the reduction in viral titer for each treatment condition compared to the untreated virus control.
Visualizations
Caption: this compound's antiviral mechanism of action.
Caption: Experimental workflow for a time-of-addition assay.
References
- 1. Antiviral Activity of Vacuolar ATPase Blocker this compound against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactivities and Mechanisms of Action of this compound and Its Derivatives: A Comprehensive Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Enhancing the therapeutic index of Diphyllin through chemical modification
Welcome to the Technical Support Center for Enhancing the Therapeutic Index of Diphyllin. This resource is designed for researchers, scientists, and drug development professionals working on the chemical modification of this compound to improve its therapeutic efficacy. Here, you will find troubleshooting guidance for common experimental hurdles, detailed protocols for key assays, and a comprehensive summary of quantitative data to inform your research.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges that may arise during the synthesis, purification, and biological evaluation of this compound and its derivatives.
| Question | Potential Cause(s) | Recommended Solution(s) |
| Synthesis & Purification | ||
| My Heck coupling reaction for 4-C substitution is yielding low product. | - Inactive catalyst- Incorrect solvent or temperature- Poor quality reagents | - Use freshly prepared catalyst.- Optimize solvent and temperature conditions based on literature for similar substrates.- Ensure all reagents are pure and dry. |
| I'm observing poor solubility of my this compound derivative in aqueous solutions for biological assays. | This compound and many of its derivatives have inherently low aqueous solubility.[1][2] | - Prepare stock solutions in an appropriate organic solvent like DMSO.- For in vivo studies, consider formulation strategies such as nanoparticles.[3] |
| Purification of my synthesized derivative by chromatography is proving difficult. | - Co-elution of starting material or byproducts.- Degradation of the compound on the silica gel column. | - Optimize the mobile phase composition for better separation.- Consider alternative purification techniques like preparative HPLC or crystallization. |
| Biological Evaluation | ||
| I'm seeing high variability in my cytotoxicity assay (MTT/CCK-8) results. | - Uneven cell seeding- Contamination of cell cultures- Inconsistent drug incubation times | - Ensure a homogenous cell suspension before seeding.- Regularly check cell cultures for contamination.- Standardize all incubation periods precisely. |
| My antiviral assay shows inconsistent inhibition of viral replication. | - Variation in viral titer (MOI)- Instability of the compound in culture media- Cell line not susceptible to the virus | - Use a standardized and recently titrated virus stock for all experiments.- Assess the stability of your compound under assay conditions.- Confirm that the chosen cell line is appropriate for the virus being tested. |
| I am not observing the expected inhibition of V-ATPase activity. | - Incorrect assay conditions (e.g., pH, ATP concentration)- Inactive enzyme preparation- Compound degradation | - Optimize the V-ATPase activity assay parameters.- Use a fresh or properly stored enzyme preparation.- Verify the integrity of your compound before the assay. |
Quantitative Data Summary
The following tables summarize the reported biological activities of this compound and some of its chemically modified derivatives, providing a comparative overview of their potency and cytotoxicity.
Table 1: Anti-cancer Activity of this compound and its Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HCT-116 (Colon Cancer) | >10 | [4] |
| This compound | SGC7901 (Gastric Adenocarcinoma) | Not specified, but active | [4] |
| 4-C Derivatives | |||
| Thiazole 5d | HepG2 (Liver Cancer) | 0.3 | [1] |
| Thiazole 5e | HepG2 (Liver Cancer) | 0.4 | [1] |
| 1,2,3-Triazole 7c | Various Cancer Cell Lines | 0.003 - 0.01 | [1][2] |
| 1,2,3-Triazole 7e | Various Cancer Cell Lines | 0.003 - 0.01 | [1][2] |
| Olefin 3g | MCF-7 (Breast Cancer) | 0.08 | [5] |
| Olefin 3i | MCF-7 (Breast Cancer) | 0.07 | [5] |
| Glycosylated Derivatives | |||
| Compound 15 | HL-60 (Promyelocytic Leukemia) | Potent, specific value not provided | [4] |
| Lead 1e | Various Cancer Cell Lines | 0.001 - 0.0083 | [4] |
| β-hydroxyl Amino Derivatives | |||
| Compound 2l | A549, NCI-H1299, AGS, U87MG, T98G, SW480 | 0.014 - 0.097 | [4] |
Table 2: Antiviral Activity and Cytotoxicity of this compound
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (CC50/EC50) | Reference |
| Influenza A (H1N1) | MDCK | Not specified, but active | 3.48 ± 0.17 | Not applicable | [6] |
| Influenza A (H1N1) | A549 | Not specified, but active | 24.01 ± 0.45 | Not applicable | [6] |
| SARS-CoV-2 | Vero | Low micromolar | >100 | >10 | [7][8] |
| SARS-CoV-2 | CaCo-2 | Not specified | 54.6 ± 4.8 | Not applicable | [7][8] |
| Ebola (pseudo-typed) | HeLa | Potent, specific value not provided | Not specified | Not applicable | [9] |
| Tick-borne encephalitis, West Nile, Zika, Rift Valley fever, Rabies, Herpes-simplex type 1 | Vero, BHK-21 | Sub-micromolar to low-micromolar | >100 | High | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the evaluation of this compound and its derivatives.
Cytotoxicity Assay (MTT/CCK-8)
Objective: To determine the concentration of a compound that reduces cell viability by 50% (CC50).
Materials:
-
96-well microtiter plates
-
Appropriate cell line (e.g., Vero, A549, HCT-116)
-
Complete cell culture medium
-
This compound or derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.[7][10]
-
Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should be kept constant and non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.[6][7][10]
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer and incubate overnight.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[10][11]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value by plotting cell viability against compound concentration.
Antiviral Assay (Viral Titer Reduction)
Objective: To determine the concentration of a compound that inhibits viral replication by 50% (EC50).
Materials:
-
96-well plates
-
Susceptible host cell line (e.g., Vero for many viruses)
-
Virus stock with a known titer
-
Complete cell culture medium
-
This compound or derivative stock solution (in DMSO)
-
Overlay medium (e.g., containing low melting point agarose or methylcellulose for plaque assays)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Seed host cells in a 96-well plate to form a confluent monolayer.[10]
-
Simultaneous Treatment: Prepare serial dilutions of the test compound in culture medium. Mix the compound dilutions with a known amount of virus (e.g., MOI of 0.1) and add this mixture to the cells.[7][10]
-
Pre-treatment: Treat the cells with the compound dilutions for a specific period (e.g., 2 hours) before infection. Remove the compound-containing medium and then infect the cells with the virus.[10]
-
Post-treatment: Infect the cells with the virus for a specific period (e.g., 2 hours). Remove the virus inoculum and add the medium containing the compound dilutions.[10]
-
Incubate the plates for a period sufficient for viral replication (e.g., 48 hours).[7][10]
-
Quantify the viral yield. This can be done through various methods:
-
Plaque Assay: After incubation, fix and stain the cells to visualize and count plaques.
-
TCID50 Assay: Perform serial dilutions of the supernatant and infect fresh cells to determine the tissue culture infectious dose.
-
qRT-PCR: Quantify the amount of viral RNA in the supernatant.[12]
-
-
Calculate the percentage of viral inhibition relative to the untreated virus control and determine the EC50 value.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound and its derivatives.
Caption: this compound's primary mechanism of antiviral action through V-ATPase inhibition.
Caption: Workflow for determining the therapeutic index of a this compound derivative.
Caption: Signaling pathways involved in this compound's anti-tumor activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Preliminary Anticancer Evaluation of 4-C Derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Potency and Metabolic Stability of this compound-derived Vacuolar-ATPase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactivities and Mechanisms of Action of this compound and Its Derivatives: A Comprehensive Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Antiviral Activity of Vacuolar ATPase Blocker this compound against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenotypic Prioritization of this compound Derivatives that Block Filo-viral Cell Entry by Vacuolar (H+)-ATPase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Shows a Broad-Spectrum Antiviral Activity against Multiple Medically Important Enveloped RNA and DNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound elicits a doubled-pronged attack on the entry of SARS-CoV-2 by inhibiting cathepsin L and furin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Diphyllin Oral Bioavailability Enhancement: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in overcoming the poor oral bioavailability of Diphyllin in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A: this compound is a naturally occurring arylnaphthalene lignan with a range of biological activities, including antiviral, anti-cancer, and anti-inflammatory properties.[1] Its primary mechanism of action often involves the inhibition of vacuolar H+-ATPase (V-ATPase), a proton pump essential for the acidification of intracellular compartments.[1] This inhibition can disrupt processes like viral entry and tumor cell survival.[1] However, the therapeutic potential of this compound is significantly limited by its poor oral bioavailability, which is attributed to low aqueous solubility and rapid metabolic clearance.[2] This means that when administered orally, only a small fraction of the drug reaches the systemic circulation, making it difficult to achieve therapeutic concentrations in vivo.
Q2: What are the main strategies to improve the oral bioavailability of this compound?
A: The primary strategies being explored to enhance the oral bioavailability of this compound include:
-
Synthesis of Derivatives: Modifying the chemical structure of this compound to improve its physicochemical properties. A common approach is the modification at the C-4 position to create derivatives with enhanced potency, solubility, and metabolic stability.[3][4] For instance, the introduction of 1,2,3-triazole moieties at the 4-C position has shown to yield compounds with potent cytotoxic effects.[3][4]
-
Nanoparticle Formulation: Encapsulating this compound into nanoparticles can protect it from degradation in the gastrointestinal tract, improve its solubility, and facilitate its absorption. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, often coated with polyethylene glycol (PEG), are a common choice for this application.
Q3: Is there any quantitative data on the oral bioavailability of this compound in animal models?
Q4: How does V-ATPase inhibition by this compound affect viral entry?
A: Many enveloped viruses rely on the acidic environment of endosomes to trigger the fusion of the viral envelope with the endosomal membrane, allowing the viral genetic material to enter the cytoplasm. This compound, by inhibiting the V-ATPase proton pump, prevents the acidification of these endosomes. This blocks the pH-dependent fusion step and traps the virus within the endosome, effectively halting the infection process.
Mechanism of this compound-mediated inhibition of viral entry.
Troubleshooting Guides
Low Yield or Poor Encapsulation Efficiency of this compound Nanoparticles
| Problem | Possible Cause | Troubleshooting Steps |
| Low Nanoparticle Yield | Inefficient precipitation of the polymer. | - Ensure the solvent and anti-solvent are miscible. - Optimize the stirring speed during nanoprecipitation to ensure rapid mixing. - Check the concentration of the polymer solution; if too low, precipitation may be incomplete. |
| Low Drug Encapsulation Efficiency | Poor miscibility of this compound with the polymer matrix. | - Ensure this compound is fully dissolved in the organic solvent before emulsification. - Increase the polymer-to-drug ratio to provide more matrix for encapsulation. - Optimize the emulsification process (e.g., sonication power and time) to create smaller, more stable droplets. |
| Nanoparticle Aggregation | Insufficient stabilizer concentration or ineffective stabilization. | - Increase the concentration of the stabilizer (e.g., PVA, Poloxamer). - Ensure the stabilizer is fully dissolved in the aqueous phase before emulsification. - After formation, store nanoparticles in a suitable buffer and at an appropriate temperature (e.g., 4°C). |
| Inconsistent Particle Size | Variability in the formulation process. | - Use a syringe pump for the controlled addition of the organic phase to the aqueous phase. - Maintain a constant stirring rate and temperature during formulation. - Filter the polymer and drug solutions before use to remove any aggregates. |
Inconsistent or Poor In Vivo Efficacy with Oral Administration
| Problem | Possible Cause | Troubleshooting Steps |
| High Variability in Animal Response | Inconsistent dosing due to poor suspension of the formulation. | - If using a suspension, ensure it is homogenous by vortexing or stirring immediately before each oral gavage. - Consider using a vehicle that can better suspend the nanoparticles or derivatives (e.g., a solution containing a small percentage of Tween 80 or carboxymethylcellulose). |
| Lack of Efficacy | Insufficient oral absorption. | - Confirm the in vitro release profile of your formulation to ensure the drug is released at a suitable rate. - Conduct a pilot pharmacokinetic study to determine the Cmax, Tmax, and AUC of your formulation to confirm that therapeutic concentrations are being reached. - If using a derivative, assess its stability in simulated gastric and intestinal fluids. |
| Toxicity or Adverse Events in Animals | High dose or toxicity of the formulation components. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD) of your formulation. - Ensure that the excipients used in your formulation are safe for oral administration in the chosen animal model and are within acceptable concentration limits. - Monitor animals closely for signs of distress or toxicity after administration. |
Experimental Protocols
Preparation of this compound-Loaded PEG-PLGA Nanoparticles
This protocol is adapted from a method utilizing an oil-in-water single emulsion solvent evaporation technique.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) with polyethylene glycol (PEG-PLGA)
-
Chloroform
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of this compound and PEG-PLGA in chloroform. For example, 1 mg of this compound and 20 mg of PEG-PLGA in 1 mL of chloroform.
-
-
Emulsification:
-
Add the organic phase to a larger volume of aqueous PVA solution (e.g., 4 mL of 2% PVA solution).
-
Immediately emulsify the mixture using a probe sonicator. The sonication parameters (e.g., power and time) should be optimized to achieve the desired particle size.
-
-
Solvent Evaporation:
-
Transfer the resulting emulsion to a larger volume of deionized water (e.g., 20 mL) and stir overnight at room temperature on a magnetic stirrer to allow for the complete evaporation of chloroform.
-
-
Nanoparticle Collection and Washing:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and washing step at least two more times to remove any residual PVA and unencapsulated drug.
-
-
Lyophilization and Storage:
-
After the final wash, resuspend the nanoparticles in a small volume of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose).
-
Freeze the nanoparticle suspension and then lyophilize to obtain a dry powder.
-
Store the lyophilized nanoparticles at -20°C.
-
Workflow for this compound-loaded nanoparticle synthesis.
Synthesis of 4-C-Triazole this compound Derivatives (General Scheme)
The synthesis of 4-C-triazole derivatives of this compound generally involves a multi-step process starting from this compound. The following is a generalized scheme based on common organic synthesis reactions for creating such derivatives.
Step 1: Propargylation of this compound
-
This compound is reacted with propargyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to introduce an alkyne group at the 4-position.
Step 2: Azide Synthesis
-
A variety of organic azides can be synthesized from the corresponding alkyl or aryl halides by reaction with sodium azide.
Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
-
The propargylated this compound from Step 1 is reacted with an organic azide from Step 2 in the presence of a copper(I) catalyst (e.g., generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate) in a solvent mixture (e.g., t-butanol/water). This reaction forms the 1,2,3-triazole ring, linking the this compound scaffold to the desired functional group from the azide.
References
- 1. Pharmacokinetics and bioavailability of three dyphylline preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of potency and metabolic stability of this compound-derived Vacuolar-ATPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Preliminary Anticancer Evaluation of 4-C Derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Managing Diphyllin-Induced Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate Diphyllin-induced cytotoxicity in non-cancerous cell lines during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity in non-cancerous cells?
A1: this compound induces cytotoxicity primarily through two main mechanisms:
-
Inhibition of Vacuolar-Type H+-ATPase (V-ATPase) : this compound is a known inhibitor of V-ATPase, an enzyme responsible for acidifying intracellular compartments like endosomes and lysosomes.[1][2][3][4][5] Inhibition of V-ATPase disrupts cellular pH homeostasis, which can trigger stress pathways leading to cell death.
-
Inhibition of Sarco/Endoplasmic Reticulum Ca2+-ATPase 2 (SERCA2) : More recently, this compound has been identified as a specific inhibitor of SERCA2.[6] This inhibition disrupts calcium storage in the endoplasmic reticulum (ER), leading to ER stress, the unfolded protein response (UPR), and ultimately apoptosis.[6][7][8]
Q2: Is this compound cytotoxic to all non-cancerous cell lines?
A2: Not necessarily. The cytotoxic effects of this compound can be cell-line specific. For instance, some studies have reported low cytotoxicity in Vero (African green monkey kidney epithelial) and BHK-21 (baby hamster kidney) cell lines, with no significant cell death observed at concentrations up to 100 µM.[1][9] Conversely, other non-cancerous cell lines like HEK-293 (human embryonic kidney) and A549 (human lung carcinoma, though often used as a non-cancerous model for certain pathways) have shown sensitivity to this compound-induced cytotoxicity.[2] It is crucial to determine the cytotoxic concentration (CC50) for your specific non-cancerous cell line.
Q3: My non-cancerous cells are showing significant cytotoxicity at my desired experimental concentration of this compound. What can I do?
A3: If you are observing high levels of cytotoxicity, consider the following troubleshooting steps:
-
Verify the CC50 in your cell line: Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) of this compound in your specific non-cancerous cell line. This will help you establish a therapeutic window.
-
Reduce the concentration and/or exposure time: If possible, use the lowest effective concentration of this compound for the shortest duration necessary to achieve your desired experimental outcome.
-
Implement mitigation strategies: Refer to the Troubleshooting Guides below for specific strategies to counteract the cytotoxic mechanisms of this compound.
Q4: Are there any known compounds that can help mitigate this compound-induced cytotoxicity?
A4: Yes, based on its mechanisms of action, certain compounds may help alleviate this compound's cytotoxic effects:
-
Chemical Chaperones: To counteract ER stress, you can co-treat cells with chemical chaperones like 4-phenylbutyric acid (4-PBA) or tauro-ursodeoxycholic acid (t-UDCA).[1][10] These have been shown to reduce ER stress markers.[10][11]
-
Caspase Inhibitors: Since this compound can induce caspase-3-dependent apoptosis, a pan-caspase inhibitor like Z-VAD-FMK may reduce cell death.[3][4]
Troubleshooting Guides
Guide 1: High Cytotoxicity Observed in a Sensitive Non-Cancerous Cell Line
This guide addresses unexpected or high levels of cell death in your non-cancerous control cell line treated with this compound.
| Symptom | Possible Cause | Suggested Solution |
| High cell death at low this compound concentrations | The cell line is highly sensitive to V-ATPase or SERCA2 inhibition. | 1. Determine the precise CC50: Conduct a thorough dose-response curve to identify the concentration at which 50% of the cells are no longer viable.2. Time-course experiment: Assess cytotoxicity at different time points (e.g., 24, 48, 72 hours) to find the optimal incubation time.[9]3. Consider a more resistant cell line: If feasible for your experimental goals, switch to a cell line with known lower sensitivity to this compound, such as Vero cells.[1][9] |
| Apoptotic morphology observed | This compound is inducing apoptosis, likely through ER stress and/or other pathways. | 1. Co-treatment with a caspase inhibitor: Use a broad-spectrum caspase inhibitor (e.g., Z-VAD-FMK) to block the apoptotic cascade.[4]2. Co-treatment with an ER stress inhibitor: Add a chemical chaperone like 4-PBA (typically 1-5 mM) or TUDCA to the culture medium along with this compound to alleviate ER stress.[1][10] |
Guide 2: Experimental Results Confounded by Off-Target Cytotoxicity
This guide provides strategies for when this compound's cytotoxicity interferes with the interpretation of your primary experimental endpoint.
| Symptom | Possible Cause | Suggested Solution |
| Difficulty distinguishing primary endpoint from cytotoxic effects | The concentration of this compound required for the desired effect is close to its cytotoxic concentration. | 1. Optimize the therapeutic window: Carefully titrate the this compound concentration to find a dose that gives a measurable effect on your target with minimal cytotoxicity.2. Use a rescue experiment: After treating with this compound for a specific duration, wash the compound out and incubate in fresh media. This may be effective as the effects of some V-ATPase inhibitors can be reversible.[12]3. Synthesize or obtain less cytotoxic derivatives: Research has focused on creating this compound derivatives with improved selectivity and reduced cytotoxicity.[2][5][12] These may provide a better experimental tool. |
Quantitative Data Summary
The following tables summarize the cytotoxic concentrations (CC50) and 50% inhibitory concentrations (IC50) of this compound in various cell lines as reported in the literature.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | CC50 / IC50 (µM) | Reference |
| Vero | Non-cancerous kidney epithelial | > 100 | [11][13] |
| BHK-21 | Non-cancerous kidney fibroblast | Not cytotoxic up to 100 | [1] |
| HEK-293 | Non-cancerous embryonic kidney | CC50 values vary with derivatives | [2] |
| A549 | Lung carcinoma | IC50: 6.46 ± 1.79 | [4] |
| HT-29 | Colorectal adenocarcinoma | IC50: 2.9 µg/mL (~7.6 µM) | [2][14] |
| SW-480 | Colorectal adenocarcinoma | IC50: 1.3 µg/mL (~3.4 µM) | [14] |
| HCT-15 | Colorectal adenocarcinoma | IC50: 3.9 µg/mL (~10.2 µM) | [14] |
| CaCo-2 | Colorectal adenocarcinoma | CC50: 54.6 ± 4.8 | [11] |
Note: Conversion from µg/mL to µM for this compound (Molar Mass ≈ 380.34 g/mol ) is approximate.
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity (CC50) using MTT Assay
-
Cell Seeding: Seed your non-cancerous cell line in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).[2][15]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the this compound concentration and use a non-linear regression to determine the CC50 value.
Protocol 2: Mitigation of ER Stress-Induced Cytotoxicity
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Co-treatment: Prepare your working concentration of this compound and the mitigating agent (e.g., 5 mM 4-PBA).
-
Experimental Groups:
-
Vehicle control
-
This compound alone
-
Mitigating agent alone
-
This compound + Mitigating agent
-
-
Treatment and Incubation: Add the respective treatments to the cells and incubate for the desired duration.
-
Assessment of Cytotoxicity: Evaluate cell viability using the MTT assay or another suitable method.
-
Assessment of ER Stress (Optional): To confirm the mitigating effect on ER stress, you can perform Western blotting for ER stress markers such as p-PERK, p-eIF2α, and CHOP.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's dual inhibitory action and potential mitigation points.
Caption: Workflow for determining the CC50 of this compound.
Caption: Logical steps for troubleshooting this compound-induced cytotoxicity.
References
- 1. dovepress.com [dovepress.com]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. Evaluation of Potency and Metabolic Stability of this compound-derived Vacuolar-ATPase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactivities and Mechanisms of Action of this compound and Its Derivatives: A Comprehensive Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vacuolar ATPase as a potential therapeutic target and mediator of treatment resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by thapsigargin analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel SERCA Inhibitor Demonstrates Synergy with Classic SERCA Inhibitors and Targets Multidrug-Resistant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Shows a Broad-Spectrum Antiviral Activity against Multiple Medically Important Enveloped RNA and DNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In Vitro Inhibition of Endoplasmic Reticulum Stress: A Promising Therapeutic Strategy for Patients with Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. V-ATPase inhibitors and implication in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Cytotoxicity, Anti-Migration and Anti-Invasion Activity of this compound Heterocyclic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of this compound as a novel V-ATPase inhibitor on TE-1 and ECA-109 cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to V-ATPase Inhibitors: Diphyllin vs. Bafilomycin A1
In the realm of cellular biology and drug discovery, the study of Vacuolar-type H+-ATPases (V-ATPases) has garnered significant attention. These ATP-dependent proton pumps are crucial for the acidification of intracellular compartments, playing a pivotal role in processes such as endocytosis, lysosomal degradation, and autophagy.[1][2] Consequently, inhibitors of V-ATPase are invaluable research tools and potential therapeutic agents for a range of diseases, including cancer and viral infections.[3][4] Among the most well-characterized V-ATPase inhibitors are the natural products Diphyllin and Bafilomycin A1. This guide provides a detailed, data-driven comparison of these two compounds for researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | This compound | Bafilomycin A1 |
| Class | Arylnaphthalene lignan | Macrolide antibiotic |
| Origin | Natural product from plants like Cleistanthus collinus[5] | Isolated from Streptomyces griseus[6] |
| Potency (V-ATPase Inhibition) | Potent, with IC50 values in the nanomolar range[7] | Highly potent, with IC50 values in the low nanomolar range[8] |
| Mechanism of Action | Inhibition of V-ATPase proton translocation[7] | Binds to the c-ring of the V-ATPase V0 domain, preventing proton translocation[9][10] |
| Primary Research Applications | Antiviral, anticancer, and anti-osteoclastic research[3][11] | Widely used as a classic inhibitor of autophagy and endosomal acidification[12] |
| Selectivity & Toxicity | Generally shows lower cytotoxicity compared to Bafilomycin A1 in some studies[7][11] | Can exhibit off-target effects and cytotoxicity, limiting therapeutic potential[2][11] |
Quantitative Comparison of Inhibitory Activity
The potency of this compound and Bafilomycin A1 has been evaluated in various assays. The following table summarizes their 50% inhibitory concentrations (IC50) for V-ATPase activity and other relevant cellular effects.
| Inhibitor | Assay | System | IC50 Value | Reference |
| This compound | V-ATPase Inhibition | Bovine chromaffin granules | 17 nM | [7] |
| Acid Influx | - | 0.6 nM | [7] | |
| Human Osteoclastic Bone Resorption (CTX-I) | Human osteoclasts | 14 nM | [7] | |
| Endosomal Acidification | HEK-293 cells | Varies (potency consistent with pseudo-EBOV cell entry) | [11] | |
| Cytotoxicity (CC50) | MDCK cells | 3.48 ± 0.17 µM | [13] | |
| Cytotoxicity (CC50) | A549 cells | 24.01 ± 0.45 µM | [13] | |
| Bafilomycin A1 | V-ATPase Inhibition | Bovine chromaffin granules | 0.6 - 1.5 nM | |
| V-ATPase Inhibition | - | 0.44 nM | [8][14] | |
| V-ATPase Inhibition | Plant, fungal, or animal origin | 4 - 400 nmol/mg protein | [15] | |
| Acid Influx | - | 0.4 nM | [8] | |
| Autophagy Inhibition | In vitro cellular assays | 0.1 - 1 µM | [12] |
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and Bafilomycin A1 exert their effects by inhibiting the proton-pumping activity of V-ATPase, leading to a disruption of the pH gradient across organellar membranes. However, their precise molecular interactions with the V-ATPase complex differ.
Bafilomycin A1 is a well-studied, specific, and potent inhibitor that binds to the V0 domain of the V-ATPase, which is the membrane-embedded proton pore.[9][10] Cryo-electron microscopy studies have revealed that multiple Bafilomycin A1 molecules bind to the c-ring of the V0 subunit.[9] This binding event physically obstructs the rotation of the c-ring, a critical step for proton translocation across the membrane.[9][10]
This compound , an arylnaphthalene lignan, is also a potent V-ATPase inhibitor, though its exact binding site on the V-ATPase complex is less defined than that of Bafilomycin A1.[7][11] It is known to abrogate the acidification of intracellular compartments, such as lysosomes and the osteoclastic resorption lacunae, by inhibiting V-ATPase-mediated proton influx.[7]
Figure 1: Mechanism of V-ATPase Inhibition by this compound and Bafilomycin A1.
Impact on Cellular Signaling Pathways
By disrupting the function of V-ATPase, both this compound and Bafilomycin A1 can modulate a variety of critical signaling pathways. V-ATPase activity is essential for the function of lysosomes, which act as signaling hubs. For instance, the mTORC1 pathway, a central regulator of cell growth and metabolism, is activated on the lysosomal surface in an amino acid-dependent manner that requires V-ATPase activity.[16] Inhibition of V-ATPase can, therefore, lead to the downregulation of mTORC1 signaling.
Furthermore, V-ATPase has been implicated in other signaling cascades, including Wnt, Notch, and TGF-β pathways.[9] By altering the pH of endosomal compartments, V-ATPase inhibitors can affect receptor trafficking and degradation, thereby influencing the outcome of these signaling events.
Figure 2: Key Signaling Pathways Modulated by V-ATPase Inhibitors.
Experimental Protocols
Accurate assessment of V-ATPase inhibition requires robust experimental methodologies. Below are outlines of key assays used to characterize compounds like this compound and Bafilomycin A1.
V-ATPase Activity Assay
This assay directly measures the ATP hydrolysis activity of isolated V-ATPase.
-
Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis by V-ATPase.
-
Methodology:
-
Isolation of V-ATPase: V-ATPase-rich vesicles are isolated from sources like bovine chromaffin granules or transfected cell lines.[7][17]
-
Reaction Setup: The isolated vesicles are incubated in a reaction buffer containing ATP and the test inhibitor (this compound or Bafilomycin A1) at various concentrations.[18]
-
Phosphate Detection: The reaction is stopped, and the amount of liberated Pi is measured, often using a colorimetric method like the malachite green assay.[19]
-
Data Analysis: The rate of ATP hydrolysis is calculated and plotted against the inhibitor concentration to determine the IC50 value.
-
Endosomal Acidification Assay
This cell-based assay assesses the ability of an inhibitor to prevent the acidification of endosomal compartments.
-
Principle: This assay utilizes pH-sensitive fluorescent dyes, such as Acridine Orange (AO), which accumulate in acidic compartments and exhibit a shift in their fluorescence emission spectrum.[11]
-
Methodology:
-
Cell Culture: Adherent cells (e.g., HEK-293) are cultured in a suitable format (e.g., 96-well plates).[11]
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the V-ATPase inhibitor.[11]
-
Dye Loading: The cells are then loaded with a fluorescent pH indicator like Acridine Orange.
-
Fluorescence Measurement: The fluorescence intensity is measured at two wavelengths (e.g., 530 nm for neutral and 650 nm for acidic AO).[11]
-
Data Analysis: A decrease in the ratio of fluorescence at the acidic wavelength to the neutral wavelength indicates inhibition of acidification. The IC50 value can be calculated from the dose-response curve.[11]
-
Figure 3: General Experimental Workflow for Characterizing V-ATPase Inhibitors.
Selectivity and Off-Target Effects
A critical consideration in the use of any inhibitor is its selectivity and potential for off-target effects.
Bafilomycin A1 , while a potent V-ATPase inhibitor, is known to have some limitations. At higher concentrations, it can have effects on mitochondria, including decreasing the mitochondrial membrane potential.[20] It can also act as a potassium ionophore.[20] These off-target effects, coupled with its cytotoxicity, have largely limited its use to in vitro research applications.[2]
This compound has been reported in some studies to have a better therapeutic window, exhibiting potent V-ATPase inhibition with lower cytotoxicity compared to Bafilomycin A1.[7][11] For instance, one study found that while Bafilomycin A1 was toxic to osteoblasts, this compound showed no effect on bone formation in vitro.[7] Furthermore, derivatives of this compound have been synthesized with the aim of improving potency and reducing cytotoxicity, showing promise for developing more selective V-ATPase inhibitors.[11] However, like many natural products, the full spectrum of its off-target effects may not be completely understood.
Conclusion
Both this compound and Bafilomycin A1 are powerful tools for studying the physiological roles of V-ATPase. Bafilomycin A1 remains the gold standard for potent and specific V-ATPase inhibition in vitro, with a well-defined mechanism of action. Its utility in studying autophagy is particularly noteworthy. This compound, while also a potent inhibitor, presents an alternative with a potentially more favorable cytotoxicity profile in certain contexts. The development of this compound derivatives further highlights the potential of this scaffold for creating novel therapeutic agents targeting V-ATPase-dependent pathologies. The choice between these two inhibitors will ultimately depend on the specific experimental context, the desired level of selectivity, and the tolerance for potential off-target effects. For researchers in drug development, the structural backbone of this compound may offer a more promising starting point for medicinal chemistry efforts aimed at optimizing potency and minimizing toxicity.
References
- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 2. A novel inhibitor of vacuolar ATPase, FR167356, which can discriminate between osteoclast vacuolar ATPase and lysosomal vacuolar ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactivities and Mechanisms of Action of this compound and Its Derivatives: A Comprehensive Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactivities and Mechanisms of Action of this compound and Its Derivatives: A Comprehensive Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound, a novel and naturally potent V-ATPase inhibitor, abrogates acidification of the osteoclastic resorption lacunae and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Molecular basis of V-ATPase inhibition by bafilomycin A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phenotypic Prioritization of this compound Derivatives that Block Filo-viral Cell Entry by Vacuolar (H+)-ATPase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. invivogen.com [invivogen.com]
- 13. mdpi.com [mdpi.com]
- 14. Bafilomycin A1 | BafA1 | V-ATPase Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 15. apexbt.com [apexbt.com]
- 16. Effects of this compound as a novel V-ATPase inhibitor on TE-1 and ECA-109 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. V-ATPase assay [bio-protocol.org]
- 18. V-ATPase activity assay [bio-protocol.org]
- 19. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Diphyllin and Its Glycosylated Derivatives: Efficacy and Mechanisms
For Immediate Release
In the landscape of natural product research, the arylnaphthalene lignan diphyllin and its glycosylated derivatives have emerged as promising therapeutic agents, exhibiting a range of biological activities including potent antiviral and anticancer effects. This guide provides a comprehensive comparison of the efficacy of this compound and its key glycosylated forms, supported by experimental data, to inform researchers, scientists, and drug development professionals. A primary mechanism of action for these compounds is the inhibition of vacuolar (H+)-ATPase (V-ATPase), a proton pump crucial for the acidification of intracellular compartments, which in turn affects processes like viral entry and tumor metastasis.[1][2][3]
Efficacy Comparison: A Quantitative Overview
The therapeutic potential of this compound and its derivatives is underscored by their varying degrees of efficacy in antiviral and cytotoxic assays. Glycosylation, the attachment of sugar moieties, can significantly influence the pharmacological properties of this compound, including its bioavailability and specific activity against different biological targets.[4][5]
Antiviral Efficacy
Recent studies have highlighted the broad-spectrum antiviral activity of this compound against several enveloped viruses.[6] A direct comparison with its glycosylated derivative, cleistanthin B, against SARS-CoV-2 reveals this compound to be more potent.
Table 1: Antiviral Efficacy against SARS-CoV-2 in Vero Cells
| Compound | EC50 (µM) | Cytotoxicity (CC50 in Vero cells, µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | 1.92[7] | >100[7] | >52.1 |
| Cleistanthin B | 6.51[7] | >100[7] | >15.4 |
Anticancer Efficacy
This compound and its glycosylated derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The data suggests that the type of glycosylation can modulate the anticancer potency and even the primary molecular target.
Table 2: In Vitro Cytotoxicity (IC50) Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Notes |
| This compound | HT-29 (Colon Cancer) | 2.9 (µg/mL)[8] | - |
| SW-480 (Colon Cancer) | 1.3 (µg/mL)[8] | - | |
| HCT-15 (Colon Cancer) | 3.9 (µg/mL)[8] | - | |
| TE-1 (Esophageal Cancer) | Not specified, but showed inhibition[1] | - | |
| ECA-109 (Esophageal Cancer) | Not specified, but showed inhibition[1] | - | |
| Cleistanthin A | HCT116 (Colon Cancer) | Nanomolar concentrations[9] | Also a V-ATPase inhibitor[9] |
| HepG2 (Liver Cancer) | Nanomolar concentrations[9] | Also a V-ATPase inhibitor[9] | |
| MCF-7 (Breast Cancer) | Nanomolar concentrations[9] | Also a V-ATPase inhibitor[9] | |
| HeLa (Cervical Cancer) | Nanomolar concentrations[9] | Also a V-ATPase inhibitor[9] | |
| U251 (Glioblastoma) | Nanomolar concentrations[9] | Also a V-ATPase inhibitor[9] | |
| Cleistanthoside A tetraacetate | HCT116 (Colon Cancer) | Nanomolar concentrations[9] | Also a V-ATPase inhibitor[9] |
| HepG2 (Liver Cancer) | Nanomolar concentrations[9] | Also a V-ATPase inhibitor[9] | |
| MCF-7 (Breast Cancer) | Nanomolar concentrations[9] | Also a V-ATPase inhibitor[9] | |
| HeLa (Cervical Cancer) | Nanomolar concentrations[9] | Also a V-ATPase inhibitor[9] | |
| U251 (Glioblastoma) | Nanomolar concentrations[9] | Also a V-ATPase inhibitor[9] | |
| D11 (a novel this compound glycoside) | Various cancer cell lines | Potent in vitro proliferation inhibition[10] | Primarily a Topoisomerase IIα inhibitor[10] |
Table 3: V-ATPase Inhibition
| Compound | IC50 (nM) | Source |
| This compound | 17[11] | Bovine chromaffin granules[11] |
| Bafilomycin A1 (Reference Inhibitor) | 4[11] | Bovine chromaffin granules[11] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and its derivatives.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 2x10⁴ cells per well and incubated for 12-24 hours to allow for attachment.[7][8]
-
Compound Treatment: The cells are then treated with various concentrations of this compound or its derivatives and incubated for a further 48 hours.[7][8]
-
MTT Addition: Following the treatment period, MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 3-4 hours.[8]
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[8]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[8] The 50% inhibitory concentration (IC50) is then calculated.
V-ATPase Activity Assay
This colorimetric assay measures the activity of V-ATPase by detecting the release of inorganic phosphate from ATP hydrolysis.
-
Cell Culture and Treatment: Cells are cultured in appropriate media and treated with different concentrations of the test compounds for 48 hours.[1]
-
Cell Lysis and V-ATPase Isolation: The treated cells are collected, and membrane fractions containing V-ATPase are isolated.
-
Enzymatic Reaction: The V-ATPase-containing fractions are incubated in a reaction buffer containing ATP.
-
Phosphate Detection: The amount of inorganic phosphate released is quantified by measuring the absorbance at a specific wavelength (e.g., 340 nm) at different time points (e.g., 0 and 20 minutes).[1]
-
Activity Calculation: The V-ATPase activity is determined based on the rate of phosphate release, and the inhibitory effect of the compounds is calculated.
Signaling Pathways and Mechanisms of Action
This compound and its derivatives exert their biological effects through the modulation of key cellular signaling pathways. Their primary mechanism of action is the inhibition of V-ATPase, which disrupts cellular pH homeostasis and subsequently affects downstream signaling cascades involved in cancer progression and viral infection.
V-ATPase Inhibition and Downstream Effects
The inhibition of V-ATPase by this compound leads to a decrease in the acidification of intracellular organelles such as lysosomes and endosomes. This has two major consequences:
-
Antiviral Action: For many enveloped viruses, entry into the host cell is a pH-dependent process. By neutralizing the acidic environment of endosomes, this compound can prevent the conformational changes in viral glycoproteins that are necessary for fusion with the endosomal membrane, thereby blocking viral replication.[12]
-
Anticancer Action: In cancer cells, V-ATPase activity is often upregulated and contributes to an acidic tumor microenvironment, which promotes invasion, metastasis, and drug resistance.[10][11] Inhibition of V-ATPase can reverse this acidic microenvironment and interfere with these cancer-promoting processes.
References
- 1. Effects of this compound as a novel V-ATPase inhibitor on TE-1 and ECA-109 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of genotoxic and anti-mutagenic properties of cleistanthin A and cleistanthoside A tetraacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Shows a Broad-Spectrum Antiviral Activity against Multiple Medically Important Enveloped RNA and DNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phenotypic Prioritization of this compound Derivatives that Block Filo-viral Cell Entry by Vacuolar (H+)-ATPase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. Bioactivities and Mechanisms of Action of this compound and Its Derivatives: A Comprehensive Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. D11, a novel glycosylated this compound derivative, exhibits potent anticancer activity by targeting topoisomerase IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a novel and naturally potent V-ATPase inhibitor, abrogates acidification of the osteoclastic resorption lacunae and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating V-ATPase as the Primary Therapeutic Target of Diphyllin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Diphyllin's therapeutic targets, with a primary focus on validating Vacuolar-type H+-ATPase (V-ATPase) as its principal mechanism of action. By objectively comparing its effects on V-ATPase with potential alternative targets and providing supporting experimental data, this document serves as a valuable resource for researchers in drug discovery and development.
Executive Summary
This compound, a naturally occurring arylnaphthalene lignan, has demonstrated a range of biological activities, including potent anticancer and antiviral effects. The primary mechanism underlying these activities is widely attributed to its inhibition of V-ATPase, a proton pump crucial for pH homeostasis in various cellular compartments. This guide presents a comparative analysis of this compound's inhibitory potency against V-ATPase and other potential targets, namely Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2) and Topoisomerase IIα. The compiled data strongly supports V-ATPase as the primary therapeutic target of this compound, given its significantly higher potency against this enzyme compared to its effects on other cellular machinery.
Comparative Analysis of this compound's Targets
To validate V-ATPase as the primary target, it is essential to compare the inhibitory concentration of this compound across its known and potential molecular targets. The following table summarizes the available quantitative data for this compound and established inhibitors of each respective target.
| Target | Inhibitor | IC50 Value | Reference |
| V-ATPase | This compound | 17 nM | [1][2] |
| Bafilomycin A1 | 0.44 nM - 400 nM | [3][4][5] | |
| Saliphenylhalamide | ~10-50 nM (GI50) | ||
| SERCA2 | This compound | Not Reported | [6][7] |
| Thapsigargin | 0.353 nM | [8] | |
| Topoisomerase IIα | This compound | Less potent than glycosylated derivatives (specific IC50 not reported) | [9] |
| Etoposide | 59.2 µM | [10] |
Key Findings:
-
This compound inhibits V-ATPase with high potency, demonstrating an IC50 value in the low nanomolar range (17 nM)[1][2]. This is comparable to other well-established V-ATPase inhibitors like Bafilomycin A1 and Saliphenylhalamide.
-
A recent 2024 study identified this compound as a potential novel inhibitor of SERCA2, a key regulator of calcium signaling[6][7]. However, a specific IC50 value for this interaction has not been reported, precluding a direct quantitative comparison with its V-ATPase activity. The established SERCA inhibitor, Thapsigargin, exhibits sub-nanomolar potency[8].
-
While glycosylated derivatives of this compound are potent inhibitors of Topoisomerase IIα, the parent compound, this compound, is reported to be less active[9]. A precise IC50 value for this compound against this enzyme is not available in the current literature. The well-known Topoisomerase IIα inhibitor, Etoposide, has an IC50 in the micromolar range, suggesting that even if this compound has some activity, it is likely significantly less potent than its effect on V-ATPase[10].
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: this compound's primary mechanism of action.
Caption: V-ATPase inhibition assay workflow.
Detailed Experimental Protocols
For researchers looking to replicate or build upon the findings presented, the following are detailed methodologies for the key experiments cited.
V-ATPase Inhibition Assay (Acridine Orange Fluorescence Quenching)
This assay measures the activity of V-ATPase by monitoring the quenching of acridine orange fluorescence as it accumulates in acidified vesicles.
Materials:
-
Isolated V-ATPase-containing vesicles (e.g., from bovine chromaffin granules or yeast vacuoles)
-
Acridine Orange (AO)
-
ATP
-
This compound and other inhibitors
-
Assay Buffer (e.g., 10 mM MOPS-Tris pH 7.4, 150 mM KCl, 5 mM MgCl2)
-
Fluorometer or plate reader with fluorescence capabilities (Excitation: ~490 nm, Emission: ~530 nm)
Procedure:
-
Vesicle Preparation: Isolate V-ATPase-containing vesicles using established protocols such as differential centrifugation and density gradient centrifugation.
-
Reaction Mixture Preparation: In a microplate well or cuvette, prepare the reaction mixture containing assay buffer, a final concentration of 1-5 µM Acridine Orange, and the desired concentration of this compound or other inhibitors.
-
Vesicle Addition: Add the isolated vesicles to the reaction mixture and incubate for a few minutes at room temperature to allow for temperature equilibration and inhibitor binding.
-
Baseline Reading: Measure the baseline fluorescence of the mixture.
-
Initiation of Pumping: Initiate proton pumping by adding a final concentration of 1-5 mM ATP to the reaction mixture.
-
Fluorescence Measurement: Immediately begin monitoring the decrease in AO fluorescence over time. The rate of fluorescence quenching is proportional to the V-ATPase activity.
-
Data Analysis: The initial rate of fluorescence quenching is calculated for each inhibitor concentration. These rates are then plotted against the logarithm of the inhibitor concentration to determine the IC50 value.
SERCA2 Activity Assay (Enzyme-Coupled ATPase Assay)
This assay determines SERCA2 activity by measuring the rate of ATP hydrolysis through a coupled enzyme system that links ADP production to the oxidation of NADH.
Materials:
-
Microsomal preparations containing SERCA2
-
Assay Buffer (e.g., 50 mM MOPS pH 7.0, 100 mM KCl, 5 mM MgCl2, 1 mM EGTA)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Calcium chloride (CaCl2) solution
-
This compound and other inhibitors
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare the reaction mixture containing assay buffer, ATP, PEP, NADH, PK, and LDH.
-
Inhibitor and Microsome Addition: Add the desired concentration of this compound or other inhibitors to the reaction mixture, followed by the addition of the microsomal preparation containing SERCA2.
-
Baseline Measurement: Equilibrate the reaction mixture to the desired temperature (e.g., 37°C) and measure the baseline absorbance at 340 nm.
-
Initiation of Reaction: Initiate the reaction by adding a specific concentration of CaCl2 to the mixture.
-
Absorbance Monitoring: Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation, and thus the decrease in absorbance, is proportional to the rate of ATP hydrolysis by SERCA2.
-
Data Analysis: The rate of absorbance change is calculated for each inhibitor concentration. These rates are then used to determine the percent inhibition, and the IC50 value is calculated by plotting percent inhibition against the logarithm of the inhibitor concentration.
Topoisomerase IIα Decatenation Assay
This assay assesses the ability of Topoisomerase IIα to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibition of this process is a hallmark of Topoisomerase IIα inhibitors.
Materials:
-
Purified human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 1 mM ATP)
-
This compound and other inhibitors
-
Stop Solution/Loading Dye (containing SDS and a tracking dye)
-
Agarose gel
-
Electrophoresis buffer (e.g., TBE)
-
DNA staining agent (e.g., ethidium bromide or SYBR Green)
-
Gel documentation system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, kDNA, and the desired concentration of this compound or other inhibitors.
-
Enzyme Addition: Add purified Topoisomerase IIα to the reaction mixture to initiate the decatenation reaction.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the catenated and decatenated DNA forms. Catenated kDNA remains in the well or migrates very slowly, while decatenated minicircles migrate into the gel.
-
Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands using a gel documentation system. The degree of inhibition is determined by the reduction in the amount of decatenated DNA compared to the control (no inhibitor). The IC50 value can be estimated by quantifying the band intensities at various inhibitor concentrations.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel and naturally potent V-ATPase inhibitor, abrogates acidification of the osteoclastic resorption lacunae and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. interchim.fr [interchim.fr]
- 6. researchgate.net [researchgate.net]
- 7. Novel SERCA2 inhibitor this compound displays anti-tumor effect in non-small cell lung cancer by promoting endoplasmic reticulum stress and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Bioactivities and Mechanisms of Action of this compound and Its Derivatives: A Comprehensive Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
Comparative Analysis of Diphyllin and Other V-ATPase Inhibitors: A Guide for Researchers
A detailed examination of Diphyllin's performance against other prominent Vacuolar-ATPase inhibitors, focusing on efficacy, mechanism, and the potential for cross-resistance in drug development.
This guide provides a comparative overview of this compound, a naturally derived arylnaphthalene lignan, and other well-characterized Vacuolar-ATPase (V-ATPase) inhibitors, primarily Bafilomycin A1 and Concanamycin A. V-ATPases are crucial proton pumps involved in the acidification of intracellular compartments and the extracellular tumor microenvironment, making them a significant target in cancer and virology research. Understanding the comparative efficacy and potential for cross-resistance among inhibitors of this enzyme is vital for the development of novel therapeutic strategies.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other V-ATPase inhibitors across various cell lines. This data provides a quantitative measure of their cytotoxic or anti-proliferative effects, which are largely attributed to V-ATPase inhibition. It is important to note that direct cross-resistance studies involving cell lines with acquired resistance to this compound have not been extensively reported in the available scientific literature. Therefore, the potential for cross-resistance is inferred from their mechanisms of action.
| Inhibitor | Cell Line | Cancer Type | IC50 Value | Reference |
| This compound | HT-29 | Colorectal Adenocarcinoma | 2.9 ± 0.38 µg/mL | |
| SW-480 | Colorectal Adenocarcinoma | 1.3 ± 0.28 µg/mL | ||
| HCT-15 | Colorectal Adenocarcinoma | 3.9 ± 0.65 µg/mL | ||
| A549 | Lung Carcinoma | 6.46 ± 1.79 µM | ||
| HT-29 | Colorectal Carcinoma | 30.73 ± 0.56 µM | ||
| TE-1 | Esophageal Squamous Carcinoma | ~0.3 µM (Significant V-ATPase inhibition) | [1] | |
| ECA-109 | Esophageal Squamous Carcinoma | ~0.3 µM (Significant V-ATPase inhibition) | [1] | |
| Bafilomycin A1 | TE-1 | Esophageal Squamous Carcinoma | ~0.3 µM (Significant V-ATPase inhibition) | [1] |
| ECA-109 | Esophageal Squamous Carcinoma | ~0.3 µM (Significant V-ATPase inhibition) | [1] | |
| HeLa | Cervical Cancer | 100 nM (Treatment concentration for effect) | [2] | |
| BEL7402, HepG2, Huh7, SMMC-7721 | Hepatocellular Carcinoma | ~5 nM (Significant growth inhibition) | [3] | |
| Concanamycin A | P. falciparum K1 | Malaria Parasite | 0.2 nM | [4] |
| P. falciparum | Malaria Parasite | 7 ± 1.15 nM | [5] |
Inferred Cross-Resistance Profile
While direct experimental evidence from studies on cell lines with acquired resistance to this compound is lacking, the potential for cross-resistance with other V-ATPase inhibitors like Bafilomycin A1 and Concanamycin A is high. This inference is based on their shared mechanism of action. All three compounds are known to target the V0 subunit of the V-ATPase complex, which is responsible for proton translocation across the membrane.
Bafilomycin A1 and Concanamycin A, both plecomacrolide antibiotics, bind to the c-subunit of the V0 domain.[6] This binding event locks the rotational movement of the c-ring, thereby inhibiting proton pumping. Although the precise binding site of this compound on the V0 subunit is not as extensively characterized as that of the plecomacrolides, its functional inhibition of V-ATPase activity suggests a closely related mechanism. Therefore, a mutation in the V0 subunit that confers resistance to Bafilomycin A1 or Concanamycin A would likely also confer resistance to this compound.
Experimental Protocols
A common method to assess V-ATPase inhibition is the acridine orange fluorescence quenching assay. This assay measures the acidification of intracellular vesicles, a direct consequence of V-ATPase activity.
Acridine Orange Fluorescence Quenching Assay for V-ATPase Inhibition:
-
Cell Culture: Plate cells of interest (e.g., cancer cell lines) in a suitable multi-well plate and culture until they reach the desired confluency.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the V-ATPase inhibitors (this compound, Bafilomycin A1, etc.) for a predetermined incubation period. Include a vehicle-only control.
-
Acridine Orange Staining: Add acridine orange solution to each well at a final concentration of 1-5 µg/mL and incubate for 15-30 minutes. Acridine orange is a lysosomotropic weak base that accumulates in acidic compartments and fluoresces red, while it remains in the cytoplasm and nucleus and fluoresces green at lower concentrations.
-
Fluorescence Microscopy/Spectrofluorometry: Observe the cells under a fluorescence microscope or measure the fluorescence intensity using a microplate reader. A decrease in red fluorescence in inhibitor-treated cells compared to the control indicates a loss of acidic vesicular pH and thus, V-ATPase inhibition.
-
Data Analysis: Quantify the fluorescence intensity and calculate the IC50 value for each inhibitor, which is the concentration that causes a 50% reduction in the acidification-dependent fluorescence signal.
Visualizing the Molecular and Experimental Context
To better understand the biological context and experimental design related to V-ATPase inhibition, the following diagrams are provided.
Caption: V-ATPase signaling in cancer progression.
Caption: Workflow for assessing cross-resistance.
References
- 1. Effects of this compound as a novel V-ATPase inhibitor on TE-1 and ECA-109 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bafilomycin A1 induces caspase-independent cell death in hepatocellular carcinoma cells via targeting of autophagy and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenotypic Prioritization of this compound Derivatives That Block Filoviral Cell Entry by Vacuolar (H+ )-ATPase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular basis of V-ATPase inhibition by bafilomycin A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
A Head-to-Head Showdown: Diphyllin Versus Other Natural Compounds in the Fight Against Viral Infections
For Immediate Release
In the ongoing search for novel antiviral agents, researchers are increasingly turning to nature's vast pharmacopeia. Among the promising candidates is Diphyllin, a natural lignan that has demonstrated broad-spectrum activity against a range of enveloped viruses. This guide provides a comprehensive head-to-head comparison of this compound with other natural antiviral compounds, supported by experimental data, detailed methodologies, and a visualization of its mechanism of action. This publication is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of these natural compounds in antiviral therapy.
Quantitative Comparison of Antiviral Activity
The antiviral efficacy of this compound and other natural compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The following tables summarize the available data for key viruses, providing a direct comparison of potency.
Table 1: Antiviral Activity against Influenza A Virus
| Compound | Virus Strain(s) | Cell Line | IC50/EC50 (µM) | Reference |
| This compound | H1N1 | MDCK | 0.003 - 0.23 | [1] |
| Stachyflin | A/WSN/33 (H1N1) | MDCK | 0.003 | [1] |
| Acetylstachyflin | A/WSN/33 (H1N1) | MDCK | 0.23 | [1] |
| DMXC | H1N1, H3N2 | - | 9.4 (H1N1), 5.12 (H3N2) | [1] |
| 5-chloroisorotiorin | H1N1, H3N2 | - | 5.12 (H1N1), 10.1 (H3N2) | [1] |
| Illinoic acid | H1N1, H3N2, H6N2, H9N2 | - | 79.4 (H1N1), 75 (H3N2) | [2] |
| Phenanthrene compounds (8, 9, 10, 11, 12, 14) | H3N2 | - | 14.6 - 43.3 | [2] |
Table 2: Antiviral Activity against Zika Virus (ZIKV)
| Compound | Virus Strain(s) | Cell Line | IC50/EC50 (µM) | Reference |
| This compound | - | - | - | - |
| Gossypol | 9 ZIKV strains | Vero E6 | 0.21 - 4.31 | [3] |
| Curcumin | PAN2016 | Vero E6 | 13.67 | [3] |
| Digitonin | PAN2016 | Vero E6 | 4.31 | [3] |
| Conessine | PAN2016 | Vero E6 | 9.75 | [3] |
| Myricetin | - | Vero | 0.58 | [4][5] |
| Epigallocatechin gallate (EGCG) | - | Vero | 0.020 | [4][5] |
| Quercetin | - | Vero | 2.30 | [4][6] |
| Kaempferide | - | Vero | 5.83 | [4] |
| Galangin | - | Vero | 14.36 | [4] |
| Quercetin Hydrate | - | A549, Vero | 11.9 - 28.8 | [7] |
Table 3: Antiviral Activity against SARS-CoV-2
| Compound | Target/Assay | Cell Line | IC50/EC50 (µM) | Reference |
| This compound | Viral Replication | Vero | 1.92 | |
| Cleistanthin B | Viral Replication | Vero | 6.51 | |
| Xanthoangelol E | PLpro | - | 1.2 | [8] |
| Cryptotanshinone | PLpro | - | 0.8 | [8] |
| Tomentin E | PLpro | - | 5.0 | [8] |
| Isobavachalcone | PLpro | - | 4.2 - 38.4 | [8] |
| Psoralidin | PLpro | - | 4.2 - 38.4 | [8] |
| Rhoifolin | 3CLpro | - | 27.45 | [9] |
| Herbacetin | 3CLpro | - | 33.17 | [9] |
| Pectolinarin | 3CLpro | - | 37.78 | [9] |
| Baicalein | Mpro | Vero E6 | 0.9 | [10] |
| Baicalin | Mpro | Vero E6 | 6.4 | [10] |
| Naringenin | Mpro | - | 28.347 (µg/mL) | [11] |
| Resveratrol | Viral Production | Vero | 66 | [11] |
| Pterostilbene | Viral Production | Vero | 19 | [11] |
| Tryptanthrin | Viral Replication | - | 1.52 | [12] |
| Indigodole B | Viral Replication | - | 2.60 | [12] |
Table 4: Antiviral Activity against Herpes Simplex Virus (HSV)
| Compound | Virus Strain(s) | Cell Line | IC50/EC50 (µM) | Reference |
| This compound | - | - | - | - |
| Lamiaceae extracts | HSV-1 (ACVr) | - | 0.05 - 0.82 (µg/mL) | [13] |
| Oleanolic acid | HSV-1 (ACVr) | - | - | [13] |
| Mangiferin | HSV-1 (ACVr) | - | 2.9 - 3.5 (µg/mL) | [14] |
| Chebulagic acid | HSV-2 | Vero | 1.41 (µg/mL) | [14] |
| Chebulinic acid | HSV-2 | Vero | 0.06 (µg/mL) | [14] |
| Honokiol | HSV-1 | - | 10.51 (µg/mL) | [14] |
| C-glycosylflavonoids (in nanoparticles) | HSV-1 | Vero | 8.2 (µg/mL) | [15] |
| Quercetin | VZV, HCMV | - | 3.835 (VZV), 5.931 (HCMV) (µg/mL) | [16] |
| Isoquercitrin | VZV, HCMV | - | 14.4 (VZV), 1.852 (HCMV) (µg/mL) | [16] |
Experimental Protocols
The majority of the cited studies utilize a Plaque Reduction Assay to determine the antiviral activity of the compounds. The following is a generalized protocol based on common practices.
Objective: To determine the concentration of a compound that inhibits the formation of viral plaques by 50% (EC50).
Materials:
-
Cells: A susceptible cell line for the virus of interest (e.g., Madin-Darby Canine Kidney (MDCK) for Influenza, Vero for ZIKV, SARS-CoV-2, HSV).
-
Virus: A specific strain of the virus to be tested.
-
Compounds: this compound and other natural compounds of interest, dissolved in a suitable solvent (e.g., DMSO).
-
Media: Cell growth medium (e.g., DMEM with 10% FBS), infection medium (serum-free or low-serum medium), and overlay medium (containing a solidifying agent like agarose or methylcellulose).
-
Reagents: Phosphate-buffered saline (PBS), trypsin (for some viruses), and a staining solution (e.g., crystal violet).
-
Equipment: 6-well or 24-well tissue culture plates, CO2 incubator, microscope.
Procedure:
-
Cell Seeding: Seed the host cells into tissue culture plates and incubate until they form a confluent monolayer (typically 12-24 hours).
-
Virus Dilution: Prepare serial dilutions of the virus stock in infection medium to achieve a desired number of plaque-forming units (PFU) per well (e.g., 50-100 PFU).
-
Compound Treatment:
-
Pre-treatment: Incubate the cell monolayer with different concentrations of the compound for a specific period before infection.
-
Co-treatment (Virucidal): Pre-incubate the virus with different concentrations of the compound before adding the mixture to the cells.
-
Post-treatment: Add different concentrations of the compound to the cell monolayer after the virus has been allowed to adsorb.
-
-
Infection: Remove the growth medium from the cells and inoculate with the virus (or virus-compound mixture). Allow the virus to adsorb for 1-2 hours.
-
Overlay: After the adsorption period, remove the inoculum and wash the cells with PBS. Add the overlay medium, which may also contain the test compound for post-treatment assays. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus and cell line.
-
Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain the monolayer with a dye like crystal violet. Plaques will appear as clear zones where the cells have been lysed by the virus.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the untreated virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Mechanism of Action: V-ATPase Inhibition
This compound's primary mechanism of antiviral action is the inhibition of the vacuolar (H+)-ATPase (V-ATPase) pump. This cellular proton pump is crucial for acidifying intracellular compartments like endosomes. Many enveloped viruses rely on the acidic environment of the late endosome to trigger conformational changes in their surface glycoproteins, leading to the fusion of the viral envelope with the endosomal membrane and the release of the viral genome into the cytoplasm. By inhibiting V-ATPase, this compound prevents this acidification, effectively trapping the virus within the endosome and blocking its entry and subsequent replication.
Below is a diagram illustrating this signaling pathway.
Caption: this compound inhibits viral entry by blocking V-ATPase.
Conclusion
This compound demonstrates potent, broad-spectrum antiviral activity against a variety of enveloped viruses, primarily by inhibiting the V-ATPase pump and preventing endosomal acidification, a critical step for viral entry. When compared to other natural compounds, this compound's efficacy varies depending on the virus. For instance, against Influenza A, compounds like Stachyflin show comparable or even superior potency in some studies. In the context of Zika and SARS-CoV-2, numerous other flavonoids and natural products exhibit significant antiviral activity, with some, like epigallocatechin gallate (EGCG) against ZIKV, showing exceptionally low EC50 values.
The data presented in this guide underscore the vast potential of natural products in the development of novel antiviral therapies. While this compound remains a strong candidate, this head-to-head comparison highlights other promising natural compounds that warrant further investigation. The detailed experimental protocols and the elucidated mechanism of action provide a solid foundation for researchers to design and conduct further studies in this critical area of drug discovery.
References
- 1. Antiviral Potential of Natural Resources against Influenza Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant-Based Natural Products and Extracts: Potential Source to Develop New Antiviral Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Natural Products as Effective and Broad-Spectrum Anti-Zika Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Natural products as Zika antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral Activity of Quercetin Hydrate against Zika Virus | MDPI [mdpi.com]
- 8. Plant-Derived Natural Compounds as an Emerging Antiviral in Combating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Anti-SARS-CoV Natural Products With the Potential to Inhibit SARS-CoV-2 (COVID-19) [frontiersin.org]
- 10. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Anti–SARS-CoV-2 Natural Products as Potentially Therapeutic Agents [frontiersin.org]
- 13. Frontiers | Medicinal plants and natural compounds against acyclovir-resistant HSV infections [frontiersin.org]
- 14. Insights into Antiviral Properties and Molecular Mechanisms of Non-Flavonoid Polyphenols against Human Herpesviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Evaluating the Synergistic Effects of Diphyllin with Chemotherapy Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Diphyllin, a naturally occurring arylnaphthalene lignan lactone, has garnered significant interest in oncology research for its potential as a chemosensitizing agent. This guide provides a comparative analysis of the synergistic effects of this compound when combined with various chemotherapy drugs, supported by available experimental data. The primary mechanisms of action, including its role as a V-ATPase and SERCA2 inhibitor, are also explored.
Synergistic Effects with Cisplatin in Non-Small Cell Lung Cancer (NSCLC)
Studies have demonstrated a synergistic anti-tumor effect when this compound is combined with the platinum-based drug cisplatin in non-small cell lung cancer (NSCLC) models. This synergy is attributed to this compound's ability to induce endoplasmic reticulum (ER) stress and mitochondrial dysfunction, thereby sensitizing cancer cells to cisplatin-induced apoptosis.[1]
Quantitative Data on this compound and Cisplatin Combination in NSCLC
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Dose Reduction Index (DRI) | Reference |
| A549 | This compound | 6.46 ± 1.79 | Data not available | Data not available | [2] |
| A549 | Cisplatin | Data not available | Data not available | Data not available | |
| A549 | This compound + Cisplatin | Data not available | Synergistic Effect Reported | Data not available | [1] |
Note: While a synergistic effect has been reported, specific quantitative data for Combination Index (CI) and Dose Reduction Index (DRI) were not available in the reviewed literature.
Synergistic Effects with 5-Fluorouracil (5-FU) in Colorectal Cancer
In human colorectal cancer cell lines, this compound has been shown to enhance the cytotoxic effects of 5-fluorouracil (5-FU). The combination leads to a notable increase in apoptosis compared to either agent alone.
Quantitative Data on this compound and 5-FU Combination in HT-29 Colorectal Cancer Cells
| Treatment Group | Percentage of Viable Cells (%) | Inferred Apoptotic/Dead Cells (%) | Reference |
| Control (DMSO) | ~95% | ~5% | [3][4] |
| This compound | 80.8% | 19.2% | [3][4] |
| 5-FU | 88.2% | 11.8% | [3][4] |
| This compound + 5-FU | 79.8% | 20.2% | [3][4] |
Note: The data suggests that this compound enhances the pro-apoptotic effect of 5-FU in surviving HT-29 cells. Specific Combination Index (CI) and Dose Reduction Index (DRI) values were not provided in the source study.
Combination with Doxorubicin
Currently, there is a lack of available studies specifically investigating the synergistic effects of this compound in combination with doxorubicin. Further research is warranted to explore this potential therapeutic combination.
Mechanistic Insights: Signaling Pathways and Experimental Workflows
This compound's synergistic activity is rooted in its ability to modulate multiple cellular signaling pathways, primarily through the inhibition of vacuolar H+-ATPase (V-ATPase) and sarco/endoplasmic reticulum Ca2+-ATPase 2 (SERCA2).
This compound's Inhibition of V-ATPase and Downstream Effects
This compound's role as a V-ATPase inhibitor disrupts cellular pH homeostasis, which in turn can affect downstream signaling pathways like mTORC1/HIF-1α/VEGF and Wnt/β-catenin, impacting cancer cell proliferation, metastasis, and survival.
Caption: this compound's V-ATPase inhibition affects key oncogenic pathways.
This compound's Inhibition of SERCA2 Leading to Apoptosis
By inhibiting SERCA2, this compound disrupts calcium homeostasis, leading to ER stress and subsequent mitochondrial dysfunction, which ultimately triggers apoptosis. This mechanism is key to its synergistic effect with cisplatin.[1]
Caption: this compound induces apoptosis via SERCA2 inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and chemotherapy drugs, both alone and in combination.
Materials:
-
Cancer cell lines (e.g., A549, HT-29)
-
96-well plates
-
Complete culture medium
-
This compound and chemotherapy drug stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound, the chemotherapy drug, or their combination for 48-72 hours. Include untreated and solvent-treated controls.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest cells after treatment and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blot Analysis
This technique is used to detect changes in the expression of proteins involved in the signaling pathways affected by this compound and chemotherapy.
Materials:
-
Treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against β-catenin, HIF-1α, cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow for Evaluating Synergy
Caption: Workflow for in vitro evaluation of synergistic effects.
References
- 1. Novel SERCA2 inhibitor this compound displays anti-tumor effect in non-small cell lung cancer by promoting endoplasmic reticulum stress and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactivities and Mechanisms of Action of this compound and Its Derivatives: A Comprehensive Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jyoungpharm.org [jyoungpharm.org]
Safety Operating Guide
Navigating the Safe Disposal of Diphyllin: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Diphyllin, a bioactive lignan with potent antiviral and anticancer properties. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of our environment.
This compound is a solid, white to light brown powder soluble in DMSO.[1] While some safety data sheets (SDS) do not classify this compound as a hazardous substance according to the Globally Harmonized System (GHS), others indicate that it can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[2][3] Given this conflicting information, it is prudent to handle this compound with care, assuming it to be hazardous, and to follow rigorous disposal protocols.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through incineration by a licensed hazardous waste disposal service. This ensures the complete destruction of the compound, preventing its release into the environment.
-
Segregation and Collection :
-
Do not mix this compound waste with non-hazardous materials.
-
Collect all solid this compound waste, including contaminated consumables such as gloves, wipes, and weighing papers, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
For solutions of this compound in solvents like DMSO, collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Labeling :
-
Immediately label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department and local regulations.
-
-
Storage :
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Arrangement for Pickup :
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Ensure that a hazardous waste manifest accompanies the shipment, as this document is required by law to track the waste from its point of generation to its final disposal.
-
Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.
Data Presentation: this compound Properties and Hazard Information
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₆O₇ | [4] |
| Molecular Weight | 380.35 g/mol | [1][5] |
| Appearance | White to light brown powder | [1] |
| Solubility | DMSO: 5 mg/mL (warmed), 14.29 mg/mL (ultrasonic) | [1][5] |
| Storage Temperature | 2-8°C | [1] |
| Hazard Classification | Varies by supplier; may be classified as Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335), and Acute Toxicity (H302) | [3] |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that would necessitate detailed methodologies. For experimental use of this compound, researchers should consult relevant scientific literature for established protocols.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and the preservation of environmental integrity.
References
Essential Safety and Logistics for Handling Diphyllin
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Diphyllin, tailored for research and drug development professionals. Given the conflicting information in available safety data sheets, a conservative approach to personal protective equipment and handling is strongly advised.
Hazard Assessment
There is conflicting information regarding the hazard classification of this compound. One source indicates the substance is not classified as hazardous under the Globally Harmonized System (GHS)[1], while another classifies it as harmful if swallowed (H302), a cause of skin irritation (H315) and serious eye irritation (H319), and may cause respiratory irritation (H335)[2]. Therefore, it is prudent to handle this compound as a hazardous substance.
| Hazard Classification | GHS Hazard Statement | Pictogram |
| Acute Oral Toxicity | H302: Harmful if swallowed[2] | GHS07 |
| Skin Irritation | H315: Causes skin irritation[2] | GHS07 |
| Eye Irritation | H319: Causes serious eye irritation[2] | GHS07 |
| Respiratory Irritation | H335: May cause respiratory irritation[2] | GHS07 |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound based on the potential hazards.
| Body Part | PPE Recommendation | Rationale and Best Practices |
| Hands | Double chemotherapy-grade nitrile gloves[3]. | Provides robust protection against chemical permeation. Ensure gloves are properly donned to cover the wrist of the lab coat or gown[4]. Change gloves immediately if contaminated, torn, or punctured. |
| Body | Disposable gown resistant to hazardous drugs[3][5]. | A solid-front, back-closing gown provides a barrier against spills and contamination. Ensure the gown is fully fastened[4]. Do not reuse disposable gowns. |
| Eyes/Face | Chemical safety goggles and a face shield[2][6][7]. | Use safety goggles that provide a seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation[7]. |
| Respiratory | NIOSH-approved N95 respirator or higher. | Recommended when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles[5]. Ensure proper fit-testing and training for respirator use. |
Operational and Disposal Plans
Adherence to structured operational and disposal protocols is critical for maintaining a safe laboratory environment.
Handling and Storage Procedures
-
Engineering Controls : All work involving this compound powder should be conducted in a certified chemical fume hood, Class II Biosafety Cabinet, or a glove box to minimize inhalation exposure[5].
-
Ventilation : Ensure the work area is well-ventilated[2][8].
-
Avoiding Contamination : Do not eat, drink, or smoke in areas where this compound is handled[2]. Wash hands thoroughly after handling the compound[2].
-
Storage : Store this compound in a tightly closed container in a well-ventilated, secure area[2]. A recommended storage temperature is 2-8°C[9].
Emergency Procedures
-
Eye Contact : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention[2].
-
Skin Contact : Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap[2].
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Consult a doctor in case of complaints[1].
-
Ingestion : If swallowed, rinse mouth. Do NOT induce vomiting[2]. Immediately call a poison center or doctor[2].
-
Spills : For small spills, carefully pick up the material mechanically without creating dust. Place it in a suitable, labeled container for disposal. Prevent the substance from entering drains or surface water[1][2].
Disposal Plan
This compound waste is considered hazardous and must be disposed of accordingly.
-
Waste Segregation : All disposable materials contaminated with this compound (e.g., gloves, gowns, bench paper, pipette tips) must be segregated from regular lab trash.
-
Containerization :
-
Trace Waste : Items with minimal (trace) contamination should be placed in a designated, labeled hazardous waste container (e.g., a yellow trace chemotherapy waste container)[10].
-
Bulk Waste : Unused or expired this compound, and materials heavily contaminated from a spill, must be collected in a separate, sealed, and clearly labeled hazardous chemical waste container[10].
-
-
Disposal Method : All this compound waste must be disposed of through an approved environmental health and safety (EHS) vendor for incineration[10][11]. Do not dispose of it down the drain or in the regular trash[2][11][12].
-
Decontamination : After handling, decontaminate all work surfaces with an appropriate cleaning agent.
Quantitative and Experimental Data
While specific occupational exposure limits for this compound have not been established, cytotoxicity data is available from in-vitro studies.
| Data Point | Value | Cell Line | Exposure Time | Source |
| Cytotoxicity (CC50) | 3.48 ± 0.17 µM | MDCK (Madin-Darby Canine Kidney) | 72 hours | [13] |
| Cytotoxicity (CC50) | 24.01 ± 0.45 µM | A549 (Human Lung Carcinoma) | 72 hours | [13] |
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The cytotoxicity of this compound was determined using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, as described in the cited literature[13].
-
Cell Seeding : MDCK and A549 cells were seeded in 96-well plates and incubated for 24 hours to allow for cell adherence.
-
Compound Addition : Various concentrations of this compound were added to the cell cultures.
-
Incubation : The cells were incubated with the compound for 72 hours.
-
MTT Reagent : MTT reagent was added to each well, and the plates were incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization : A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Measurement : The absorbance of the solution was measured using a microplate reader at a specific wavelength, which is proportional to the number of viable cells.
-
Calculation : Cell viability was normalized to untreated control cells, and the 50% cytotoxic concentration (CC50) was calculated[13].
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling, use, and disposal of this compound in a laboratory setting.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. pogo.ca [pogo.ca]
- 4. medline.com [medline.com]
- 5. gerpac.eu [gerpac.eu]
- 6. fishersci.com [fishersci.com]
- 7. m.youtube.com [m.youtube.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. 双叶茶素 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. web.uri.edu [web.uri.edu]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 12. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 13. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
